molecular formula C7H11ClN2O2S B1428183 Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride CAS No. 383672-45-5

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

Cat. No.: B1428183
CAS No.: 383672-45-5
M. Wt: 222.69 g/mol
InChI Key: MIKQSZRCXKHUEA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O2S and its molecular weight is 222.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-2-11-6(10)3-5-4-9-7(8)12-5;/h4H,2-3H2,1H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKQSZRCXKHUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744282
Record name Ethyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383672-45-5
Record name Ethyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. As a derivative of the privileged 2-aminothiazole scaffold, this compound serves as a versatile precursor for a wide array of biologically active molecules. This guide provides a comprehensive overview of its fundamental properties, including its chemical structure, physicochemical characteristics, reactivity profile, and established analytical methodologies. By synthesizing technical data with practical insights, this document aims to equip researchers and drug development professionals with the core knowledge required to effectively utilize this important chemical entity in their work.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a cornerstone motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Its prevalence in numerous FDA-approved drugs and clinical candidates underscores its importance as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. Thiazole derivatives are known to exhibit anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties, among others.[2] this compound captures the essential features of this scaffold, functionalized with a reactive ethyl acetate side chain that provides a convenient handle for further chemical elaboration. Its hydrochloride salt form enhances stability and improves handling characteristics, making it an ideal starting material for complex synthetic campaigns.

Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to its application.

  • IUPAC Name: ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate hydrochloride[3]

  • CAS Number: 383672-45-5[4]

  • Molecular Formula: C₇H₁₁ClN₂O₂S[3]

  • Molecular Weight: 222.70 g/mol

The structure consists of a five-membered thiazole ring containing sulfur and nitrogen heteroatoms. A primary amino group is substituted at the C2 position, and an ethyl acetate group is attached via a methylene bridge at the C5 position. The hydrochloride salt is typically formed by protonation of the endocyclic thiazole nitrogen or the exocyclic amino group, enhancing the compound's crystallinity and solubility in polar solvents.

Physicochemical and Handling Properties

The physical and chemical properties of a reagent dictate its storage, handling, and application in experimental work.

PropertyValueSource
Physical Form Solid, typically a powder.[5]
Purity Commercially available with ≥98% purity.[6]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C.[6]
Solubility The hydrochloride salt form suggests solubility in polar solvents like water, methanol, and DMSO.
Stability and Storage Insights

The recommended storage conditions—refrigerated, inert atmosphere, and protected from light—are critical for preventing degradation.[6]

  • Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, which would yield the corresponding carboxylic acid. This is particularly relevant when formulating aqueous stock solutions.

  • Oxidation: The primary amino group and the electron-rich thiazole ring can be susceptible to oxidation upon prolonged exposure to air and light, leading to discoloration and the formation of impurities.

  • Expert Recommendation: For maximum reproducibility, it is advised to use the material shortly after purchase and to store it in small, tightly sealed aliquots under argon or nitrogen to minimize exposure to air and moisture.

Synthesis and Chemical Reactivity

General Synthetic Pathway

While multiple synthetic routes exist, derivatives of 2-aminothiazole are often prepared via the Hantzsch thiazole synthesis or variations thereof.[7][8] The synthesis of the 5-substituted isomer, Ethyl 2-(2-aminothiazol-5-yl)acetate, involves the cyclocondensation of thiourea with an appropriate α-halocarbonyl compound bearing the acetate functionality at the beta position. The resulting free base is then treated with hydrochloric acid to yield the final salt.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Salt Formation Thiourea Thiourea Reaction Reaction Thiourea->Reaction Ethyl 4-halo-3-oxobutanoate Ethyl 4-halo-3-oxobutanoate Ethyl 4-halo-3-oxobutanoate->Reaction Free_Base Ethyl 2-(2-aminothiazol-5-yl)acetate (Free Base) Reaction->Free_Base Hantzsch-type Synthesis Protonation Protonation Free_Base->Protonation HCl Hydrochloric Acid (HCl) HCl->Protonation Final_Product Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride Protonation->Final_Product Final Product

Caption: Generalized synthetic workflow for Ethyl 2-(2-aminothiazol-5-yl)acetate HCl.

Reactivity Profile: A Chemist's Perspective

The molecule possesses three primary points of reactivity, making it a highly versatile synthetic intermediate:

  • The C2-Amino Group: This primary amine is a potent nucleophile. It readily participates in acylation, alkylation, and condensation reactions, allowing for the introduction of diverse side chains. This is a common strategy for modulating the pharmacological properties of the final compound.

  • The Ethyl Ester: The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, it can undergo transesterification or reduction to the primary alcohol.

  • The Methylene Bridge: The CH₂ group situated between the thiazole ring and the carbonyl is activated and can be a site for C-H functionalization under specific conditions.

Applications in Drug Discovery

This compound is not merely a laboratory chemical; it is a validated starting point for pharmacologically relevant molecules. It is a key reagent used in the preparation of antitrypanosomal agents and various penicillin derivatives.[9] The 2-aminothiazole core is integral to a number of kinase inhibitors, and the ethyl acetate "handle" provides a straightforward vector for building out molecular complexity to achieve desired potency and selectivity.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of starting materials is a non-negotiable aspect of scientific research. A multi-pronged analytical approach is required for full characterization.

G cluster_methods Analytical Techniques Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC HPLC-UV Sample_Prep->HPLC Purity Assay NMR 1H & 13C NMR Sample_Prep->NMR Structural Elucidation MS Mass Spectrometry Sample_Prep->MS Mass Verification Data_Analysis Data Integration & Analysis HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis CoA Certificate of Analysis (Purity & Identity Confirmed) Data_Analysis->CoA

Caption: A typical quality control workflow for starting material validation.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a self-validating method for assessing the purity of this compound.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Causality: TFA is used as an ion-pairing agent to sharpen peak shape for the basic analyte.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

  • System Suitability (Trustworthiness):

    • Before sample analysis, perform five replicate injections of the sample.

    • The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%. This validates the system's precision.

  • Data Analysis:

    • Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Expected Spectroscopic Profile
  • ¹H NMR: Expect characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), a singlet for the methylene protons (~3.8 ppm), a singlet for the thiazole proton (~7.0 ppm), and a broad singlet for the two amino protons. The exact chemical shifts may vary depending on the solvent (e.g., DMSO-d₆).

  • Mass Spectrometry (MS): In ESI+ mode, the spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺).

  • Infrared (IR) Spectroscopy: Key stretches include N-H (amine), C=O (ester), C=N, and C-S bonds, confirming the presence of the principal functional groups.

Safety and Handling

Proper laboratory practice is essential when handling any chemical reagent.

Hazard ClassGHS StatementPrecautionary CodeSource
Acute Toxicity, Oral H302: Harmful if swallowedP301+P312[10]
Skin Irritation H315: Causes skin irritationP302+P352[10]
Eye Irritation H319: Causes serious eye irritationP305+P351+P338[10]
Respiratory Irritation H335: May cause respiratory irritationP261
  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical tool for researchers in organic synthesis and drug discovery. Its well-defined structure, predictable reactivity, and commercial availability make it an attractive starting point for constructing complex molecular architectures. A thorough understanding of its properties, handling requirements, and analytical characterization, as outlined in this guide, is the first step toward leveraging its full potential in the laboratory.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1416. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • ScienceDirect. (n.d.). The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride (CAS Number: 383672-45-5), a heterocyclic building block of significant interest in the field of medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] This document delves into the chemical properties, a representative synthetic protocol, analytical characterization, and key applications of this compound, with a particular focus on its role in the synthesis of targeted therapeutics. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this versatile intermediate in their research and development endeavors.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in modern drug discovery, renowned for its broad spectrum of pharmacological activities. This heterocyclic system is a key pharmacophore in numerous clinically approved drugs, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and antiviral.[1] The versatility of the 2-aminothiazole ring allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. This compound serves as a valuable bifunctional intermediate, possessing a reactive amino group and an ester functionality that can be readily modified, making it an ideal starting material for the construction of more complex molecular architectures.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

Chemical and Physical Properties
PropertyValueSource
CAS Number 383672-45-5PubChem[2]
Molecular Formula C₇H₁₁ClN₂O₂SPubChem[2]
Molecular Weight 222.70 g/mol PubChem[2]
Appearance White to off-white solid (typical)Inferred from related compounds
Solubility Soluble in water, methanol, and DMSOInferred from structure
Safety and Handling

GHS Hazard Classification (Inferred):

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

  • Skin Irritation (Category 2) , H315: Causes skin irritation.

  • Eye Irritation (Category 2) , H319: Causes serious eye irritation.

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.[3]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring.[1][4][5] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.

Representative Synthetic Protocol

The following protocol is a representative procedure based on established Hantzsch syntheses for analogous compounds.[1][6]

Step 1: Preparation of Ethyl 3-halo-2-oxopropanoate (Intermediate 2)

The synthesis commences with the halogenation of an appropriate starting material, such as ethyl 2-oxopropanoate, to introduce a halogen at the α-position.

Step 2: Hantzsch Thiazole Synthesis

  • Reaction: The α-halo ester (Intermediate 2) is reacted with thiourea in a suitable solvent, such as ethanol or acetonitrile.

  • Mechanism: The reaction proceeds via nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, followed by an intramolecular condensation and dehydration to form the 2-aminothiazole ring.

  • Acidification: The resulting free base, Ethyl 2-(2-aminothiazol-5-yl)acetate, is then treated with hydrochloric acid to precipitate the hydrochloride salt, which often aids in purification and improves stability.

Hantzsch_Synthesis cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product Thiourea Thiourea Cyclocondensation Cyclocondensation (Hantzsch Reaction) Thiourea->Cyclocondensation Alpha_Halo_Ester Ethyl 3-halo-2-oxopropanoate Alpha_Halo_Ester->Cyclocondensation Free_Base Ethyl 2-(2-aminothiazol-5-yl)acetate (Free Base) Cyclocondensation->Free_Base Dehydration HCl_Salt Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride Free_Base->HCl_Salt + HCl

Caption: Generalized workflow for the Hantzsch synthesis of the target compound.

Analytical Characterization

Spectroscopic Data (Illustrative)
  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 6.70 (s, 1H, thiazole-H), 4.90 (s, 2H, NH₂), 4.10 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.50 (s, 2H, CH₂CO), 1.20 (t, J=7.1 Hz, 3H, OCH₂CH₃). Note: This is the spectrum of the 4-yl isomer free base and is for reference only.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₇H₁₀N₂O₂S: 187.05; found: 187.1.

Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by HPLC with UV detection. A common method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small amount of trifluoroacetic acid. Purity should ideally be >98%.

Applications in Drug Discovery and Development

The primary value of this compound lies in its utility as a versatile intermediate for the synthesis of complex, biologically active molecules. The 5-substituted pattern is particularly relevant in the development of kinase inhibitors.

Keystone Intermediate in Kinase Inhibitor Synthesis

A prominent example of the application of the 2-aminothiazole-5-substituted scaffold is in the synthesis of the multi-targeted kinase inhibitor, Dasatinib. While many reported syntheses of Dasatinib utilize the corresponding 2-aminothiazole-5-carboxylate, the ethyl acetate derivative represents a closely related and highly viable alternative intermediate.

The general synthetic strategy involves the coupling of the 2-amino group of the thiazole core with a substituted pyrimidine, followed by amidation of the ester (or carboxylate) at the 5-position with a substituted aniline.

Dasatinib_Synthesis Start Ethyl 2-(2-aminothiazol-5-yl)acetate (or related carboxylate) Coupling1 N-Arylation Start->Coupling1 Pyrimidine Substituted Pyrimidine Pyrimidine->Coupling1 Intermediate Coupled Intermediate Coupling1->Intermediate Coupling2 Amidation Intermediate->Coupling2 Aniline Substituted Aniline Aniline->Coupling2 Dasatinib Dasatinib Coupling2->Dasatinib

Caption: Conceptual pathway for the synthesis of Dasatinib utilizing a 2-aminothiazole-5-substituted intermediate.

This synthetic utility underscores the importance of this compound as a valuable tool for medicinal chemists, enabling the efficient construction of complex molecules with therapeutic potential.

Conclusion

This compound is a strategically important chemical building block, offering access to the medicinally privileged 2-aminothiazole scaffold. Its bifunctional nature allows for diverse synthetic transformations, making it a valuable intermediate in the development of novel therapeutics, particularly in the area of kinase inhibitors. This guide has provided a detailed overview of its properties, a representative synthesis, and its key applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

  • This compound . PubChem. [Link]

  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE . J. Chem. Soc. Pak. [Link]

  • United States Patent (19)[7] Patent Number: 5,312,925 . Google Patents. [Link]

  • United States Patent . Google Patents. [Link]

  • (12) United States Patent (10) Patent No.: US 8,232,265 B2 . Google Patents. [Link]

  • Hantzsch pyridine synthesis . Wikipedia. [Link]

  • Synthesis of Ethyl (2-acetylamino-4-p-chlorophenyl-thiazol-5-yl)acetate . PrepChem.com. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst . PMC - NIH. [Link]

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A Technical Guide to the Molecular Weight of Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The precise determination of molecular weight is a cornerstone of chemical and pharmaceutical sciences, ensuring the identity, purity, and stoichiometric integrity of chemical entities. This guide provides an in-depth technical overview of the molecular weight of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride, a key intermediate in synthetic chemistry. We will detail its theoretical calculation, outline rigorous experimental verification methods, and discuss the profound implications of this fundamental parameter in research and drug development. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of both the principles and practices of molecular characterization.

Introduction: The Significance of a Fundamental Property

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a critical building block in the synthesis of various pharmaceutical agents, including certain cephalosporin antibiotics. The molecular weight of a compound is one of its most fundamental physical properties, influencing everything from reaction stoichiometry and structural elucidation to formulation and regulatory compliance.[1]

In the context of drug development, an accurately determined molecular weight is non-negotiable. It serves as the primary identifier of a compound and is a critical parameter for confirming the success of a synthesis, quantifying yield, and ensuring the purity of active pharmaceutical ingredients (APIs). An erroneous molecular weight can lead to cascading issues in downstream processes, including incorrect dosage calculations, failed batch productions, and significant regulatory hurdles. Therefore, a multi-faceted approach combining theoretical calculation with empirical validation is essential.

Physicochemical & Structural Profile

A clear understanding of the compound's basic properties is the first step in its comprehensive characterization. The key identifiers for this compound are summarized below.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₇H₁₁ClN₂O₂S [2]
Molecular Weight 222.69 g/mol [2]
CAS Number 383672-45-5 [3]
IUPAC Name ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrochloride [2]

| Parent Compound | Ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate (MW: 186.23 g/mol ) |[4][5] |

The structure of the molecule is fundamental to its identity and reactivity. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the amine group on the thiazole ring.

Caption: Chemical structure of this compound.

Theoretical Molecular Weight Calculation

The theoretical molecular weight is calculated by summing the atomic masses of all atoms present in the molecular formula (C₇H₁₁ClN₂O₂S).[1] Using the monoisotopic masses from the International Union of Pure and Applied Chemistry (IUPAC), we can perform this calculation with high precision.

Table 2: Atomic Mass Contribution

Element Count Atomic Weight ( g/mol ) Total Weight ( g/mol )
Carbon (C) 7 12.011 84.077
Hydrogen (H) 11 1.008 11.088
Chlorine (Cl) 1 35.453 35.453
Nitrogen (N) 2 14.007 28.014
Oxygen (O) 2 15.999 31.998
Sulfur (S) 1 32.06 32.06

| Total | | | 222.69 g/mol |

This calculated value serves as the benchmark against which all experimental measurements are compared.

Experimental Verification: A Multi-Pronged Approach

While theoretical calculation is precise, experimental verification is imperative to confirm the identity and purity of a synthesized compound. A robust characterization relies on multiple, orthogonal analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is the most direct and accurate method for determining the molecular weight of small molecules.[1][6] It measures the mass-to-charge ratio (m/z) of ionized molecules.[6] For a compound like this, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that minimizes fragmentation and allows for the observation of the molecular ion.[6][7]

Causality Behind Experimental Choices: ESI-MS is chosen because it is well-suited for polar, thermally labile molecules. The compound is ionized directly from a solution, which preserves its integrity. We would expect to observe the molecular ion of the free base (the compound without the hydrochloride) as a protonated species, [M+H]⁺. The hydrochloride salt dissociates in the ESI process, and the chloride anion is generally not observed in positive ion mode.

Caption: Experimental workflow for molecular weight determination by ESI-MS.

Experimental Protocol: ESI-MS

  • Sample Preparation: A dilute solution of the compound (~1 mg/mL) is prepared in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid to facilitate protonation.

  • Instrumentation: The solution is introduced into an ESI-MS system, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.[6]

  • Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. Solvent evaporation leads to the formation of gas-phase ions.[7]

  • Data Acquisition: The instrument is set to positive ion mode, scanning a relevant m/z range (e.g., 100-500 Da).

  • Data Interpretation: The resulting spectrum is analyzed for the most abundant peak corresponding to the protonated free base.

    • Molecular Formula of Free Base: C₇H₁₀N₂O₂S

    • Molecular Weight of Free Base: 186.23 g/mol

    • Expected [M+H]⁺ ion: 187.05 m/z

    • The observation of this peak confirms the molecular weight of the parent compound.[8]

Elemental Analysis

Elemental analysis, or combustion analysis, provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS).[9] This technique is a cornerstone of chemical characterization, offering a powerful method to confirm the empirical and molecular formula of a pure substance.[10]

Causality Behind Experimental Choices: This is a self-validating system. The experimentally determined percentages of each element are compared against the theoretical percentages calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the proposed formula and, by extension, the molecular weight.[11] This method is orthogonal to mass spectrometry, providing an independent line of evidence.

Experimental Protocol: Combustion Analysis

  • Sample Preparation: A small, precisely weighed amount of the dry, pure compound is placed in a tin capsule.

  • Combustion: The sample is combusted at high temperatures (≥900 °C) in the presence of excess oxygen.

  • Gas Separation: The resulting gases (CO₂, H₂O, N₂, SO₂) are passed through a separation column.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element in the original sample.

Table 3: Theoretical vs. Expected Elemental Analysis Data

Element Theoretical % (for C₇H₁₁ClN₂O₂S) Expected Experimental Range (±0.4%)
C 37.75% 37.35% - 38.15%
H 4.98% 4.58% - 5.38%
Cl 15.92% (Determined by other methods)
N 12.58% 12.18% - 12.98%
O 14.36% (Determined by difference)

| S | 14.40% | 14.00% - 14.80% |

Data Validation and Trustworthiness

The trustworthiness of a molecular weight determination is established by the convergence of data from multiple, independent methods.

Table 4: Summary of Validation Methods

Method Principle Information Gained
Theoretical Calculation Sum of atomic masses Expected molecular weight
Mass Spectrometry (MS) Mass-to-charge ratio of ions Confirms molecular weight of the core structure (free base)[8]
Elemental Analysis Combustion and gas detection Confirms the elemental composition and molecular formula[9]

| NMR Spectroscopy | Nuclear spin in a magnetic field | Confirms the chemical structure, proton/carbon count, and connectivity, indirectly validating the molecular formula |

When the m/z value from MS corresponds to the molecular formula confirmed by elemental analysis, and that structure is validated by NMR, the confidence in the assigned molecular weight is exceptionally high. This self-validating system of orthogonal checks is the gold standard in chemical characterization and is essential for regulatory submissions and ensuring scientific rigor.

Conclusion

The molecular weight of this compound is a defining characteristic, established theoretically as 222.69 g/mol . This value, however, must be rigorously confirmed through a strategic combination of advanced analytical techniques. Mass spectrometry provides a direct measurement of the parent molecule's mass, while elemental analysis validates its underlying atomic composition. Together, these methods form a robust, self-validating framework that ensures the identity, purity, and quality of this important chemical intermediate, underpinning its successful application in research and drug development.

References

  • BLDpharm. This compound.

  • Impact Analytical. Molecular Weight Determination.

  • Wikipedia. Elemental analysis.

  • Scribd. Determination of Molecular Weight by Mass Spectros.

  • PubChem. This compound.

  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition.

  • MtoZ Biolabs. How to Determine Molecular Weight?.

  • Enamine Store. ethyl 2-amino-2-(1,2-thiazol-5-yl)acetate hydrochloride.

  • BenchChem. A Technical Guide to Mass Spectrometry for Molecular Weight Determination of Novel Peptides.

  • Lead Sciences. Ethyl 2-(2-aminothiazol-5-yl)acetate.

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  • PubMed Central (PMC). An International Study Evaluating Elemental Analysis.

  • Lab-Chemicals.Com. Ethyl 2-(2-aminothiazol-5-yl)acetate, 95%.

  • Sigma-Aldrich. Ethyl 2-(2-aminothiazol-4-yl)acetate hydrochloride.

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Structure of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS: 383672-45-5), a key heterocyclic building block in modern medicinal chemistry. The document elucidates the molecule's core structure, physicochemical properties, and its critical distinction from its 4-yl isomer. A plausible, mechanistically supported synthetic pathway is detailed, alongside a thorough, predictive analysis of its spectroscopic signature (NMR, IR, MS) to aid in its characterization. The guide explores the broader role of the 2-aminothiazole scaffold in drug development, providing context for this molecule's utility. This whitepaper is intended for researchers, synthetic chemists, and drug development professionals seeking an in-depth understanding of this important chemical intermediate.

Introduction and Isomeric Distinction

The 2-aminothiazole moiety is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs and clinical candidates due to its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound is a functionalized derivative of this scaffold, serving as a valuable intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs).

A critical point of clarification is the distinction between the title compound and its structural isomer, Ethyl 2-(2-aminothiazol-4-yl)acetate. The position of the ethyl acetate substituent on the thiazole ring—at position 5 versus position 4—fundamentally alters the molecule's chemical reactivity and spatial arrangement, making it suitable for different synthetic targets. Much of the readily available literature and commercial listings can be ambiguous; therefore, precise identification by CAS number is essential for any research or procurement activities.

G cluster_0 Ethyl 2-(2-aminothiazol-5-yl)acetate (Target Compound) cluster_1 Ethyl 2-(2-aminothiazol-4-yl)acetate (Isomer) mol1 Structure (5-yl) cas1 CAS: 62557-32-8 (free base) CAS: 383672-45-5 (HCl salt) mol2 Structure (4-yl) cas2 CAS: 53266-94-7 (free base) CAS: 76629-17-9 (HCl salt)

Caption: Isomeric distinction between the 5-yl and 4-yl substituted aminothiazoles.

Molecular Structure and Physicochemical Properties

The hydrochloride salt exists as an ionic compound, where the basic amino group on the thiazole ring is protonated. This salt form generally confers greater stability and improved solubility in aqueous media compared to the free base, which is advantageous for certain synthetic applications.

Table 1: Physicochemical Properties

Property Value Source
Chemical Name This compound -
CAS Number 383672-45-5 [3]
Molecular Formula C₇H₁₁ClN₂O₂S [3]
Molecular Weight 222.69 g/mol [3]
Free Base CAS 62557-32-8 [4]
Free Base Formula C₇H₁₀N₂O₂S [4]
Free Base Mol. Weight 186.23 g/mol [4]
Boiling Point (Free Base) 318.5 ± 17.0 °C at 760 mmHg (Predicted) [5]

| Storage Conditions | Sealed in dry, room temperature; Keep in dark place, inert atmosphere |[3][4] |

Proposed Synthesis Pathway

While specific, peer-reviewed protocols for the synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate are not abundant, a plausible and efficient route can be designed based on established thiazole synthesis principles, particularly those used for related 5-substituted derivatives.[6] The proposed pathway utilizes the Hantzsch thiazole synthesis paradigm, which involves the condensation of an α-halocarbonyl compound with a thioamide, in this case, thiourea.

The key to achieving the 5-yl substitution pattern is the selection of a suitable α-halocarbonyl precursor. Ethyl 2-chloro-4,4-diethoxybutanoate serves as an ideal starting material.

G start Ethyl 2-chloro-4,4-diethoxybutanoate + Thiourea step1 Step 1: Cyclocondensation Solvent: Ethanol Conditions: Reflux start->step1 intermediate1 Intermediate: Ethyl 2-(2-aminothiazol-5-yl)-acetaldehyde diethyl acetal step1->intermediate1 step2 Step 2: Acetal Hydrolysis Reagent: Aqueous Acid (e.g., HCl) Conditions: Stir at RT intermediate1->step2 intermediate2 Intermediate: Ethyl 2-(2-aminothiazol-5-yl)acetaldehyde step2->intermediate2 step3 Step 3: Oxidation Reagent: Mild Oxidant (e.g., H₂O₂) Conditions: Controlled Temp. intermediate2->step3 product_freebase Product (Free Base): Ethyl 2-(2-aminothiazol-5-yl)acetate step3->product_freebase step4 Step 4: Salt Formation Reagent: HCl in Ether/Ethanol Conditions: 0°C to RT product_freebase->step4 product_hcl Final Product: This compound step4->product_hcl

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology & Mechanistic Rationale
  • Cyclocondensation:

    • Protocol: Equimolar amounts of Ethyl 2-chloro-4,4-diethoxybutanoate and thiourea are dissolved in a suitable alcoholic solvent, such as ethanol. The mixture is heated to reflux and monitored by TLC until the starting materials are consumed.

    • Causality: Thiourea acts as the nucleophile. The sulfur atom attacks the carbon bearing the chlorine atom (an α-halocarbonyl), and the nitrogen subsequently condenses with the carbonyl group to form the thiazole ring. Refluxing provides the necessary activation energy for the reaction.

  • Acetal Hydrolysis, Oxidation, and Salt Formation:

    • Protocol: After cooling, the reaction mixture is concentrated. The resulting crude acetal is treated with a dilute aqueous acid (e.g., 1M HCl) to hydrolyze the acetal to the corresponding aldehyde. This intermediate is then oxidized using a mild oxidizing agent like hydrogen peroxide under controlled conditions to yield the carboxylic acid ester (the free base). The free base is then dissolved in a non-polar solvent like diethyl ether, and a solution of HCl in ethanol or ether is added dropwise at low temperature to precipitate the hydrochloride salt.

    • Causality: The acetal group serves as a protected form of the aldehyde; acidic conditions are required for its deprotection. Subsequent mild oxidation is necessary to convert the aldehyde to the ester without cleaving the thiazole ring. Finally, precipitation as the hydrochloride salt is a standard method for purification and enhancing the stability of amine-containing compounds.

Analytical Characterization (Predictive)

As experimental spectra for the title compound are not widely published, this section provides a predictive analysis based on established principles of spectroscopy. This serves as a benchmark for researchers to validate their own analytical findings.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (Solvent: DMSO-d₆)

Assignment Protons Predicted Shift (ppm) Multiplicity Rationale
Ethyl -CH₃ 3H ~1.20 Triplet Aliphatic methyl group coupled to a CH₂ group.
Methylene Bridge -CH₂- 2H ~3.65 Singlet Methylene group adjacent to both the thiazole ring and the carbonyl group.
Ethyl -CH₂- 2H ~4.10 Quartet Methylene group of the ester, deshielded by the adjacent oxygen, and coupled to a CH₃ group.
Thiazole H-4 1H ~7.10 Singlet Aromatic proton on the electron-rich thiazole ring.

| Amine -NH₂ | 2H | ~7.50 | Broad Singlet | Protons of the primary amine, often broad and exchangeable. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show 7 distinct signals corresponding to the seven carbon atoms in the molecule. Approximate chemical shifts are predicted as follows: ~14 ppm (Ethyl -CH₃), ~35 ppm (Methylene Bridge -CH₂-), ~61 ppm (Ethyl -OCH₂-), ~120 ppm (Thiazole C-5), ~145 ppm (Thiazole C-4), ~168 ppm (Thiazole C-2), ~170 ppm (Ester C=O).

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3300 - 3450 -NH₂ (Amine) N-H Stretch (two bands)
2850 - 3000 C-H Aliphatic Stretch
~1735 C=O (Ester) Carbonyl Stretch (strong)
1550 - 1640 C=N / C=C Ring Stretch

| ~1240 | C-O (Ester) | C-O Stretch |

Mass Spectrometry (MS)

For the free base (C₇H₁₀N₂O₂S), the expected molecular ion peak [M]⁺ would be at m/z = 186.05 . High-resolution mass spectrometry should confirm this exact mass. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, loss of 45 amu) or the entire ethyl acetate side chain.

Applications in Drug Development

While specific APIs derived directly from this compound are not prominently disclosed in public literature, its structural motifs are highly relevant to pharmaceutical design. The 2-aminothiazole scaffold is a cornerstone of many biologically active molecules.[7] The ethyl acetate group at the 5-position provides a versatile chemical handle for further elaboration.

Potential Synthetic Applications:

  • Amide Coupling: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amide derivatives.

  • Side Chain Extension: The methylene bridge can be functionalized (e.g., via alkylation) to introduce additional substituents, allowing for fine-tuning of a molecule's steric and electronic properties to optimize binding to a biological target.

  • Core Scaffold: The molecule serves as a pre-functionalized core, enabling the rapid assembly of more complex heterocyclic systems, which is a key strategy in lead optimization campaigns.

The thiazole ring itself often acts as a bioisostere for other aromatic rings and can participate in hydrogen bonding and other non-covalent interactions within a protein's active site.[8] Therefore, intermediates like the title compound are invaluable for exploring structure-activity relationships (SAR) in drug discovery projects.

G cluster_0 Synthetic Transformations cluster_1 Potential API Scaffolds start Ethyl 2-(2-aminothiazol-5-yl)acetate (Building Block) hydrolysis 1. Hydrolysis start->hydrolysis reduction 3. Ester Reduction start->reduction coupling 2. Amide Coupling hydrolysis->coupling api1 Amide-linked Bioactive Molecules coupling->api1 api2 Alcohol-containing Derivatives reduction->api2

Caption: Role as a versatile intermediate in API synthesis.

Handling, Storage, and Safety

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.[3] An inert atmosphere is recommended for long-term storage to prevent degradation.[4]

  • Safety: While specific toxicity data is limited, compounds containing the aminothiazole nucleus should be handled with care. The hydrochloride salt is acidic and can be corrosive. Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.

References

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

  • US Patent 7,408,069 B2. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
  • Khalifa, M. E. (Year N/A). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Assiut University. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Ethyl Acetate Applications in Pharmaceuticals: An Overview. (2024). Available at: [Link]

  • Abdel-galil, S. M., et al. (2023). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. PubMed Central. Available at: [Link]

  • Pharmaffiliates. Ethyl 2-(2-aminothiazol-4-yl)acetate Hydrochloride. Available at: [Link]

  • University of Birmingham. Spectra of ethyl acetate. Available at: [Link]

  • The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats. (2022). Available at: [Link]

  • Ionescu, I. A., et al. (Year N/A). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. Available at: [Link]

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A Comprehensive Technical Guide to the Solubility Profile of Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

Solubility is a critical physicochemical property that dictates the developability of an active pharmaceutical ingredient (API). Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug candidate.[1][2][3][4] This in-depth technical guide provides a comprehensive framework for characterizing the solubility of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride, a key intermediate in the synthesis of various bioactive molecules. While specific experimental solubility data for this compound is not extensively available in public literature, this guide outlines the fundamental principles, detailed experimental protocols, and data analysis techniques necessary for its thorough investigation. By leveraging established methodologies and understanding the underlying physicochemical principles, researchers can effectively determine the solubility profile of this compound, a crucial step in its journey from discovery to a formulated drug product.

Introduction: The Central Role of Solubility in Drug Development

The therapeutic efficacy of any orally administered drug is contingent upon its ability to dissolve in the gastrointestinal fluids and be absorbed into the systemic circulation.[1][3] Solubility, therefore, is a cornerstone of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[5] A comprehensive understanding of a compound's solubility in various aqueous and organic media is paramount for:

  • Formulation Development: Guiding the selection of appropriate excipients and dosage forms to enhance bioavailability.[3][6]

  • Preclinical and Clinical Studies: Ensuring adequate drug exposure for accurate pharmacological and toxicological assessments.

  • Regulatory Submissions: Providing essential data for regulatory bodies like the FDA and EMA to evaluate the drug's performance.[7][8][9]

This compound, as a hydrochloride salt, is anticipated to exhibit enhanced aqueous solubility compared to its free base form.[10] However, a quantitative determination across a range of pH values and in different solvent systems is essential for a complete developability assessment.

Physicochemical Properties of this compound: A Theoretical Overview

While specific experimental data for the target compound is limited, an understanding of its structural components allows for informed predictions of its physicochemical behavior.

Structural Formula:

  • 2-Aminothiazole Moiety: The 2-aminothiazole ring is a common scaffold in many pharmaceuticals.[1][2] The amino group can act as a hydrogen bond donor, and the nitrogen and sulfur atoms can act as hydrogen bond acceptors, potentially influencing interactions with polar solvents.

  • Ethyl Acetate Side Chain: The ethyl acetate group introduces a degree of lipophilicity to the molecule.

  • Hydrochloride Salt: The formation of a hydrochloride salt significantly increases the polarity and the likelihood of higher aqueous solubility compared to the free base.[10]

Predicted Physicochemical Properties:

A comprehensive search of publicly available databases like PubChem provides some basic computed properties for this compound.[11]

PropertyPredicted Value/InformationSource
Molecular Formula C7H11ClN2O2S[11]
Molecular Weight 222.7 g/mol [12]
Physical Form Solid
Storage Keep in dark place, inert atmosphere, room temperature.[13]

Experimental Determination of Solubility: A Step-by-Step Approach

The "gold standard" for determining equilibrium solubility is the shake-flask method .[14][15] This section provides a detailed, adaptable protocol for determining the solubility of this compound.

Materials and Equipment
  • This compound (of known purity)

  • Solvents:

    • Purified water (Type I)

    • pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

    • Organic solvents (e.g., ethanol, methanol, DMSO, acetone)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B Dispense C Seal and place in temperature-controlled shaker B->C Secure D Shake until equilibrium is reached (e.g., 24-48 hours) C->D Incubate E Allow to settle D->E Post-incubation F Centrifuge or filter the supernatant E->F Clarify G Prepare dilutions of the clear supernatant F->G Sample H Quantify concentration using HPLC or UV-Vis G->H Analyze

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol: Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Add a precise volume of the desired solvent (e.g., water, buffer, or organic solvent) to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[15]

    • Allow the samples to shake for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant. To avoid disturbing the solid, it is recommended to use a pipette with a filter tip or to centrifuge the vials and then sample the supernatant.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

Analytical Quantification

The concentration of the dissolved compound in the diluted supernatant can be determined using either High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV-Vis) Spectroscopy.

HPLC is the preferred method for its specificity and ability to separate the analyte from potential impurities or degradants.[14]

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

  • Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

UV-Vis spectroscopy offers a simpler and faster method for quantification, provided the compound has a suitable chromophore and there are no interfering substances.[16][17]

  • Wavelength Selection: Scan a solution of the compound across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted supernatant and determine its concentration using the calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Illustrative Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Water[Experimental Value][Calculated Value]
pH 1.2 Buffer[Experimental Value][Calculated Value]
pH 4.5 Buffer[Experimental Value][Calculated Value]
pH 6.8 Buffer[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Methanol[Experimental Value][Calculated Value]
DMSO[Experimental Value][Calculated Value]
Acetone[Experimental Value][Calculated Value]

*Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Factors Influencing Solubility and Causality Behind Experimental Choices

Several factors can influence the solubility of a compound. Understanding these factors is crucial for designing meaningful experiments and interpreting the results.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Solubility Solubility pKa pKa pKa->Solubility logP LogP (Lipophilicity) logP->Solubility CrystalForm Crystal Form (Polymorphism) CrystalForm->Solubility pH pH of Medium pH->Solubility Temperature Temperature Temperature->Solubility Solvent Solvent Properties Solvent->Solubility

Sources

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety and handling protocols for Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure safe laboratory practices. The following sections detail the hazard profile, necessary personal protective equipment, step-by-step handling and storage procedures, emergency protocols, and proper disposal methods.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions.

PropertyValueSource
Chemical Formula C₇H₁₁ClN₂O₂S
Molecular Weight 222.7 g/mol
Appearance Solid
Storage Temperature 2-8°C, in a dark, inert atmosphere

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Toxicological Data:

Section 3: Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the most critical barrier between the researcher and potential chemical exposure. The selection of PPE should be based on a thorough risk assessment of the planned experimental procedures.

PPE CategorySpecifications and Rationale
Eye and Face Protection Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for any signs of degradation or perforation before each use and changed immediately if contaminated.
Body Protection A standard laboratory coat must be worn to prevent skin contact. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection All handling of the solid compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and maintain the integrity of the compound.

Handling:

  • Work Area Preparation: All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Personal Protective Equipment: Before handling the compound, ensure all required PPE is donned correctly.

  • Dispensing: When weighing and transferring the solid material, use appropriate tools such as a spatula to avoid generating dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Storage:

  • Temperature and Atmosphere: Store the compound in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere.

  • Light and Moisture: Protect from light and moisture to prevent degradation.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7][8]

Section 5: Emergency Procedures

In the event of an emergency, a clear and practiced response is crucial to mitigate harm.

Spill Response

A tiered response is necessary depending on the scale of the spill.

Spill_Response_Workflow Start Spill Occurs Assess_Spill Assess Spill Size and Hazard Start->Assess_Spill Minor_Spill Minor Spill (<1g, contained) Assess_Spill->Minor_Spill Minor Major_Spill Major Spill (>1g or uncontained) Assess_Spill->Major_Spill Major Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Evacuate Evacuate Immediate Area and Alert Others Major_Spill->Evacuate Call_EHS Contact Environmental Health & Safety (EHS) Evacuate->Call_EHS Cleanup Follow EHS Instructions Call_EHS->Cleanup End End of Procedure Cleanup->End Dampen Dampen with 60-70% Ethanol to Prevent Dust Don_PPE->Dampen Collect Carefully Collect with Non-sparking Tools Dampen->Collect Containerize Place in a Labeled, Sealed Container for Waste Collect->Containerize Decontaminate Decontaminate Spill Area with Soap and Water Containerize->Decontaminate Dispose Dispose of Waste According to Protocol Decontaminate->Dispose Dispose->End

Detailed Minor Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Don PPE: Put on two pairs of nitrile gloves, safety goggles, and a lab coat.

  • Dampen the Spill: To prevent the generation of airborne dust, gently cover the spill with a paper towel and dampen it with 60-70% ethanol.[4]

  • Collect the Material: Carefully wipe up the dampened material, working from the outside of the spill inwards. Place the contaminated paper towels into a designated hazardous waste bag.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: Seal the hazardous waste bag and dispose of it according to institutional guidelines.

  • Remove PPE: Remove and discard contaminated PPE in the hazardous waste stream.

  • Wash Hands: Wash hands thoroughly with soap and water.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[10]

Section 6: Waste Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.

Waste_Disposal_Workflow Start Waste Generation Segregate Segregate Halogenated Organic Solid Waste Start->Segregate Container Use a Designated, Labeled, and Compatible Waste Container Segregate->Container Label Label Container with: 'Hazardous Waste' Full Chemical Name Associated Hazards Container->Label Store Store in a Secure, Well-Ventilated Area Away from Incompatibles Label->Store Full When Container is Full, Seal and Arrange for Pickup Store->Full EHS_Pickup Contact EHS for Waste Pickup Full->EHS_Pickup End Proper Disposal by Licensed Facility EHS_Pickup->End

Waste Disposal Protocol:

  • Segregation: Collect all solid waste contaminated with this compound in a designated container for halogenated organic waste. Do not mix with other waste streams.[7]

  • Container: The waste container must be made of a compatible material, be in good condition, and have a secure lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the associated hazard symbols.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Disposal: When the container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal by a licensed hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.[7]

Section 7: Reactivity and Stability

Understanding the chemical reactivity and stability of this compound is crucial for preventing hazardous reactions.

  • Stability: The compound is stable under recommended storage conditions.[7] However, some 2-aminothiazole derivatives have been shown to decompose in DMSO at room temperature over time.[10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][8]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen chloride.[1][7]

References

  • The Good Scents Company. (n.d.). 2-aminothiazole. Retrieved from [Link]

  • EHSO. (2025, January 14). Spill Control/Emergency Response. Retrieved from [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2019). Chemistry – A European Journal, 25(5), 1266-1271. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Journal of Medicinal Chemistry, 64(1), 1-32. [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica, 65(1), 1-22. [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). Chemical Biology & Drug Design, 96(5), 1081-1094. [Link]

  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020). Environment International, 143, 105944. [Link]

  • University of Pittsburgh. (n.d.). Spills and Emergencies. Retrieved from [Link]

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The Lynchpin Molecule: A Technical Guide to Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2-Aminothiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to a variety of biological targets with high affinity. The 2-aminothiazole (2-AT) core is a quintessential example of such a scaffold.[1][2] Its unique arrangement of hydrogen bond donors and acceptors, coupled with its rigid, planar structure, makes it a highly effective pharmacophore. Its derivatives are found in a wide array of blockbuster drugs, from the anti-inflammatory Meloxicam to the third-generation cephalosporin antibiotic Cefdinir.[2] This guide delves into a specific, highly valuable derivative: Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride . While its regioisomer, the 4-yl acetate, is a well-known component of cephalosporin side chains, the 5-yl acetate derivative has carved out a critical niche as a key starting material in the synthesis of targeted cancer therapeutics, most notably the tyrosine kinase inhibitor, Dasatinib.[3][4]

This document provides an in-depth analysis of the synthesis, properties, and core applications of this compound, offering researchers and drug development professionals a technical resource for leveraging this versatile building block.

Physicochemical Properties and Handling

This compound (CAS Number: 383672-45-5) is typically supplied as a solid.[5][6] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base, which is more susceptible to degradation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 383672-45-5[5][7][8]
Molecular Formula C₇H₁₁ClN₂O₂S[5]
Molecular Weight 222.70 g/mol [5]
Physical Form Solid / Powder[6]
Purity Typically ≥98%[6]
Storage Keep in a dark place, under an inert atmosphere, room temperature.[9]
Synonyms (2-Amino-thiazol-5-yl)-acetic acid ethyl ester hydrochloride[5][8]

Synthesis of the Core Scaffold: Hantzsch Thiazole Synthesis

The primary method for constructing the 2-aminothiazole ring is the renowned Hantzsch thiazole synthesis, a condensation reaction between an α-halocarbonyl compound and a thioamide-containing reactant, typically thiourea.[10][11] For Ethyl 2-(2-aminothiazol-5-yl)acetate, the logical precursors are thiourea and an ethyl ester of 4-halo-3-oxobutanoic acid.

The causality behind this choice is rooted in the mechanism: thiourea's sulfur atom acts as a nucleophile, attacking the carbon bearing the halogen on the α-haloketone. This is followed by an intramolecular condensation between the amino group and the ketone, which, after dehydration, yields the stable aromatic thiazole ring.[12]

Hantzsch_Synthesis reactant1 Ethyl 4-chloro-3-oxobutanoate intermediate Thiouronium Salt Intermediate reactant1->intermediate + Thiourea reactant2 Thiourea reactant2->intermediate cyclized_intermediate Cyclized Dihydrothiazole (non-aromatic intermediate) intermediate->cyclized_intermediate Intramolecular Condensation product Ethyl 2-(2-aminothiazol-5-yl)acetate cyclized_intermediate->product - H₂O (Dehydration) final_product Ethyl 2-(2-aminothiazol-5-yl)acetate HCl product->final_product + HCl

Caption: Hantzsch synthesis pathway for Ethyl 2-(2-aminothiazol-5-yl)acetate HCl.

Experimental Protocol: Synthesis of this compound

This protocol is an adapted procedure based on the principles of the Hantzsch synthesis for analogous 2-aminothiazole esters.[13][14]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend thiourea (1.0 equivalent) in ethanol.

  • Addition of α-Haloketone: Cool the suspension to 0-5 °C in an ice bath. Slowly add ethyl 4-chloro-3-oxobutanoate (1.0 equivalent) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The use of a chloro- or bromo- starting material is common, with the choice often depending on commercial availability and reactivity.[15]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C for ethanol) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the crude product may form. Concentrate the solvent under reduced pressure.

  • Neutralization (Optional for Free Base): The initial product is the hydrohalide salt. To obtain the free base, the crude product can be dissolved in water and neutralized by the slow addition of a base like aqueous sodium bicarbonate until a pH of 7-8 is reached. The precipitated free base is then filtered, washed with water, and dried.

  • Hydrochloride Salt Formation: To obtain the specified hydrochloride salt with high purity, dissolve the crude product (or the isolated free base) in a suitable solvent like ethyl acetate. Add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like isopropanol or ether) with stirring. The hydrochloride salt will precipitate.

  • Purification: Collect the precipitated this compound by filtration, wash with cold ethyl acetate or diethyl ether, and dry under vacuum. Recrystallization from a solvent system like ethanol/ether can be performed for further purification if necessary.

Pivotal Role in Oncology: Synthesis of the Dasatinib Core

The primary and most significant application of Ethyl 2-(2-aminothiazol-5-yl)acetate is as a precursor to 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , a crucial intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor Dasatinib (Sprycel®) .[4][13] Dasatinib is a frontline treatment for chronic myelogenous leukemia (CML).[3]

The synthetic challenge lies in converting the ethyl acetate group into a specific amide bond with the sterically hindered 2-chloro-6-methylaniline. Direct amidation is often inefficient. Therefore, a multi-step process involving hydrolysis of the ester, activation of the resulting carboxylic acid, and subsequent coupling is employed.

Dasatinib_Intermediate_Synthesis start_material Ethyl 2-(2-aminothiazol-5-yl)acetate (Free Base) boc_protected Ethyl 2-(Boc-amino)thiazole-5-acetate start_material->boc_protected 1. Boc₂O, Base hydrolyzed 2-(Boc-amino)thiazole-5-carboxylic acid boc_protected->hydrolyzed 2. Saponification (e.g., NaOH) activated_acid Activated Carboxylic Acid (e.g., Acyl Chloride) hydrolyzed->activated_acid 3. Activation (e.g., SOCl₂) coupled_product N-Boc Protected Intermediate activated_acid->coupled_product 4. Coupling final_intermediate 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide coupled_product->final_intermediate 5. Deprotection (e.g., TFA or HCl) aniline 2-chloro-6-methylaniline aniline->coupled_product

Caption: Synthetic pathway from the title compound to a key Dasatinib intermediate.

Expertise in Action: Overcoming Synthetic Hurdles

The direct coupling of 2-aminothiazole-5-carboxylic acid with 2-chloro-6-methylaniline is notoriously difficult due to the steric hindrance of the aniline and the potential for the 2-amino group on the thiazole to interfere.[3] Medicinal chemists have devised a robust, self-validating protocol to overcome this:

  • Amine Protection: The nucleophilic 2-amino group on the thiazole ring must be protected to prevent it from competing in the amidation reaction. The tert-butyloxycarbonyl (Boc) group is an ideal choice. It is installed under standard conditions (using Di-tert-butyl dicarbonate, Boc₂O) and is stable to the subsequent hydrolysis step but can be cleanly removed under acidic conditions without affecting the final amide bond.

  • Ester Hydrolysis: The ethyl ester is saponified using a base like sodium hydroxide to yield the free carboxylic acid. This step is straightforward and typically high-yielding.

  • Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive species to facilitate amide bond formation. This is often achieved by forming an acyl chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents (like EDC/HOBt).

  • Amide Coupling: The activated acid is then reacted with 2-chloro-6-methylaniline to form the desired amide bond.

  • Deprotection: The final step is the removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid, to reveal the 2-amino group and yield the target intermediate.

Experimental Protocol: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol synthesizes the key steps outlined in various patents and publications.[3][14]

  • Boc Protection: Dissolve Ethyl 2-(2-aminothiazol-5-yl)acetate (1.0 eq) in a suitable solvent like tetrahydrofuran (THF). Add a base such as triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate (1.2 eq). Stir at room temperature for 12-18 hours until TLC indicates complete consumption of the starting material. Isolate the protected ester, Ethyl 2-(Boc-amino)thiazole-5-acetate.

  • Saponification: Dissolve the protected ester in a mixture of ethanol and water. Add sodium hydroxide (1.5 eq) and heat the mixture to 50-60 °C for 2-4 hours. After cooling, acidify the mixture with dilute HCl to a pH of ~3. The product, 2-(Boc-amino)thiazole-5-carboxylic acid, will precipitate. Filter, wash with water, and dry.

  • Amidation: Suspend the Boc-protected acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or THF. Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and an activator like Hydroxybenzotriazole (HOBt) (1.1 eq). Stir for 30 minutes, then add 2-chloro-6-methylaniline (1.1 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Stir at room temperature for 18-24 hours. Filter the reaction mixture and purify the filtrate via chromatography to isolate the coupled product.

  • Deprotection: Dissolve the purified, Boc-protected amide in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.

Conclusion and Future Outlook

This compound is a testament to the power of heterocyclic building blocks in modern drug discovery. While the broader 2-aminothiazole scaffold is implicated in a vast range of biological activities,[16] this specific 5-yl acetate isomer has proven its unique value as a non-interchangeable starting material for a targeted and life-saving oncological therapeutic. Its synthesis via the robust Hantzsch reaction and its subsequent, carefully orchestrated transformation into the core of Dasatinib highlight key principles of medicinal and process chemistry: strategic protection, functional group interconversion, and overcoming steric challenges. As researchers continue to explore the chemical space around the 2-aminothiazole-5-carboxamide core for new kinase inhibitors and other therapeutic agents, the demand for and understanding of its precursor, this compound, will undoubtedly continue to grow.

References

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  • Tang, P. (2014). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
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  • Bougrin, K., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1475. [Link]

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The 2-Aminothiazole Scaffold: A Cornerstone in Medicinal Chemistry from Serendipitous Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has evolved from a chemical curiosity into a privileged scaffold in modern medicinal chemistry. Its journey, spanning over a century, is a testament to the power of synthetic innovation and the intricate dance between chemical structure and biological function. This technical guide provides a comprehensive exploration of the discovery and history of 2-aminothiazole derivatives, detailing the foundational synthetic methodologies, the evolution of their therapeutic applications, and the key structure-activity relationship insights that continue to drive the development of novel therapeutics. From the seminal Hantzsch synthesis in the late 19th century to the sophisticated, targeted cancer therapies of the 21st century, the 2-aminothiazole core has demonstrated remarkable versatility, underpinning a diverse array of clinically significant drugs. This guide will delve into the mechanistic intricacies of key synthetic routes, provide detailed experimental protocols, and present a panoramic view of the ever-expanding biological activities of this remarkable class of compounds.

The Genesis of a Privileged Scaffold: Early Discoveries and Synthetic Foundations

The story of 2-aminothiazole is intrinsically linked to the pioneering work of Arthur Hantzsch. In 1887, he first described a reaction that would become the bedrock of thiazole chemistry: the condensation of α-haloketones with thioamides.[1][2] This reaction, now famously known as the Hantzsch thiazole synthesis, provided a straightforward and versatile entry into this new class of heterocyclic compounds. The initial discovery was not driven by a specific therapeutic goal but rather by a fundamental interest in exploring the reactivity of sulfur- and nitrogen-containing compounds. Little did Hantzsch know that his synthetic method would unlock a treasure trove of biologically active molecules.

The Hantzsch Thiazole Synthesis: The Workhorse of 2-Aminothiazole Chemistry

The Hantzsch synthesis remains the most widely employed method for the preparation of 2-aminothiazole derivatives due to its reliability and broad substrate scope.[3] The reaction involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide derivative.

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

  • Acetophenone (1.0 eq)

  • Thiourea (2.0 eq)

  • Iodine (1.0 eq)

  • Ethanol

  • Diethyl ether

  • Ammonium hydroxide solution

Procedure:

  • A mixture of acetophenone (12 g, 0.1 mol), thiourea (15.22 g, 0.2 mol), and iodine (25.33 g, 0.1 mol) is taken in a round-bottom flask.[4]

  • The mixture is refluxed for 12 hours.[4]

  • After cooling, the reaction mixture is washed with diethyl ether to remove any unreacted acetophenone and iodine.[4]

  • The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.[4]

  • The crude product precipitates and is collected by filtration.

  • The solid is recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.[4]

Causality Behind Experimental Choices:

  • The use of a slight excess of thiourea helps to drive the reaction to completion.

  • Iodine acts as an in-situ halogenating agent for the acetophenone, forming the α-iodoacetophenone intermediate required for the reaction.

  • Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

  • The final wash with ammonium hydroxide neutralizes any acidic byproducts and precipitates the free base of the 2-aminothiazole.

The mechanism of the Hantzsch synthesis proceeds through a series of well-defined steps, initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone.

Hantzsch_Mechanism Thioamide Thioamide (or Thiourea) Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic attack (SN2) AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Alternative Synthetic Routes: Expanding the Chemical Space

While the Hantzsch synthesis is dominant, other methods have been developed to access different substitution patterns on the 2-aminothiazole ring.

First reported in 1947 by Alan H. Cook and Sir Ian Heilbron, this method provides access to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds under mild conditions.[5] This was a significant development as it allowed for the synthesis of a class of 2-aminothiazoles that were previously difficult to obtain.

The mechanism involves the initial nucleophilic attack of the amino group of the α-aminonitrile on the carbon disulfide, followed by an intramolecular cyclization.

Cook_Heilbron_Mechanism AlphaAminoNitrile α-Aminonitrile Intermediate1 Dithiocarbamate Intermediate AlphaAminoNitrile->Intermediate1 Nucleophilic addition CS2 Carbon Disulfide CS2->Intermediate1 Intermediate2 5-Imino-2-thione thiazolidine Intermediate1->Intermediate2 Intramolecular cyclization (5-exo-dig) Product 5-Aminothiazole Intermediate2->Product Tautomerization

Caption: Mechanism of the Cook-Heilbron Synthesis.

Tcherniac's synthesis offers a route to 2-substituted thiazoles through the acid-catalyzed hydrolysis of α-thiocyanoketones.[6] This method is particularly useful for preparing thiazoles with specific substituents at the 2-position. The reaction proceeds by the hydrolysis of the thiocyanate group to a thiocarbamate, which then undergoes cyclization with the adjacent ketone.

From Dyes to Drugs: The Expanding Biological Significance of 2-Aminothiazole Derivatives

The initial applications of 2-aminothiazole derivatives were in the dye industry, owing to their chromophoric properties. However, their true potential began to be realized in the mid-20th century with the discovery of their diverse biological activities. This marked a pivotal shift in the history of these compounds, moving them from the realm of industrial chemistry to the forefront of drug discovery.

The 2-aminothiazole scaffold is now recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[7] This versatility has led to the development of a wide range of therapeutic agents.

A Plethora of Pharmacological Activities

2-Aminothiazole derivatives have demonstrated a remarkable breadth of biological activities, including:

  • Anticancer: This is arguably the most significant area of application for 2-aminothiazole derivatives. They have been shown to inhibit a variety of cancer-related targets, including protein kinases.[8]

  • Antimicrobial: The scaffold is present in several antibacterial and antifungal agents.

  • Anti-inflammatory: Certain derivatives exhibit potent anti-inflammatory effects.

  • Antiviral: Some 2-aminothiazole compounds have shown promise as antiviral agents.

  • Neurological Disorders: Derivatives have been investigated for their potential in treating neurodegenerative diseases.[9]

Clinically Approved Drugs: The Pinnacle of 2-Aminothiazole's Success

The therapeutic importance of the 2-aminothiazole scaffold is best exemplified by the number of clinically approved drugs that incorporate this moiety. Two prominent examples are Dasatinib and Alpelisib, both of which are used in cancer therapy.

Table 1: Prominent Clinically Approved Drugs Containing the 2-Aminothiazole Scaffold

Drug NameTarget(s)Therapeutic AreaYear of First Approval
Dasatinib BCR-Abl, Src family kinasesOncology (Leukemia)2006
Alpelisib PI3KαOncology (Breast Cancer)2019
Pramipexole Dopamine D2, D3, D4 receptor agonistNeurology (Parkinson's Disease)1997
Famotidine Histamine H2 receptor antagonistGastroenterology (Ulcers, GERD)1986
Meloxicam Cyclooxygenase-2 (COX-2) inhibitorRheumatology (Arthritis)1996
A Deeper Dive into Anticancer Applications: Dasatinib and Alpelisib

The development of Dasatinib and Alpelisib highlights the power of structure-based drug design and the importance of the 2-aminothiazole core as a kinase inhibitor scaffold.

  • Dasatinib (Sprycel®): Developed by Bristol-Myers Squibb, Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-Abl and the Src family kinases.[3] It was approved by the FDA in 2006 for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) in patients resistant or intolerant to imatinib.[10] The discovery of Dasatinib was a significant milestone, demonstrating that the 2-aminothiazole scaffold could be effectively utilized to target the ATP-binding site of kinases.

  • Alpelisib (Piqray®): Developed by Novartis, Alpelisib is a specific inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[11] It was approved by the FDA in 2019 for the treatment of HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[8] The development of Alpelisib showcased the tunability of the 2-aminothiazole scaffold, allowing for the design of highly selective inhibitors.

Structure-Activity Relationship (SAR) and the Rational Design of Novel Derivatives

The success of 2-aminothiazole-based drugs is a direct result of extensive structure-activity relationship (SAR) studies. These studies systematically explore how modifications to the chemical structure of the 2-aminothiazole core and its substituents affect biological activity. Quantitative structure-activity relationship (QSAR) models have been instrumental in this process, allowing for the prediction of the biological activity of novel compounds.[2][12][13]

Table 2: Illustrative SAR Data for 2-Aminothiazole-Based Anticancer Agents

Compound IDR1-Substituent (at C4)R2-Substituent (at N2)Target KinaseIC50 (nM)
A PhenylHSrc>10,000
B Phenyl2-chloro-6-methylphenylSrc1.1
C 4-Methoxyphenyl2-chloro-6-methylphenylSrc0.8
D 4-Chlorophenyl2-chloro-6-methylphenylSrc1.5

Data is illustrative and compiled from various sources for educational purposes.

The data in Table 2 illustrates a common SAR trend for 2-aminothiazole-based kinase inhibitors. The unsubstituted 2-amino group (Compound A) is generally inactive. However, the introduction of a substituted phenyl ring at the 2-amino position (Compound B) dramatically increases potency. Further modifications to the substituents on this phenyl ring can fine-tune the activity (Compounds C and D).

SAR_Diagram Scaffold 2-Aminothiazole Scaffold R1 R1 (C4/C5) Scaffold->R1 Modulation of physicochemical properties R2 R2 (N2) Scaffold->R2 Key interactions with target Activity Biological Activity R1->Activity R2->Activity

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth analysis of the expected spectroscopic signature of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride (CAS: 383672-45-5), a key intermediate in pharmaceutical synthesis. In the absence of publicly available reference spectra for this specific salt, this document serves as a predictive guide for researchers, outlining the theoretical basis and expected data from core analytical techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By combining first-principles analysis with data from analogous structures, we provide a robust framework for the identification and quality control of this compound.

Introduction and Molecular Structure

This compound is a heterocyclic compound featuring a 2-aminothiazole core, a foundational scaffold in medicinal chemistry renowned for its presence in numerous approved drugs.[1][2] Its utility as a synthetic building block necessitates reliable and reproducible methods for structural confirmation and purity assessment. Spectroscopic analysis is the cornerstone of this process.

The hydrochloride salt form ensures solubility and stability but also influences the spectroscopic data, particularly the protonation state of the amino group and the thiazole ring nitrogen, which must be considered during interpretation.

Molecular Structure:

The key to interpreting spectroscopic data is a thorough understanding of the molecule's structure, which comprises three distinct segments:

  • The 2-Aminothiazole Heterocycle: A five-membered aromatic ring containing sulfur and nitrogen, with an amino group at the C2 position. The lone proton is at the C4 position.

  • The Ethyl Acetate Sidechain: A flexible chain attached at the C5 position, containing a methylene group (-CH₂-) and an ethyl ester (-O-CH₂-CH₃).

  • The Hydrochloride Salt: The HCl molecule will protonate the most basic site, likely the amino group or one of the ring nitrogens, affecting the electronic environment and, consequently, the spectral output.

Below is a visualization of the molecule's connectivity, which will serve as a reference for the subsequent spectral analysis.

Caption: Molecular structure of Ethyl 2-(2-aminothiazol-5-yl)acetate with key functional groups.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The analysis of the hydrochloride salt should ideally be performed in a solvent like DMSO-d₆, which allows for the observation of exchangeable protons (from the amine/ammonium group).

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Label (Structure)Predicted Shift (δ, ppm)MultiplicityIntegrationRationale and Expert Insights
a (Ethyl -CH₃)~1.20Triplet (t)3HThis signal is upfield due to its aliphatic nature. It is split into a triplet by the adjacent -O-CH₂- group (2 neighbors + 1 = 3 peaks).
b (Sidechain -CH₂-)~3.80Singlet (s)2HThe methylene group is adjacent to the electron-withdrawing thiazole ring and the carbonyl group, shifting it significantly downfield. With no adjacent protons, it appears as a singlet.
c (Ethyl -O-CH₂-)~4.10Quartet (q)2HThis methylene group is deshielded by the adjacent ester oxygen atom. It is split into a quartet by the neighboring methyl group (3 neighbors + 1 = 4 peaks).[3]
d (Thiazole -CH-)~7.20Singlet (s)1HThis is the sole proton on the thiazole ring (at C4). Its chemical shift is in the aromatic region, influenced by the heteroatoms. In the constitutional isomer, ethyl 2-(2-aminothiazol-4-yl)acetate, this proton (at C5) appears further upfield at ~6.3 ppm, making this signal a key differentiator.[4]
e (-NH₂ • HCl)~9.0 - 9.5Broad Singlet (br s)3HDue to protonation by HCl, the amino group becomes an ammonium (-NH₃⁺). These protons are acidic, exchangeable, and their signal is typically broad. The exact shift can be highly dependent on concentration and residual water content.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule. It is a crucial tool for confirming the carbon skeleton.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Label (Structure)Predicted Shift (δ, ppm)Rationale and Expert Insights
Ethyl -CH₃~14.0The terminal methyl carbon of the ethyl group, appearing at the highest field (lowest ppm).
Sidechain -CH₂-~35.0The methylene carbon connecting the ring to the carbonyl group.
Ethyl -O-CH₂-~61.0The methylene carbon attached to the ester oxygen, deshielded and shifted downfield.
C4 (Thiazole)~125.0The protonated carbon of the thiazole ring. Its exact shift is influenced by the adjacent sulfur and C5 substituent.
C5 (Thiazole)~135.0The substituted carbon of the thiazole ring, typically deshielded relative to the protonated carbon.
C2 (Thiazole)~168.0The carbon atom bonded to two nitrogen atoms (ring N and exocyclic amino N) is significantly deshielded and appears far downfield.
Carbonyl -C=O~170.0Ester carbonyl carbons are characteristically found in this downfield region.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of molecular weight and structural components. For this compound, Electrospray Ionization (ESI) in positive ion mode would be the method of choice.

The expected molecular ion would be for the free base (the HCl is not covalently bonded).

  • Molecular Formula (Free Base): C₇H₁₀N₂O₂S

  • Exact Mass: 186.0463 g/mol

  • Expected [M+H]⁺: 187.0541 m/z

Major Expected Fragmentation Pathways: The primary fragmentation would likely involve the loss of the ethoxy group from the ester or cleavage of the acetate sidechain, providing key structural information.

M [M+H]⁺ m/z = 187 F1 [M+H - C₂H₅OH]⁺ m/z = 141 Loss of Ethanol M->F1 -46 Da F2 [M+H - OC₂H₅]⁺ m/z = 142 Loss of Ethoxy Radical M->F2 -45 Da F3 [C₄H₄N₂S]⁺ m/z = 113 Thiazole Core Fragment M->F3 -74 Da Cleavage of CH₂COOEt

Caption: Predicted major fragmentation pathways in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Predicted Major IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity/Shape
3100 - 3400N-H StretchPrimary Amine/AmmoniumStrong, Broad
2850 - 3000C-H StretchAliphatic (CH₂, CH₃)Medium
~1735C=O StretchEsterStrong, Sharp
~1640N-H BendPrimary AmineMedium
~1550C=N / C=C StretchThiazole RingMedium
1150 - 1250C-O StretchEsterStrong

Causality and Interpretation: The presence of the hydrochloride salt will cause significant broadening of the N-H stretching bands, which may overlap with O-H bands if water is present. The most prominent and diagnostic peak will be the sharp, strong absorption from the ester carbonyl (C=O) group around 1735 cm⁻¹.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed.

Workflow for Spectroscopic Analysis:

cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Weigh ~10 mg of Ethyl 2-(2-aminothiazol-5-yl)acetate HCl B Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B H Acquire IR Spectrum (e.g., ATR) A->H Use neat solid for IR C Add internal standard (e.g., TMS) B->C G Acquire Mass Spectrum (ESI+, high resolution) B->G Dilute for MS D Transfer to NMR tube C->D E Acquire ¹H NMR Spectrum (e.g., 400 MHz, 16 scans) D->E F Acquire ¹³C NMR Spectrum (e.g., 100 MHz, 1024 scans) D->F I Process & Reference Spectra E->I F->I G->I H->I J Integrate & Assign Peaks I->J K Compare with Predicted Data J->K L Confirm Structure & Purity K->L

Caption: Standard workflow for comprehensive spectroscopic characterization.

Protocol 1: NMR Sample Preparation and Acquisition

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended to observe exchangeable protons).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Ensure a sufficient number of scans for adequate signal-to-noise, particularly for the ¹³C spectrum.

Protocol 2: Mass Spectrometry (ESI-MS)

  • Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infuse the sample directly into the electrospray ionization (ESI) source.

  • Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Perform fragmentation analysis (MS/MS) on the parent ion (m/z 187) to confirm structural fragments.

Protocol 3: Infrared Spectroscopy (ATR-IR)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by taking a background spectrum.

  • Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Conclusion

This guide establishes a detailed predictive framework for the spectroscopic analysis of this compound. By understanding the contribution of each structural component to the overall spectra, researchers can confidently identify this molecule, differentiate it from its isomers, and assess its purity. The provided protocols offer a standardized approach to ensure the acquisition of high-quality, reliable data for drug development and quality control applications.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. European Journal of Medicinal Chemistry, 97, 699-718. Available at: https://doi.org/10.1016/j.ejmech.2015.04.015
  • Makam, P., & Kannan, T. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. European Journal of Medicinal Chemistry, 87, 643-656. Available at: https://doi.org/10.1016/j.ejmech.2014.09.088
  • Boia, V., et al. (2016). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 64(5), 738-745. Available at: https://farmaciajournal.com/wp-content/uploads/2016-05-art-16-Boia-738-745.pdf
  • Elgemeie, G. H., et al. (2022). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E, 78(Pt 5), 455–458. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9055371/
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. Available at: https://www.springer.com/gp/book/9783540678158
  • Proprep. (n.d.). What distinct peaks would you expect in the IR spectrum of ethyl acetate? Retrieved January 22, 2026, from https://www.proprep.
  • University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved January 22, 2026, from http://www.chem.bham.ac.

Sources

Methodological & Application

Application Note: Strategic Synthesis of Cephalosporin Side Chains Using Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiazole ring is a cornerstone pharmacophore in modern cephalosporin antibiotics, critical for conferring broad-spectrum activity, particularly against Gram-negative pathogens, and enhancing stability against β-lactamase enzymes.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride, a key intermediate, in the synthesis of advanced cephalosporin side chains. We will explore the underlying chemical principles, provide detailed, field-tested protocols for the conversion of this precursor and its subsequent coupling to the 7-aminocephalosporanic acid (7-ACA) core, and discuss critical process considerations for achieving high yield and purity.

Introduction: The Architectural Significance of the Aminothiazole Side Chain

The evolution of cephalosporin antibiotics from the first to the fifth generation is largely a story of sophisticated side-chain engineering. The introduction of a 2-(2-aminothiazol-yl)acetamido group at the C-7 position of the cephalosporin nucleus was a watershed moment in antibiotic development.[3][4] This specific moiety dramatically reshaped the therapeutic profile by:

  • Expanding the Antibacterial Spectrum: The aminothiazole group improves the binding affinity to Penicillin-Binding Proteins (PBPs) of Gram-negative bacteria, facilitating cell wall disruption.[1]

  • Increasing β-Lactamase Resistance: When combined with a syn-oxyimino group (e.g., methoxyimino), the side chain provides steric hindrance that protects the core β-lactam ring from hydrolysis by many β-lactamase enzymes, a primary mechanism of bacterial resistance.[2][5]

This compound serves as a stable, readily available, and versatile starting material for constructing these vital side chains. Its hydrochloride form enhances stability and simplifies handling compared to the free base.[6]

Core Synthetic Strategy: A Multi-Step Approach

The successful synthesis of the target cephalosporin involves a logical sequence of chemical transformations designed to prepare the side chain and couple it efficiently to the antibiotic core. The overall workflow is a convergent synthesis strategy that maximizes efficiency and yield.

G cluster_prep Side Chain Preparation cluster_coupling Final Coupling & Product Formation A Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride (Starting Material) B Saponification (Ester Hydrolysis) A->B  Base (e.g., NaOH) C 2-(2-aminothiazol-5-yl)acetic acid (Free Acid Intermediate) B->C D Carboxylic Acid Activation C->D  Activating Agent E Activated Side Chain (e.g., Mixed Anhydride, Acid Chloride) D->E G Amide Bond Formation (Acylation) E->G F 7-Aminocephalosporanic Acid (7-ACA) F->G H Final Cephalosporin Product G->H  Purification

Figure 1: General workflow for cephalosporin synthesis. This diagram illustrates the convergent synthesis pathway, where the side chain is prepared and activated separately before being coupled with the 7-ACA core.

Experimental Protocols & Methodologies

The following protocols are presented as robust starting points. Researchers should perform appropriate small-scale optimizations based on their specific equipment and reagent purity.

Protocol 1: Saponification of this compound

Causality: The ester group of the starting material is unreactive for amide bond formation. It must first be hydrolyzed (saponified) to the corresponding carboxylic acid. This is a critical step, as the free acid is the direct precursor for the subsequent activation and coupling reactions.[7] Using a strong base like sodium hydroxide at controlled temperatures ensures complete conversion while minimizing potential side reactions like decarboxylation.[6]

Materials & Reagents:

ReagentGradeSupplier Example
Ethyl 2-(2-aminothiazol-5-yl)acetate HCl≥98% PuritySigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Hydrochloric Acid (HCl), 2MVolumetric StandardVWR
Deionized Water (DI H₂O)Type IIn-house
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a 1:1 mixture of THF and DI H₂O. The THF acts as a co-solvent to ensure the organic starting material remains in solution as the reaction proceeds.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is crucial to control the exothermicity of the neutralization and hydrolysis, preventing degradation of the thiazole ring.

  • Base Addition: Slowly add a 2M aqueous solution of NaOH (1.1 equivalents) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Acidification & Precipitation: Once the reaction is complete, cool the mixture back to 0-5 °C. Carefully acidify the solution to a pH of 4-5 by the dropwise addition of 2M HCl.[7] The free carboxylic acid product, 2-(2-aminothiazol-5-yl)acetic acid, will precipitate out of the solution as a solid.

  • Isolation: Stir the resulting slurry for an additional 30 minutes in the ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake sequentially with cold DI H₂O and cold ethanol to remove residual salts and organic impurities. Dry the product under vacuum at 40-50 °C to a constant weight.

Expected Outcome: A light-yellow solid with a typical yield of 90-96%. Purity should be confirmed by HPLC and NMR.

Protocol 2: Acylation of 7-ACA with Activated 2-(2-aminothiazol-5-yl)acetic acid

Causality: Direct amidation between a carboxylic acid and an amine is generally inefficient. The carboxylic acid must first be "activated" to create a better electrophile. This protocol utilizes a mixed anhydride activation method, which is a common and effective strategy in β-lactam synthesis.[8] The activated acid readily reacts with the primary amine of the 7-ACA core to form the desired amide bond. The reaction is run at low temperatures in a non-aqueous solvent to preserve the integrity of the strained β-lactam ring.[9]

Materials & Reagents:

ReagentGradeSupplier Example
2-(2-aminothiazol-5-yl)acetic acidFrom Protocol 1-
7-Aminocephalosporanic Acid (7-ACA)≥98% PurityTCI America
Triethylamine (TEA)Anhydrous, ≥99.5%Sigma-Aldrich
Ethyl Chloroformate≥97%Alfa Aesar
Methylene Chloride (DCM)Anhydrous, ≥99.8%Fisher Scientific
Sodium Bicarbonate (NaHCO₃), 5% aq.ACS Reagent GradeVWR

Procedure:

  • Side Chain Activation (Mixed Anhydride Formation):

    • Suspend 2-(2-aminothiazol-5-yl)acetic acid (1.1 equivalents) in anhydrous DCM in a flame-dried, three-neck flask under a nitrogen atmosphere.

    • Cool the suspension to -10 to -5 °C using an acetone/dry ice bath.

    • Add anhydrous triethylamine (1.1 equivalents) to solubilize the acid as its triethylammonium salt.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature does not rise above -5 °C.

    • Stir the mixture at this temperature for 45-60 minutes to form the mixed anhydride.

  • Preparation of 7-ACA Solution:

    • In a separate flask, suspend 7-ACA (1 equivalent) in anhydrous DCM.

    • Add triethylamine (1.2 equivalents) and stir until a clear solution is obtained. Cool this solution to 0-5 °C.

  • Coupling Reaction:

    • Transfer the cold 7-ACA solution to the mixed anhydride solution via a cannula.

    • Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Quench the reaction by adding cold water.

    • Separate the organic layer. Wash it sequentially with 5% aqueous NaHCO₃, water, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield the final cephalosporin.

G cluster_activation Step 1: Mixed Anhydride Formation cluster_coupling Step 2: Acylation cluster_purification Step 3: Isolation & Purification A 2-(2-aminothiazol-5-yl)acetic acid + Triethylamine (TEA) in Anhydrous DCM B Add Ethyl Chloroformate (-10 to -5 °C) A->B C Activated Mixed Anhydride B->C E Combine Activated Anhydride and 7-ACA Solution (0-5 °C) C->E D 7-ACA + TEA in Anhydrous DCM D->E F Crude Cephalosporin Product G Aqueous Work-up (Wash with NaHCO₃, Brine) F->G H Dry & Concentrate G->H I Purification (Recrystallization or Chromatography) H->I

Figure 2: Workflow for the 7-ACA acylation protocol. This flowchart details the key stages of the coupling process, from side chain activation to final product purification.

Advanced Considerations: Introducing the Methoxyimino Group

For third and fourth-generation cephalosporins (e.g., Cefotaxime, Ceftriaxone), a (Z)-methoxyimino group on the α-carbon of the acyl side chain is essential for high β-lactamase stability. This modification is typically performed on an earlier precursor, such as ethyl 2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate, before the final side chain is constructed and coupled. The synthesis of these more complex side chains often involves additional steps of oximation followed by alkylation prior to the hydrolysis and coupling sequence described above.[9][10]

Conclusion

This compound is a pivotal building block in the synthesis of a multitude of potent cephalosporin antibiotics. The protocols outlined in this note provide a reliable and scalable pathway for the preparation of the essential 2-(2-aminothiazol-5-yl)acetic acid side chain and its subsequent acylation onto the 7-ACA nucleus. A thorough understanding of the underlying chemical principles—ester hydrolysis, carboxylic acid activation, and controlled amide bond formation—is paramount for achieving high yields and purity, enabling the successful development of next-generation antibacterial agents.

References

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties.ZORA (Zurich Open Repository and Archive).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • A process for synthesizing cephalosporin compounds.
  • Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido].PubMed.
  • Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
  • Synthesis of some new 5- substituted of.Journal of Chemical and Pharmaceutical Research (JOCPR).
  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers.National Institutes of Health (NIH) - PMC.
  • The effect of 2-mercapto-5-methyl-1,3,4-thiadiazole on enzymatic synthesis of cefazolin.Journal of Microbiology and Biotechnology.
  • Acylation process for obtaining cephalosporin derivatives.
  • A new cephalosporin. SCE-963: 7-[2-(2-aminothiazol-4-yl)-acetamido]-3-[[[1-(2-dimethylaminoethyl)-1h-tetrazol-5-yl]-thio]methyl]ceph-3-em-4-carboxylic acid.
  • Design, synthesis and biological activities of some 7-aminocephalosporanic acid derivatives.European Journal of Medicinal Chemistry.
  • Orally active esters of cephalosporin antibiotics. 3. Synthesis and biological properties of aminoacyloxymethyl esters.PubMed.
  • Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
  • Derivatives of 7-aminocephalosporanic acid.
  • 7-ACA – Knowledge and References.Taylor & Francis.
  • Process for the preparation of cephalosporin antibiotics.
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation.National Institutes of Health (NIH) - PMC.
  • Preparation, hydrolysis, and oral absorption of lactonyl esters of penicillins.PubMed.
  • Novel cephalosporins synthesized by amination of 2,5-dihydroxybenzoic acid deriv
  • Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity.National Institutes of Health (NIH) - PMC.
  • Rates of cross-reactivity between beta-lactam antibiotics.
  • Process for acylation of the 7-amino group of the cephalosporin ring.
  • ASCIA Consensus Statement for Assessment of Suspected Allergy to Cephalosporin Antibiotics.Australasian Society of Clinical Immunology and Allergy (ASCIA).

Sources

Synthesis of Thieno[2,3-d]pyrimidine Scaffolds via Cyclocondensation of Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride with Thiourea

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of a thieno[2,3-d]pyrimidine derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol details the cyclocondensation reaction between Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride and thiourea. This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering a robust, step-by-step methodology grounded in established chemical principles. We delve into the mechanistic underpinnings of the reaction, safety protocols, characterization techniques, and troubleshooting, ensuring a reproducible and well-understood synthetic procedure.

Introduction and Scientific Context

The 2-aminothiazole motif is a cornerstone in the architecture of numerous biologically active compounds and FDA-approved drugs.[1][2] Its versatility as a synthetic precursor allows for the construction of more complex, fused heterocyclic systems. Among these, the thieno[2,3-d]pyrimidine core is particularly noteworthy. This scaffold is isosteric to purine bases like adenine and guanine, making it a privileged structure for targeting a wide array of biological enzymes, particularly protein kinases.[3][4] Derivatives of thieno[2,3-d]pyrimidine have demonstrated potent anticancer, anti-inflammatory, and antimicrobial activities, driving significant research into their synthesis and functionalization.[3][5][6]

The protocol herein describes a classical and efficient approach to construct this valuable scaffold. The reaction leverages the inherent reactivity of the 2-amino group and the adjacent ethyl acetate moiety of the starting thiazole. In the presence of a base and thiourea, an intramolecular cyclocondensation occurs, efficiently forming the fused pyrimidine ring. This transformation, a variation of well-established cyclization strategies, provides a reliable entry point to a class of compounds with immense therapeutic potential.[2][7]

Reaction Mechanism and Rationale

The conversion of Ethyl 2-(2-aminothiazol-5-yl)acetate to the corresponding thieno[2,3-d]pyrimidine derivative proceeds through a base-catalyzed cyclocondensation pathway.

  • Initial Reaction: The reaction is initiated by the nucleophilic attack of the exocyclic 2-amino group of the thiazole onto one of the carbon atoms of thiourea. This step is often facilitated by a base, such as sodium ethoxide, which can deprotonate the amino group, increasing its nucleophilicity.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization. The nitrogen from the thiourea moiety attacks the electrophilic carbonyl carbon of the ethyl acetate group. This step is the key ring-forming event.

  • Dehydration and Tautomerization: The cyclic intermediate then eliminates a molecule of water and ethanol to form the aromatic pyrimidine ring. The final product exists in its most stable tautomeric form, the 4-oxo-7-amino derivative.

The choice of sodium ethoxide as the base is strategic; it not only catalyzes the reaction but also ensures a sufficiently basic medium for the key deprotonation and cyclization steps to proceed efficiently. Ethanol is an ideal solvent as it readily dissolves the starting materials and the sodium ethoxide base.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaM. Wt. ( g/mol )Recommended Purity
Ethyl 2-(2-aminothiazol-5-yl)acetate HCl76629-17-9C₇H₁₁ClN₂O₂S238.70>97%
Thiourea62-56-6CH₄N₂S76.12>99%
Sodium Metal7440-23-5Na22.99>99%
Absolute Ethanol (200 Proof)64-17-5C₂H₅OH46.07Anhydrous, >99.5%
Ethyl Acetate141-78-6C₄H₈O₂88.11ACS Grade
Hexanes110-54-3C₆H₁₄86.18ACS Grade
Deionized Water7732-18-5H₂O18.02N/A
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Reflux condenser with drying tube (CaCl₂)

  • Heating mantle with temperature controller

  • Dropping funnel

  • Magnetic stir plate

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

Safety Precautions and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalHazardsHandling Precautions
Thiourea Harmful if swallowed, Suspected of causing cancer, Suspected of damaging the unborn child, Toxic to aquatic life.[8][9][10][11]Avoid inhalation of dust and contact with skin and eyes. Use only in a fume hood. Do not handle until all safety precautions have been read and understood.[10] Store locked up.[10]
Sodium Metal Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.Handle under an inert atmosphere or mineral oil. Use non-sparking tools. Keep away from water and alcohols until ready for reaction.
Ethanol/Ethyl Acetate Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[12][13]Keep away from heat, sparks, and open flames.[12][13] Use in a well-ventilated area. Ground and bond containers when transferring.[13]
Sodium Ethoxide Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water.Handle in a dry, inert atmosphere. Avoid contact with skin, eyes, and moisture. Store in a tightly sealed container.

Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_naoe Prepare Sodium Ethoxide Solution (In Situ) add_reagents Add Thiazole & Thiourea prep_naoe->add_reagents 1. Add to Flask reflux Reflux Reaction Mixture (Monitor by TLC) add_reagents->reflux 2. Heat quench Cool and Quench with Water reflux->quench 3. Upon Completion acidify Acidify to Precipitate quench->acidify 4. Neutralization filtrate Filter and Wash Solid acidify->filtrate 5. Isolate Crude recrystallize Recrystallize Product filtrate->recrystallize 6. Purify analyze Characterize (NMR, MS, IR) recrystallize->analyze 7. Final Analysis

Caption: Experimental workflow for the synthesis of the thieno[2,3-d]pyrimidine derivative.

Step-by-Step Procedure
  • Preparation of Sodium Ethoxide Solution (In Situ):

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), add 100 mL of absolute ethanol.

    • Carefully add sodium metal (0.46 g, 20 mmol, 2.0 equiv.) in small pieces to the ethanol under a gentle stream of nitrogen or argon. Causality: This in situ preparation generates fresh, anhydrous sodium ethoxide, which is crucial for maximizing the reaction rate and yield by ensuring a water-free, basic environment.

    • Stir the mixture until all the sodium has dissolved completely. Allow the solution to cool to room temperature.

  • Reaction Setup and Reflux:

    • To the freshly prepared sodium ethoxide solution, add this compound (2.39 g, 10 mmol, 1.0 equiv.) followed by thiourea (0.84 g, 11 mmol, 1.1 equiv.).

    • Heat the reaction mixture to reflux (approx. 78-80°C) using a heating mantle.

    • Maintain the reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Ethyl Acetate/Hexanes mobile phase. Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization and subsequent dehydration steps. The starting thiazole should be consumed over time, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.

    • Acidify the aqueous solution to pH ~6-7 using glacial acetic acid. A precipitate should form. Causality: The product is soluble in the basic reaction mixture as its phenoxide/enolate salt. Neutralization protonates the molecule, causing it to become insoluble and precipitate out of the aqueous solution.

    • Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with cold deionized water (2 x 30 mL) and cold ethanol (1 x 20 mL) to remove inorganic salts and unreacted starting materials.

    • Dry the crude product in a vacuum oven at 50-60°C overnight.

  • Purification:

    • The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or dimethylformamide (DMF)/water, to yield the pure product.

Product Characterization

The structure of the synthesized product, Ethyl 2-(7-amino-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate , should be confirmed using standard analytical techniques.

Expected Analytical Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons (CH₂), a singlet for the pyrimidine proton, and broad singlets for the NH₂ and NH protons.
¹³C NMR Resonances for the ester carbonyl, pyrimidine carbonyl, aromatic/heterocyclic carbons, and aliphatic carbons of the ethyl and acetate groups.
Mass Spec (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₉H₁₀N₄O₃S).
FT-IR Characteristic absorption bands for N-H stretching (amine/amide), C=O stretching (ester and amide), and C=C/C=N stretching in the aromatic region.

Reaction Scheme

Caption: Cyclocondensation of Ethyl 2-(2-aminothiazol-5-yl)acetate with thiourea.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive sodium ethoxide (hydrolyzed).2. Insufficient reaction time or temperature.3. Starting material is of poor quality.1. Ensure absolute ethanol and fresh sodium are used. Prepare base in situ under inert gas.2. Ensure proper reflux temperature is maintained. Extend reaction time and monitor by TLC.3. Check the purity of the starting thiazole by NMR or melting point.
Reaction Stalls Competing side reactions or decomposition of reactants/products under prolonged heating.Monitor the reaction closely by TLC. If the starting material is consumed but the product is not forming, consider lowering the temperature or using a different base/solvent system.
Product Fails to Precipitate 1. Incorrect pH after neutralization.2. Product is more soluble in water than expected.1. Carefully check the pH with a calibrated meter or pH paper, ensuring it is ~6-7.2. After neutralization, extract the aqueous layer with a more polar solvent like ethyl acetate or dichloromethane.
Purification Difficulties Product is contaminated with starting materials or side products.If recrystallization is ineffective, purify the crude material using silica gel column chromatography. A gradient elution from ethyl acetate/hexanes to a more polar system (e.g., with methanol) may be required.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Hill Brothers Chemical Company. Thiourea SDS.[Link]

  • Carl ROTH. Safety Data Sheet: Thiourea.[Link]

  • Carl ROTH. Safety Data Sheet: Thiourea (p.a., ACS).[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: thiourea.[Link]

  • Lee, J., et al. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. Molecules. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]

  • ResearchGate. Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane.[Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Semantic Scholar. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.[Link]

  • SciELO. (2022). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. [Link]

  • MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. [Link]

  • Royal Society of Chemistry. (2018). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]

  • PMC. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. National Center for Biotechnology Information. [Link]

Sources

Application Note & Protocols: Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride in the Synthesis of Advanced Penicillin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of specific side chains onto the 6-aminopenicillanic acid (6-APA) nucleus is a cornerstone of modern antibiotic development, enabling the generation of semi-synthetic penicillins with tailored antimicrobial spectra and improved pharmacological properties. Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride serves as a critical starting material for constructing advanced aminothiazole-containing side chains. This application note provides a comprehensive guide to the utilization of this key intermediate in the synthesis of novel penicillin derivatives. We will explore the underlying chemical principles, detail robust experimental protocols for the synthesis of the carboxylic acid side chain, its subsequent activation, and its ultimate coupling with the 6-APA core. This guide is intended to provide researchers with the foundational knowledge and practical methodologies required to leverage this versatile building block in the pursuit of next-generation β-lactam antibiotics.

Introduction: The Strategic Importance of the Aminothiazole Moiety

The penicillin core, characterized by its β-lactam and thiazolidine rings, is a privileged scaffold in antibacterial drug discovery.[1] The modification of the side chain at the 6-position of the 6-aminopenicillanic acid (6-APA) nucleus is the principal method for creating semi-synthetic penicillins with enhanced capabilities.[2] These modifications can broaden the spectrum of activity, increase potency, and confer resistance to bacterial β-lactamase enzymes.

The 2-aminothiazole ring is a particularly valuable component in the side chains of many successful β-lactam antibiotics, most notably in third and fourth-generation cephalosporins.[3] Its presence is associated with enhanced antibacterial activity, particularly against Gram-negative bacteria. This compound is a readily available and versatile precursor for introducing this critical functionality into the penicillin scaffold. The primary synthetic challenge lies in the efficient and selective formation of an amide bond between the side chain, derived from this starting material, and the amino group of 6-APA.

Chemical Principles and Synthesis Strategy

The overall synthetic strategy involves a two-stage process. First, the ethyl ester of the starting material must be hydrolyzed to its corresponding carboxylic acid. This acid then becomes the substrate for the critical amide bond formation with 6-APA. Direct coupling of an ester with an amine is generally inefficient for this purpose. Therefore, the carboxylic acid must be "activated" to facilitate the reaction. Two prevalent and effective methods for this activation are:

  • Conversion to an Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form a highly reactive acyl chloride.[2][4] This intermediate readily reacts with the primary amine of 6-APA to form the desired amide bond.

  • Formation of a Mixed Anhydride: The carboxylic acid is reacted with an acyl chloride, such as pivaloyl chloride, in the presence of a base. This creates a mixed anhydride, which serves as an activated species for the subsequent acylation of 6-APA.[5][6]

This application note will provide a detailed protocol for the acyl chloride pathway, which is a robust and widely applicable method.

Logical Workflow for Penicillin Derivative Synthesis

The following diagram outlines the key transformations from the starting material to the final penicillin product.

G cluster_0 Step 3: Coupling Reaction A Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride B 2-(2-aminothiazol-5-yl)acetic acid A->B Step 1: Ester Hydrolysis (e.g., LiOH, H₂O/THF) C 2-(2-aminothiazol-5-yl)acetyl chloride (Activated Intermediate) B->C Step 2: Acid Activation (e.g., SOCl₂, DMF cat.) E Final Penicillin Derivative (6-[2-(2-aminothiazol-5-yl)acetamido]penicillanic acid) C->E D 6-Aminopenicillanic Acid (6-APA) D->E

Caption: Synthetic workflow from starting materials to the final penicillin derivative.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of 2-(2-aminothiazol-5-yl)acetic acid (Side Chain Precursor)

This protocol describes the basic hydrolysis of the ethyl ester starting material to yield the free carboxylic acid necessary for coupling.

Materials & Reagents

ReagentGradeSupplier ExamplePurpose
Ethyl 2-(2-aminothiazol-5-yl)acetate HCl≥98%Sigma-AldrichStarting Material
Lithium Hydroxide (LiOH)ACS Reagent, ≥98%Fisher ScientificHydrolysis Reagent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros OrganicsReaction Solvent
Deionized WaterHigh PurityLab SupplyCo-solvent / Workup
Hydrochloric Acid (HCl)2 M solutionVWRAcidification for product precipitation
Diethyl EtherACS GradeEMD MilliporeWashing of final product

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and deionized water.

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Add Lithium Hydroxide (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification: Once the reaction is complete, cool the mixture back to 0 °C. Slowly add 2 M HCl dropwise to acidify the solution to a pH of approximately 3-4. A precipitate should form.

  • Isolation: Stir the slurry at 0 °C for 30 minutes, then collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water, followed by a wash with cold diethyl ether to aid in drying. Dry the resulting white to off-white solid under vacuum to a constant weight. The product is 2-(2-aminothiazol-5-yl)acetic acid.

Protocol 2: Synthesis of 6-[2-(2-aminothiazol-5-yl)acetamido]penicillanic acid

This protocol details the activation of the synthesized carboxylic acid to an acyl chloride and its subsequent coupling with 6-APA.

Materials & Reagents

ReagentGradeSupplier ExamplePurpose
2-(2-aminothiazol-5-yl)acetic acidAs synthesizedN/ASide Chain
6-Aminopenicillanic Acid (6-APA)≥98%TCI AmericaPenicillin Nucleus
Thionyl Chloride (SOCl₂)ReagentPlus®, ≥99%Sigma-AldrichActivating Agent
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsCatalyst / Solvent
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificReaction Solvent
Triethylamine (TEA)≥99.5%Alfa AesarBase for 6-APA solubilization/HCl trap
Sodium Bicarbonate (NaHCO₃)Saturated solutionLab preparedAqueous wash / Neutralization
Ethyl AcetateACS GradeVWRExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeDrying Agent

Procedure:

  • Acyl Chloride Formation:

    • Suspend 2-(2-aminothiazol-5-yl)acetic acid (1.1 eq) in anhydrous DCM in a flame-dried, three-neck flask under a nitrogen atmosphere.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the suspension to 0 °C. Add thionyl chloride (1.2 eq) dropwise via syringe.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours until gas evolution ceases and a clear solution is formed. This solution contains the in situ generated 2-(2-aminothiazol-5-yl)acetyl chloride.

  • 6-APA Solution Preparation:

    • In a separate flask, suspend 6-aminopenicillanic acid (1.0 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C and add triethylamine (2.5 eq) dropwise to solubilize the 6-APA. Stir for 20 minutes at 0 °C.

  • Coupling Reaction:

    • Cool both the acyl chloride solution and the 6-APA solution to -10 °C to -5 °C using an ice/salt bath.

    • Slowly add the acyl chloride solution to the 6-APA solution via cannula over 30-45 minutes, maintaining the temperature below -5 °C.[2]

    • Stir the reaction mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Workup and Isolation:

    • Pour the reaction mixture into cold water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography on silica gel to afford the final penicillin derivative, 6-[2-(2-aminothiazol-5-yl)acetamido]penicillanic acid.

Trustworthiness and Self-Validation

The protocols described are based on well-established and fundamental reactions in organic synthesis, specifically the acylation of amines.[2] To ensure the validity of the experimental outcome, the following analytical checkpoints are essential:

  • Reaction Monitoring: TLC should be used to monitor the consumption of starting materials at each step. This provides real-time validation of reaction progress.

  • Intermediate Characterization: While the acyl chloride is used in situ, the intermediate carboxylic acid from Protocol 1 should be characterized by ¹H NMR and Mass Spectrometry to confirm its structure and purity before proceeding.

  • Final Product Confirmation: The structure and purity of the final penicillin derivative must be rigorously confirmed using a suite of analytical techniques:

    • ¹H and ¹³C NMR: To confirm the covalent structure and the formation of the new amide bond.

    • Mass Spectrometry (HRMS): To confirm the exact molecular weight.

    • FT-IR Spectroscopy: To observe the characteristic carbonyl stretches of the β-lactam (~1770 cm⁻¹) and the newly formed amide (~1680 cm⁻¹).

By adhering to these analytical practices, the integrity of the synthetic process is continuously validated, ensuring the trustworthiness of the final results.

References

  • Stella, L., et al. (2020). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. [Link]

  • Hill, J., Rankin, E., & Bailey, E. (2022). SYNTHESIS AND TESTING OF PENICILLIN DERIVATIVES: AN INTERDISCIPLINARY PROJECT. Georgia Journal of Science, 80(1), Article 1. [Link]

  • Zhang, J. (2009). Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. ResearchGate. [Link]

  • Ashraf, Z., et al. (2015). Novel Penicillin Analogues as Potential Antimicrobial Agents; Design, Synthesis and Docking Studies. PLoS ONE, 10(8), e0135293. [Link]

  • Wikipedia. (n.d.). Penicillin. Wikipedia. [Link]

  • Gao, L., et al. (2023). New Semisynthetic Penicillins Obtained by Coupling of the 6-Aminopenicillanic Acid with 5-Mercapto-1,2,4-triazoles-3,4-disubstituted. International Journal of Molecular Sciences, 24(2), 1497. [Link]

  • Fettes, K., et al. (2015). Synthesis of new penicillin derivatives as drug-like molecules for biological screening. Journal of Chemical and Pharmaceutical Research, 7(12), 882-891. [Link]

  • Gao, L., et al. (2023). New Semisynthetic Penicillins Obtained by Coupling of the 6-Aminopenicillanic Acid with 5-Mercapto-1,2,4-triazoles-3,4-disubstituted. National Center for Biotechnology Information. [Link]

Sources

Application Note & Protocols: Strategic Synthesis of Thiazolo[2,3-b]quinazoline Scaffolds Utilizing Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazoloquinazoline core is a privileged heterocyclic system renowned for its diverse and potent pharmacological activities, making it a focal point in medicinal chemistry and drug discovery.[1][2][3] This application note provides a detailed guide on the strategic use of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride, a versatile and reactive building block, for the synthesis of functionalized thiazoloquinazoline derivatives. We will explore the underlying reaction mechanisms, provide a robust, step-by-step protocol, and offer expert insights into process optimization and troubleshooting. The methodologies described herein are designed to be self-validating and grounded in established chemical principles, empowering researchers to efficiently construct novel molecular entities for therapeutic evaluation.

Introduction: The Significance of Thiazoloquinazolines

Fused heterocyclic systems are the cornerstone of modern pharmaceutical development. Among them, the thiazoloquinazoline scaffold has emerged as a structure of significant interest due to its presence in molecules with a wide array of biological functions, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] The fusion of the electron-rich thiazole ring with the quinazoline system creates a unique electronic and steric environment, enabling diverse interactions with biological targets.[1][3]

The development of efficient and modular synthetic routes to access these complex scaffolds is crucial for building chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This compound serves as an ideal starting material for this purpose.[4][5] Its structure incorporates a nucleophilic aminothiazole moiety and an ester group that can be leveraged for subsequent cyclization and functionalization, providing a direct pathway to the desired tricyclic core.

Synthetic Strategy and Mechanistic Rationale

The synthesis of thiazolo[2,3-b]quinazolines from this compound typically proceeds through a multi-step sequence involving the initial construction of a quinazolinone intermediate, followed by an intramolecular cyclization to form the fused thiazole ring. A common and effective approach involves the reaction of an α,β-unsaturated system which undergoes a Michael addition, followed by intramolecular cyclization and aromatization.[1][6]

The key steps, grounded in well-established reaction mechanisms, are as follows:

  • Initial Condensation: The synthesis often begins by reacting a suitable active methylene compound (like dimedone) with an aldehyde and a sulfur-containing component to form a precursor.[1][7]

  • Michael Addition: The aminothiazole nitrogen of our starting material can act as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl system. This 1,4-conjugate addition is a critical C-N bond-forming step.[1][6]

  • Intramolecular Cyclization: Following the Michael addition, the newly formed intermediate undergoes a rapid intramolecular cyclization. This often involves the nucleophilic attack of another nitrogen or a carbanion onto a carbonyl or ester group.[1]

  • Dehydration/Aromatization: The final step typically involves the elimination of a small molecule, such as water or an alcohol, to generate the stable, aromatic thiazoloquinazoline ring system.

This strategic sequence allows for the controlled and efficient assembly of the complex heterocyclic scaffold. The choice of reagents and reaction conditions is critical for directing the reaction pathway and maximizing the yield of the desired product.

Caption: Generalized reaction pathway for thiazoloquinazoline synthesis.

Detailed Experimental Protocol: Synthesis of a Model Thiazolo[2,3-b]quinazoline Derivative

This protocol describes a representative synthesis using this compound and a pre-formed α,β-unsaturated quinazolinone intermediate.

Objective: To synthesize a functionalized thiazolo[2,3-b]quinazoline derivative via a Michael addition and subsequent intramolecular cyclization.

Materials and Reagents
ReagentM.W. ( g/mol )Molar Eq.AmountPurity
Ethyl 2-(2-aminothiazol-5-yl)acetate HCl236.701.02.37 g (10 mmol)>98%
Substituted 2-benzylidene-quinazolinone*Varies1.010 mmol>98%
Sodium Ethoxide (NaOEt)68.051.20.82 g (12 mmol)>97%
Absolute Ethanol (EtOH)46.07-50 mLAnhydrous
Ethyl Acetate (EtOAc)88.11-As neededACS Grade
Hexanes--As neededACS Grade
Saturated aq. NH₄Cl--As needed-
Brine--As needed-
Anhydrous MgSO₄120.37-As needed-

Note: The synthesis of α,β-unsaturated quinazolinone precursors is well-documented in the literature and typically involves the condensation of a 2-thioxo-quinazolinone with an appropriate aldehyde.[1]

Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the substituted 2-benzylidene-quinazolinone (10 mmol) and this compound (2.37 g, 10 mmol).

    • Add 50 mL of anhydrous ethanol. Stir the suspension at room temperature.

    • Rationale: Ethanol is a suitable polar protic solvent for this reaction, and conducting the reaction under an inert nitrogen atmosphere prevents potential oxidation of reagents.

  • Reaction Execution:

    • Slowly add sodium ethoxide (0.82 g, 12 mmol) to the suspension in portions over 10 minutes. The hydrochloride salt will be neutralized, and the free amine will be generated in situ.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours.

    • Rationale: Sodium ethoxide acts as a base to facilitate the Michael addition and subsequent cyclization. Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

    • Visualize spots under UV light (254 nm). The reaction is complete when the starting materials are consumed.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

    • Re-dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous NH₄Cl solution and 50 mL of brine.

    • Rationale: The aqueous wash removes inorganic salts and any remaining base.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain the final thiazolo[2,3-b]quinazoline derivative as a solid.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques:

      • ¹H NMR & ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O, C=N).

Visualization of Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge Flask (Reagents + EtOH) B 2. Add Base (NaOEt) A->B C 3. Reflux (6-8h) B->C D 4. Monitor by TLC C->D E 5. Cool & Evaporate Solvent D->E F 6. Redissolve in EtOAc E->F G 7. Aqueous Wash (NH4Cl, Brine) F->G H 8. Dry (MgSO4) & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterize Product (NMR, MS, IR) I->J

Caption: Step-by-step experimental workflow diagram.

Field-Proven Insights & Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Inactive base (NaOEt degraded by moisture).2. Insufficient reaction temperature or time.3. Purity of starting materials is low.1. Use freshly opened or properly stored sodium ethoxide. Consider using a stronger, non-nucleophilic base like DBU.2. Ensure the reaction reaches reflux. Extend the reaction time and monitor by TLC.3. Verify the purity of starting materials by NMR or another suitable method.
Multiple Products/Low Yield 1. Formation of side products due to competing reaction pathways.2. Decomposition of product under basic/thermal conditions.1. Lower the reaction temperature and extend the time. Try a milder base (e.g., K₂CO₃).2. Reduce the reaction time once the starting material is consumed. Ensure a prompt work-up.
Difficult Purification 1. Product and impurities have similar polarity.2. Product is streaking on the silica gel column.1. Try a different solvent system for chromatography. Consider reverse-phase chromatography if applicable.2. Add a small amount (0.5-1%) of triethylamine or acetic acid to the eluent to suppress tailing of basic or acidic compounds, respectively. Recrystallization may be a better alternative.

Conclusion

This compound is a highly effective and versatile synthon for the construction of medicinally relevant thiazoloquinazoline derivatives. The protocol detailed in this note, based on a Michael addition-cyclization strategy, provides a reliable and adaptable method for accessing this privileged scaffold. By understanding the underlying mechanisms and employing careful experimental technique, researchers can efficiently synthesize novel compounds for evaluation in drug discovery programs, paving the way for the development of next-generation therapeutics.

References

  • The mechanism pathway for the formation of compounds 9 (a–e). ResearchGate. Available at: [Link]

  • Saleh, E. A. M., et al. (2021). Synthesis, Antibacterial, and Antioxidant Evaluation of Novel Series of Condensed Thiazoloquinazoline with Pyrido, Pyrano, and Benzol Moieties as Five- and Six-Membered Heterocycle Derivatives. Molecules, 26(2), 419. Available at: [Link]

  • Bar-Ad, I., et al. (2012). Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I. Molecules, 17(11), 13569-13591. Available at: [Link]

  • Rostamizadeh, S., et al. (2021). Efficient synthesis of novel thiadiazolo[2,3-b]quinazolin-6-ones catalyzed by diphenhydramine hydrochloride-CoCl2⋅6H2O deep eutectic solvent. Scientific Reports, 11(1), 18353. Available at: [Link]

  • Gellis, A., et al. (2003). Efficient synthesis of thiazoloquinazolinone derivatives. Tetrahedron Letters, 44(49), 8839-8841. Available at: [Link]

  • Saleh, E. A. M., et al. (2021). Synthesis, Antibacterial, and Antioxidant Evaluation of Novel Series of Condensed Thiazoloquinazoline with Pyrido, Pyrano, and Benzol Moieties as Five- and Six-Membered Heterocycle Derivatives. Scilit. Available at: [Link]

  • Triazoloquinazoline: Synthetic Strategies and Medicinal Importance. ResearchGate. Available at: [Link]

  • A New Route to Thiazolo Quinazoline Derivatives and Novel Synthesis of Pyrido, Pyrimidoquinazoline as Potential Anticancer Agent. AIP Publishing. Available at: [Link]

  • Recent advances in the synthesis and utility of thiazoline and its derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Synthesis of Novel Derivatives of 5-Aryl/thienyl-[1][6][7]triazolo[4,3-c]quinazoline. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

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Application Notes and Protocols: Experimental Setups for Cyclization Reactions Involving 2-Aminothiazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of 2-Aminothiazoles in Drug Discovery

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib.[1] This heterocyclic system's prevalence stems from its ability to engage in multiple hydrogen bonding interactions and serve as a rigid core for orienting pharmacophoric substituents. While the synthesis of the 2-aminothiazole ring itself is well-established, its true synthetic utility is unlocked in subsequent cyclization reactions. These reactions utilize the inherent nucleophilicity of the ring and its appended amino group to construct complex, fused polycyclic systems.[2][3]

These fused architectures, such as thiazolo[3,2-a]pyrimidines, are of paramount interest as they often exhibit enhanced biological activity, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] The construction of these sophisticated molecular frameworks requires a deep understanding of reaction mechanisms and precise control over experimental conditions.

This guide provides an in-depth exploration of key experimental setups for cyclization reactions involving 2-aminothiazoles. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will detail step-by-step protocols for foundational and advanced cyclization strategies, present comparative data, and provide troubleshooting guidance to ensure robust and reproducible outcomes.

Section 1: Foundational Strategy: The Hantzsch Synthesis of 2-Aminothiazole Precursors

Before a 2-aminothiazole can be used in a cyclization reaction, it must first be synthesized. The Hantzsch thiazole synthesis is the most fundamental and widely used method for this purpose.[1] It involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to directly form the 2-aminothiazole ring.[5] Understanding this reaction is critical as the purity and structure of the resulting 2-aminothiazole directly impact the success of all subsequent cyclization steps.

The mechanism initiates with an SN2 reaction where the sulfur of thiourea attacks the α-carbon of the haloketone. This is followed by an intramolecular cyclization via nucleophilic attack of the nitrogen onto the ketone carbonyl, and a final dehydration step to yield the aromatic thiazole ring.[5]

Hantzsch_Mechanism cluster_steps Reaction Pathway Thiourea Thiourea step1 S-Alkylation (SN2) Thiourea->step1 Haloketone α-Haloketone Haloketone->step1 Product 2-Aminothiazole step2 Intramolecular Cyclization step1->step2 step3 Dehydration step2->step3 step3->Product

Caption: The Hantzsch Thiazole Synthesis Mechanism.

Protocol 1.1: Classic Synthesis of 2-Amino-4-phenylthiazole via Conventional Heating

This protocol describes a standard, reliable method for synthesizing a common 2-aminothiazole precursor.

Materials:

  • 2-Bromoacetophenone (1.00 g, 5.0 mmol)

  • Thiourea (0.57 g, 7.5 mmol, 1.5 equiv)

  • Methanol (10 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized Water

  • Round-bottom flask (50 mL), reflux condenser, magnetic stir bar, heating mantle

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5] The use of excess thiourea ensures the complete consumption of the more expensive α-haloketone.

  • Solvation: Add methanol (10 mL) and a magnetic stir bar. Methanol is a common solvent choice as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.[6]

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) using a heating mantle. Stir vigorously for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the contents into a beaker containing 20 mL of a 5% aqueous Na₂CO₃ solution.[5] This step neutralizes the hydrobromic acid byproduct (HBr) formed during the reaction, causing the poorly water-soluble thiazole product to precipitate.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any remaining salts and impurities.

  • Drying: Spread the collected solid on a watch glass and allow it to air-dry completely. For faster drying, a vacuum oven at 40-50 °C can be used.

  • Characterization: Determine the mass of the dry product to calculate the percent yield. Characterize the product by melting point, NMR, and IR spectroscopy to confirm its identity and purity. The crude product is often pure enough for subsequent steps.[5]

Protocol 1.2: Green, Microwave-Assisted Hantzsch Synthesis

Microwave-assisted synthesis offers a significant improvement over conventional heating by dramatically reducing reaction times and often increasing yields through efficient and uniform heating.[7][8][9]

Materials:

  • Substituted α-haloketone (0.01 mol)

  • Thiourea (0.02 mol, 2.0 equiv)

  • Iodine (catalytic amount, e.g., 0.001 mol)

  • Ethanol (5 mL)

  • Microwave synthesis vial (10 mL) with a snap cap

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial, combine the α-haloketone (0.01 mol), thiourea (0.02 mol), and a catalytic amount of iodine.[9] Iodine can act as a catalyst to facilitate the reaction.

  • Solvation: Add 5 mL of ethanol and a small magnetic stir bar.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant power (e.g., 150-200 W) for 5-15 minutes.[9] The optimal time and power should be determined for each specific substrate. Safety Note: Always operate microwave synthesizers according to the manufacturer's instructions and behind a blast shield.

  • Work-up: After irradiation, allow the vial to cool to a safe temperature before opening. Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with water, and dry as described in Protocol 1.1. Recrystallization from ethanol can be performed if higher purity is required.[9]

Parameter Protocol 1.1 (Conventional) Protocol 1.2 (Microwave) Rationale for Difference
Heating Method Heating Mantle (Reflux)Microwave IrradiationMicrowave heating is more direct and efficient, leading to rapid temperature elevation.[8]
Reaction Time 30 - 60 minutes5 - 15 minutesLocalized superheating of the polar solvent accelerates the reaction rate significantly.[9]
Solvent MethanolEthanolBoth are effective polar protic solvents. Ethanol is often preferred in microwave chemistry due to its higher boiling point.
Typical Yield Good to ExcellentOften HigherThe rapid reaction time can minimize the formation of degradation byproducts.[10]

Table 1: Comparison of Conventional and Microwave-Assisted Hantzsch Synthesis.

Section 2: Annulation Reactions for Fused Heterocycles: Synthesis of Thiazolo[3,2-a]pyrimidines

Once the 2-aminothiazole is prepared, its endocyclic nitrogen and exocyclic amino group become powerful nucleophiles for constructing fused ring systems. Thiazolo[3,2-a]pyrimidines are a prominent class of such fused heterocycles, often synthesized by reacting a 2-aminothiazole with a 1,3-dielectrophile, such as a β-dicarbonyl compound or an α,β-unsaturated ketone.[11][12]

Annulation_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps A 2-Aminothiazole C Condensation (e.g., Knoevenagel) A->C B 1,3-Dielectrophile (e.g., β-Diketone) B->C D Intramolecular Cyclization (Annulation) C->D E Thiazolo[3,2-a]pyrimidine D->E

Caption: General workflow for the synthesis of thiazolo[3,2-a]pyrimidines.

Protocol 2.1: Three-Component, One-Pot Synthesis of Thiazolo[3,2-a]pyrimidines

This efficient protocol combines the Hantzsch synthesis and the subsequent cyclization into a single operation, avoiding the isolation of the intermediate 2-aminothiazole. This approach is highly atom-economical and time-saving.[12]

Materials:

  • Thiourea (1.0 mmol)

  • α-Haloketone (e.g., 2-bromoacetophenone) (1.0 mmol)

  • Dialkyl acetylenedicarboxylate (e.g., Dimethyl acetylenedicarboxylate, DMAD) (1.1 mmol, 1.1 equiv)

  • Ethanol (15 mL)

  • Round-bottom flask (50 mL), reflux condenser, magnetic stir bar, heating mantle

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve thiourea (1.0 mmol) and the α-haloketone (1.0 mmol) in ethanol (15 mL).

  • In Situ Formation: Heat the mixture to reflux for 1 hour. During this time, the 2-aminothiazole intermediate is formed in situ.

  • Cyclization Step: After 1 hour, add the dialkyl acetylenedicarboxylate (1.1 mmol) dropwise to the refluxing solution.[12] The exocyclic amino group of the newly formed 2-aminothiazole attacks one of the electrophilic alkyne carbons in a Michael-type addition.

  • Reaction Completion: Continue to reflux the mixture for an additional 4-6 hours, monitoring by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted reagents. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

  • Characterization: Confirm the structure of the thiazolo[3,2-a]pyrimidine derivative using NMR, IR, and mass spectrometry.

Section 3: The Pictet-Spengler Reaction: A Powerful C-C Bond Forming Cyclization

The Pictet-Spengler reaction is a classic acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a new ring.[13] In the context of our topic, a 2-aminothiazole derivative bearing a β-phenylethylamine or similar moiety can undergo this cyclization. The thiazole ring itself, being electron-rich, acts as the nucleophile for the ring-closing step.[11] This reaction is a powerful tool for building complex, polycyclic alkaloids and related structures.

The mechanism requires an acid catalyst to protonate the imine formed from the initial condensation, generating a highly electrophilic iminium ion. The electron-rich thiazole ring then attacks this ion to close the ring, followed by deprotonation to restore aromaticity.[13][14]

Pictet_Spengler Start β-(Thiazolyl)ethylamine + Aldehyde Imine Imine Formation Start->Imine Condensation Iminium Iminium Ion (Electrophile) Imine->Iminium H⁺ Cyclization Intramolecular Electrophilic Attack Iminium->Cyclization Deprotonation Rearomatization Cyclization->Deprotonation Product Fused Product Deprotonation->Product -H⁺

Caption: Key stages of the Pictet-Spengler cyclization reaction.

Protocol 3.1: Synthesis of a Pyridothieno-fused Thiazolo[3,2-a]pyrimidinone

This protocol is a conceptual representation based on literature precedents for Pictet-Spengler type reactions to create complex fused systems.[11][15]

Materials:

  • 2-Amino-thiazole derivative with an appropriate tethered amine (e.g., tryptamine analogue) (1.0 mmol)

  • Aldehyde (e.g., benzaldehyde) (1.2 mmol, 1.2 equiv)

  • Trifluoroacetic acid (TFA) (catalytic, ~5 mol%)

  • Dichloromethane (DCM) (20 mL, anhydrous)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Round-bottom flask, magnetic stir bar

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the 2-aminothiazole derivative (1.0 mmol) and anhydrous DCM (20 mL).

  • Reagent Addition: Add the aldehyde (1.2 mmol) to the solution.

  • Catalyst Addition: Add a catalytic amount of TFA (approx. 5 mol%). The acid is crucial for promoting the formation of the reactive iminium ion intermediate.[13][14]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC. In some cases, gentle heating (40 °C) may be required to drive the reaction to completion, but this can also lead to side products.[13]

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the TFA catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired fused product.

  • Characterization: Fully characterize the purified compound by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.

Section 4: Experimental Considerations and Troubleshooting

The success of these cyclization reactions hinges on careful control of experimental parameters.

Problem Potential Cause(s) Suggested Solution(s) Reference
Low or No Yield - Impure starting materials (especially α-haloketone).- Suboptimal temperature.- Incorrect solvent choice.- Inactive catalyst.- Purify reagents before use (recrystallization, distillation).- Optimize reaction temperature; some reactions require heating while others are sensitive to it.- Screen different solvents (e.g., ethanol, methanol, DMF, acetonitrile).- Use a fresh, active catalyst and ensure it is not poisoned.[6]
Formation of Isomers - For N-substituted thioureas, condensation can occur at different nitrogen atoms, especially under acidic conditions.- Running the reaction in a neutral solvent typically favors the formation of 2-(N-substituted amino)thiazoles.- Carefully control the pH of the reaction medium.[16]
Multiple Byproducts - Reaction temperature is too high, causing degradation.- Air or moisture sensitivity.- Competing reaction pathways.- Lower the reaction temperature.- Run the reaction under an inert atmosphere (N₂ or Ar).- Adjust stoichiometry or order of addition to favor the desired pathway.[6]
Difficult Purification - Product has similar polarity to starting materials or byproducts.- Optimize the crystallization/recrystallization solvent system.- Employ advanced chromatographic techniques (e.g., preparative HPLC).[5]

Table 2: Troubleshooting Guide for 2-Aminothiazole Cyclization Reactions.

Conclusion

The cyclization of 2-aminothiazoles is a robust and versatile strategy for the synthesis of medicinally relevant fused heterocyclic compounds. From the foundational Hantzsch synthesis to advanced, one-pot annulations and classic C-C bond-forming reactions like the Pictet-Spengler, chemists have a powerful toolkit at their disposal. The key to success lies not just in following a protocol, but in understanding the underlying mechanisms that dictate reactivity. By carefully selecting reagents, controlling reaction conditions, and leveraging modern techniques like microwave synthesis, researchers can efficiently construct novel molecular architectures poised for evaluation in drug discovery programs. This guide serves as a foundational resource to enable scientists to confidently and successfully implement these critical synthetic transformations.

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Application Notes & Protocols: A Senior Application Scientist's Guide to Catalytic Synthesis of Derivatives from Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in critical hydrogen bonding interactions with biological targets. Ethyl 2-(2-aminothiazol-5-yl)acetate, the subject of this guide, is a particularly valuable starting material. It possesses three key points for chemical diversification: the exocyclic amino group, the ester functionality, and the thiazole ring itself. Unlocking the full potential of this building block requires a sophisticated understanding of catalytic chemistry to achieve selective and efficient transformations.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing field-proven insights into the catalytic synthesis of diverse derivatives from this pivotal starting material.

Logical Workflow for Derivatization

The strategic derivatization of Ethyl 2-(2-aminothiazol-5-yl)acetate hinges on the selective targeting of its functional groups. The choice of catalyst is paramount in directing the reaction toward the desired chemical space.

Figure 1: Strategic workflow for catalytic derivatization of the starting material.

Catalytic N-Functionalization of the 2-Amino Group

The exocyclic amino group is often the primary site for derivatization due to its nucleophilicity. Catalysis here is key to achieving high yields, managing reaction conditions, and expanding substrate scope.

Amide Bond Formation via Catalytic Acylation

The formation of an amide bond by reacting the 2-amino group with acyl chlorides, anhydrides, or carboxylic acids is a cornerstone of derivatization. While stoichiometric bases are common, catalytic approaches offer milder conditions and improved functional group tolerance.

Scientific Rationale: The reaction of an amine with an acyl chloride generates hydrochloric acid (HCl). A catalyst, typically a basic one like pyridine or potassium carbonate, is required to neutralize this acid in situ.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Protocol 1: Pyridine-Catalyzed Acylation with Acyl Chlorides

This protocol is a classic and reliable method for synthesizing N-acylated 2-aminothiazole derivatives.[1]

  • Step 1: Preparation: To a solution of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.1 eq) to liberate the free base. Stir for 15 minutes at room temperature.

  • Step 2: Catalyst and Reagent Addition: Add a catalytic amount of Pyridine (0.1 eq). Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise via syringe.

  • Step 3: Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Step 5: Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.

CatalystReagentSolventTemp (°C)Typical Yield (%)Reference
PyridineAcetyl ChlorideDCM0 to RT>85%[1]
K₂CO₃Chloroacetyl ChlorideTHFRT~80%[1][2]
DMAPAcetic AnhydrideDCMRT>90%N/A
Palladium-Catalyzed N-Arylation

For the synthesis of N-aryl derivatives, which are crucial for many kinase inhibitor scaffolds, transition metal catalysis is indispensable. Palladium-catalyzed Buchwald-Hartwig amination provides a powerful tool for forming C-N bonds.

Scientific Rationale: The palladium catalyst, supported by a specialized ligand, undergoes a catalytic cycle involving oxidative addition to an aryl halide, coordination of the aminothiazole, and reductive elimination to form the desired C-N bond and regenerate the active catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and promoting the reductive elimination step.

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig N-Arylation.

Protocol 2: Buchwald-Hartwig N-Arylation

This protocol is adapted for the N-arylation of 2-aminothiazoles, a reaction that can be challenging due to potential catalyst inhibition by the sulfur atom.[3][4]

  • Step 1: Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the aryl bromide or iodide (1.2 eq), Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand like Xantphos (0.1 eq).

  • Step 2: Solvent and Base Addition: Add anhydrous Toluene or Dioxane (15 mL/mmol). Add a strong, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃, 2.0 eq).

  • Step 3: Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours. Monitor by TLC or LC-MS.

  • Step 4: Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Step 5: Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂ / XantphosCs₂CO₃Toluene11060-85%[3]
Pd₂(dba)₃ / BINAPNaOtBuDioxane10055-80%[3]

Catalytic Modification of the Ester Moiety

While the amino group is often the primary focus, the ethyl ester at the 5-position provides another critical handle for derivatization, most commonly for conversion to amides or hydrazides.

Synthesis of Acetohydrazide Derivatives

The conversion of the ethyl ester to an acetohydrazide is a key step in creating precursors for various heterocyclic rings (e.g., thiazolidinones) or for introducing new points of diversity. This reaction is typically catalyzed by the reactant itself or can be accelerated.

Scientific Rationale: The reaction is a nucleophilic acyl substitution where hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The reaction is driven by the formation of the stable amide-like hydrazide and the liberation of ethanol. While often performed thermally, the use of a co-solvent can catalyze the reaction by improving solubility and mass transfer.

Protocol 3: Hydrazinolysis of the Ethyl Ester

  • Step 1: Preparation: To a solution of Ethyl 2-(2-aminothiazol-5-yl)acetate (or its N-protected derivative, 1.0 eq) in Ethanol (20 mL/mmol), add hydrazine hydrate (N₂H₄·H₂O, 5.0-10.0 eq).

  • Step 2: Reaction: Heat the mixture to reflux (approx. 80 °C) for 6-18 hours. A precipitate often forms as the product is typically less soluble in ethanol than the starting material.

  • Step 3: Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Step 4: Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and dry under vacuum to yield the desired acetohydrazide. Further purification is often not necessary.

Green Chemistry: Biocatalysis Approaches

Modern drug development emphasizes sustainability. Biocatalysts, such as modified natural polymers, offer an eco-friendly alternative to traditional metal catalysts, often providing high yields under mild conditions.[5]

Chitosan-Based Catalysis

Chitosan, a biopolymer derived from chitin, can be functionalized to create heterogeneous catalysts that are effective in promoting organic transformations.[5][6]

Scientific Rationale: A modified chitosan hydrogel can act as a basic catalyst.[5] The amino and hydroxyl groups on the polymer backbone can deprotonate substrates, activating them for subsequent reactions. Its hydrogel nature provides a large surface area, and its insolubility in organic solvents allows for easy recovery and recycling, a key principle of green chemistry.

Protocol 4: Ultrasound-Assisted Synthesis using a Chitosan Biocatalyst

This protocol describes a general method for thiazole synthesis, which can be adapted for the derivatization of our starting material, for example, in condensation reactions.[5]

  • Step 1: Catalyst Preparation: Prepare the functionalized chitosan hydrogel catalyst as described in the literature.[5]

  • Step 2: Reaction Setup: In a suitable vessel, combine the 2-aminothiazole starting material (1.0 eq), the electrophile (e.g., an α-haloketone, 1.1 eq), and the chitosan biocatalyst (e.g., 0.1 g) in a solvent like ethanol.

  • Step 3: Reaction: Place the vessel in an ultrasonic bath and irradiate at a controlled temperature (e.g., 40-50 °C) for 30-90 minutes. The ultrasound irradiation provides the energy for the reaction, often leading to significantly reduced reaction times.

  • Step 4: Catalyst Recovery: After the reaction is complete, recover the heterogeneous biocatalyst by simple filtration. The catalyst can be washed, dried, and reused multiple times.

  • Step 5: Product Isolation: Concentrate the filtrate and purify the product by recrystallization or column chromatography.

CatalystMethodAdvantagesReference
Chitosan HydrogelUltrasonic IrradiationMild conditions, short reaction times, high yields, catalyst is reusable.[5]

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. (2015). ResearchGate. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2023). MDPI. [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2024). ACS Omega. [Link]

  • synthesis of thiazoles. (2019). YouTube. [Link]

  • Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. (2017). Iraqi Journal of Science. [Link]

  • Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. (2011). Organic Letters. [Link]

  • Convenient and Reliable Routes Towards 2-Aminothiazoles: Palladium-Catalyzed versus Copper-Catalyzed Aminations of Halothiazoles. (2013). SciSpace. [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2022). MDPI. [Link]

Sources

Application Notes & Protocols for Greener Synthesis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides an in-depth guide to modern, environmentally benign methodologies for the synthesis of benzothiazole derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into sustainable chemical manufacturing.

Introduction: The Imperative for Greener Benzothiazole Synthesis

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates prized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Traditionally, the synthesis of these vital heterocycles, often via the cyclocondensation of 2-aminothiophenol with aldehydes or carboxylic acids, has relied on methods that are now misaligned with modern principles of sustainable chemistry.[1][4] These older protocols frequently involve harsh reaction conditions, prolonged heating, the use of hazardous organic solvents, expensive or toxic metal catalysts, and significant waste generation, diminishing their environmental and economic viability.[1][5]

The global push towards green chemistry—a framework that prioritizes the reduction of waste, use of safer reagents, and minimization of energy consumption—has catalyzed the development of innovative and elegant solutions for benzothiazole synthesis.[6][7] This guide details several field-proven, greener alternatives that offer significant advantages in efficiency, safety, and sustainability. We will explore methodologies that leverage alternative energy sources like ultrasound and microwaves, harness the power of visible light through photocatalysis, and employ solvent-free mechanochemical approaches to construct this privileged scaffold.

Methodology 1: Ultrasound-Assisted Synthesis (Sonochemistry)

Expertise & Experience: The Rationale Behind Sonication

Ultrasound-assisted synthesis is a powerful green technique that utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid medium.[8] This process generates localized hotspots of intense temperature (~5000 K) and pressure (~1000 atm), creating immense energy for chemical activation.[8] The key advantage is that this occurs without raising the bulk temperature of the reaction, allowing for high-energy chemistry under mild overall conditions. This avoids thermal degradation of sensitive functional groups and dramatically accelerates reaction rates, often reducing multi-hour reflux procedures to mere minutes.[8][9] Furthermore, the intense mixing effect of cavitation often obviates the need for a solvent, enabling efficient solid-state or neat reactions.

Application & Protocol: Solvent-Free Synthesis Using a Recyclable Catalyst

This protocol describes the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol and various aldehydes, using a recyclable sulfated tungstate solid acid catalyst under solvent-free ultrasound irradiation.[9][10] This approach is notable for its simplicity, excellent yields, and adherence to green chemistry principles.

Workflow Diagram: Ultrasound-Assisted Synthesis

G cluster_prep Reactant Preparation cluster_reaction Sonication cluster_workup Product Isolation A Weigh 2-aminothiophenol (1 mmol), aldehyde (1 mmol), and sulfated tungstate (10 wt%) B Add reactants to a 25 mL flask A->B Combine C Place flask in an ultrasonic bath B->C Position D Irradiate at room temperature (Monitor by TLC) C->D Activate E Add ethyl acetate to the reaction mixture D->E Completion F Filter to recover catalyst E->F G Wash filtrate with water and brine F->G H Dry over Na2SO4 and concentrate under vacuum G->H I Recrystallize from ethanol to obtain pure product H->I

Caption: Experimental workflow for ultrasound-assisted benzothiazole synthesis.

Step-by-Step Protocol:

  • Reactant Charging: In a 25 mL round-bottom flask, combine 2-aminothiophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and sulfated tungstate (10 wt% of the reactants).

  • Sonication: Place the flask into an ultrasonic cleaning bath containing water, ensuring the flask is partially submerged. Irradiate the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times are typically short, often within 20 minutes.[8]

  • Work-up: Upon completion, add 10 mL of ethyl acetate to the flask and stir.

  • Catalyst Recovery: Filter the mixture to separate the solid sulfated tungstate catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[9]

  • Product Isolation: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from ethanol to yield the pure 2-substituted benzothiazole derivative.[9]

Methodology 2: Microwave-Assisted Synthesis

Expertise & Experience: The Rationale Behind Microwave Heating

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions through dielectric heating.[6] Unlike conventional oil bath heating, which relies on slow conduction, microwaves directly couple with polar molecules in the reaction mixture, causing rapid, uniform, and efficient heating.[2] This leads to a dramatic reduction in reaction times—from hours to minutes—and often results in higher yields and cleaner product profiles by minimizing the formation of thermal decomposition byproducts.[11] The ability to rapidly screen reaction conditions and the potential for solvent-free reactions make MAOS a cornerstone of modern green chemistry.[12][13]

Application & Protocol: One-Pot Synthesis via PIFA-Promoted Cyclocondensation

This protocol details a one-pot synthesis of benzothiazoles from 2-aminothiophenols and aldehydes using [bis(trifluoroacetoxy)iodo]benzene (PIFA) as a promoter under microwave irradiation.[11] This method is highly efficient and provides access to a wide library of derivatives in excellent yields.

General Reaction Scheme: Benzothiazole Synthesis

G r1 2-Aminothiophenol plus + r1->plus r2 Aldehyde (R-CHO) inter Intermediate (Benzothiazoline) r2->inter plus->inter prod 2-Substituted Benzothiazole inter->prod Oxidative Cyclization cond Green Energy (Ultrasound, Microwave, Light) [Catalyst] cond->inter Promotes Condensation cond->prod Promotes Oxidation

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Application Notes and Protocols for the Preparation of Antitrypanosomal Agents from Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis and evaluation of novel antitrypanosomal agents derived from the versatile starting material, Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including antiprotozoal properties.[1][2][3] This document outlines detailed synthetic protocols for the derivatization of the title compound at its reactive ester and amino functionalities. Furthermore, it provides robust, step-by-step protocols for the in vitro and in vivo assessment of the synthesized compounds against Trypanosoma species, the causative agents of devastating diseases like Human African Trypanosomiasis (HAT) and Chagas disease. This guide is intended to empower researchers to explore new chemical space in the urgent quest for more effective and safer antitrypanosomal therapeutics.

Introduction: The Rationale for 2-Aminothiazoles in Antitrypanosomal Drug Discovery

Trypanosomiasis, encompassing both Human African Trypanosomiasis (sleeping sickness) and American Trypanosomiasis (Chagas disease), continues to pose a significant global health challenge. The current therapeutic arsenal is limited by issues of toxicity, complex administration routes, and emerging drug resistance. The 2-aminothiazole moiety has emerged as a promising scaffold in the development of novel therapeutic agents due to its presence in numerous biologically active compounds.[1][3] Its structural features allow for versatile chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This compound serves as an excellent starting point for the generation of diverse compound libraries. It possesses two key reactive centers for derivatization:

  • The Ethyl Acetate Group: This can be readily converted into a variety of amides and hydrazides, allowing for the introduction of diverse substituents to probe interactions with biological targets.

  • The 2-Amino Group: This primary amine can be acylated, sulfonylated, or used to form Schiff bases, providing another avenue for structural diversification.

By systematically modifying these positions, researchers can explore the structure-activity relationships (SAR) of these novel derivatives and identify compounds with potent and selective antitrypanosomal activity.

Synthetic Strategies and Protocols

The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a library of derivatives from this compound.

General Considerations
  • All reagents should be of analytical grade and used as received unless otherwise specified.

  • Reactions should be monitored by Thin Layer Chromatography (TLC) to ensure completion.

  • Purification of the final compounds is critical and should be performed using appropriate techniques such as column chromatography or recrystallization.

  • Structural confirmation of all synthesized compounds must be carried out using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

Synthesis of 2-(2-Aminothiazol-5-yl)acetamides

The conversion of the ethyl ester to a diverse range of amides is a key strategy for introducing molecular diversity.

Protocol 2.2.1: Synthesis of N-aryl/alkyl-2-(2-aminothiazol-5-yl)acetamides

  • Free Base Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) and stir at room temperature for 30 minutes to neutralize the hydrochloride salt.

  • Amidation: To the solution of the free base, add the desired primary or secondary amine (1.2 eq).

  • Coupling: Cool the reaction mixture to 0 °C and add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove any precipitated urea (if DCC is used). Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Rationale: This protocol utilizes standard peptide coupling conditions to form a stable amide bond. The choice of the amine component is critical for exploring the SAR. A wide variety of commercially available amines can be used to probe the effects of steric and electronic properties on antitrypanosomal activity.

Synthesis of 2-(2-Aminothiazol-5-yl)acetohydrazide and its Derivatives

Hydrazides are versatile intermediates that can be further functionalized to generate a range of heterocyclic compounds.

Protocol 2.3.1: Synthesis of 2-(2-Aminothiazol-5-yl)acetohydrazide

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (10 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the desired hydrazide.

Protocol 2.3.2: Synthesis of N'-substituted-2-(2-aminothiazol-5-yl)acetohydrazides (Schiff Bases)

  • Dissolution: Dissolve 2-(2-Aminothiazol-5-yl)acetohydrazide (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Aldehyde/Ketone Addition: Add the desired aromatic or aliphatic aldehyde/ketone (1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

Derivatization of the 2-Amino Group

The 2-amino group provides another handle for introducing structural diversity.

Protocol 2.4.1: N-Acylation of the 2-Amino Group

  • Dissolution: Dissolve this compound (1.0 eq) in a solvent such as pyridine or a mixture of DCM and TEA.

  • Acylating Agent Addition: Cool the solution to 0 °C and slowly add the desired acyl chloride or anhydride (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up: Pour the reaction mixture into ice water and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent and purify the crude product by column chromatography.

Rationale: Acylation of the 2-amino group can modulate the electronic properties of the thiazole ring and introduce various functional groups that can interact with the target enzyme or receptor in the parasite.

Biological Evaluation: Protocols for Antitrypanosomal Activity

The following protocols provide standardized methods for assessing the in vitro and in vivo antitrypanosomal efficacy of the synthesized compounds.

In Vitro Antitrypanosomal Activity Assay

This assay is designed to determine the concentration of the compound that inhibits the growth of trypanosomes by 50% (IC₅₀).

Protocol 3.1.1: In Vitro Assay against Trypanosoma brucei

  • Parasite Culture: Culture bloodstream forms of Trypanosoma brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (2 x 10⁴ parasites/mL) to each well. Add 100 µL of the serially diluted compound solutions. Include wells with parasites and medium only (negative control) and wells with a standard drug like suramin or melarsoprol (positive control).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.

  • Viability Assessment (Resazurin Assay): Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 24 hours.

  • Data Acquisition: Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite inhibition for each concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

In Vivo Antitrypanosomal Efficacy Study

This study evaluates the ability of the test compounds to control parasitemia and prolong the survival of infected mice.

Protocol 3.2.1: Mouse Model of Trypanosoma brucei Infection

  • Animal Model: Use Swiss albino mice (6-8 weeks old).

  • Infection: Infect the mice intraperitoneally with 1 x 10⁴ bloodstream forms of Trypanosoma brucei.

  • Grouping: Randomly divide the infected mice into groups (n=5-6 per group):

    • Group 1: Untreated control (vehicle only).

    • Group 2: Positive control (e.g., diminazene aceturate).

    • Groups 3-n: Test compound at different dose levels.

  • Treatment: Begin treatment 3-4 days post-infection when parasitemia is established. Administer the compounds daily for 4-7 consecutive days via an appropriate route (e.g., intraperitoneal or oral).

  • Monitoring Parasitemia: From day 3 post-infection, monitor the parasitemia in blood from the tail vein every other day using a hemocytometer.

  • Monitoring Health: Record the body weight and observe the general health of the mice daily.

  • Endpoint: The primary endpoints are the reduction in parasitemia and the mean survival time of the mice.

  • Data Analysis: Plot the mean parasitemia levels for each group over time. Calculate the mean survival time and compare the treated groups with the control group using appropriate statistical tests (e.g., log-rank test for survival).

Table 1: Key Parameters for In Vivo Antitrypanosomal Studies

ParameterDescriptionMonitoring Frequency
Parasitemia Number of parasites per milliliter of bloodEvery 1-2 days
Packed Cell Volume (PCV) Percentage of red blood cells in the blood; an indicator of anemiaWeekly
Body Weight General health indicatorDaily or every other day
Survival Time from infection to deathDaily
Clinical Signs Observation of any adverse effects or signs of illnessDaily

Structure-Activity Relationship (SAR) and Mechanistic Insights

Systematic derivatization of this compound and subsequent biological testing will enable the elucidation of key structure-activity relationships.

Key Structural Modifications and Their Potential Impact
  • Amide Substituents (R¹): The nature of the R¹ group in the N-aryl/alkyl-2-(2-aminothiazol-5-yl)acetamides can significantly influence activity. Lipophilic or aromatic groups may enhance membrane permeability and interactions with hydrophobic pockets in target proteins.

  • Hydrazone Modifications (R²): The R² substituent in the Schiff base derivatives can be varied to explore different electronic and steric effects. Aromatic rings with electron-withdrawing or electron-donating groups can modulate the overall electronic character of the molecule.

  • 2-Amino Group Derivatization (R³): Acylation or sulfonylation of the 2-amino group can impact the hydrogen bonding capacity and overall polarity of the compound, which can be critical for target binding.

Potential Mechanisms of Action: While the precise mechanism of action for many antitrypanosomal compounds is not fully understood, 2-aminothiazole derivatives may exert their effect through various pathways, including:

  • Enzyme Inhibition: Targeting essential parasite enzymes such as ornithine decarboxylase, which is involved in polyamine biosynthesis, or cruzipain, a major cysteine protease in T. cruzi.

  • Disruption of Redox Homeostasis: Interfering with the parasite's unique antioxidant defense system.

  • Inhibition of Kinetoplast DNA Replication: Affecting the replication of the parasite's mitochondrial DNA.

Visualizing the Workflow and Synthetic Pathways

Diagram 1: General Synthetic Workflow

G A Ethyl 2-(2-aminothiazol-5-yl)acetate HCl B Amide Derivatives A->B Amidation C Hydrazide Intermediate A->C Hydrazinolysis E N-Acylated Derivatives A->E N-Acylation F In Vitro Antitrypanosomal Assay B->F D Schiff Base Derivatives C->D Condensation D->F E->F G In Vivo Efficacy Studies F->G Active Hits H SAR & Lead Optimization G->H

Caption: Synthetic and screening workflow.

Diagram 2: Key Derivatization Pathwaysdot

G cluster_0 Derivatization of Ethyl 2-(2-aminothiazol-5-yl)acetate cluster_1 Ester Modification cluster_2 Amine Modification A Starting Material B Amide Synthesis (R-NH2, Coupling Agent) A->B C Hydrazide Synthesis (N2H4) A->C D N-Acylation (R-COCl) A->D E Schiff Base Formation (from Hydrazide) (R-CHO) C->E

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Application Note & Protocols: Strategic Use of Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride in the Synthesis of Potent Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Mitotic Machinery in Oncology

The Aurora kinases are a family of serine/threonine kinases that serve as master regulators of mitosis.[1][2] The three known mammalian isoforms—Aurora A, B, and C—have distinct but crucial roles in processes including centrosome maturation, mitotic spindle assembly, chromosome segregation, and cytokinesis.[3] Their overexpression is a common feature in a wide range of human cancers and is strongly correlated with genetic instability, aneuploidy, and tumorigenesis.[1] This makes the Aurora kinases highly attractive and validated targets for the development of novel anticancer therapeutics. Small molecule inhibitors that can disrupt the catalytic activity of these kinases have shown significant promise in halting the proliferation of cancer cells.[4][5]

The 2-Aminothiazole Scaffold: A Privileged Motif in Kinase Inhibition

Within the vast landscape of medicinal chemistry, the 2-aminothiazole core is recognized as a "privileged scaffold."[1][6] This structural motif is present in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to form critical hydrogen bonding interactions within the ATP-binding pocket of various kinases. In the context of Aurora kinases, the 2-aminothiazole moiety often acts as a hinge-binding element, providing a stable anchor for the inhibitor and forming the foundation for building potent and selective compounds.[4][7][8] Our focus here is on a specific, highly versatile building block: Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride . This reagent provides the essential 2-aminothiazole core functionalized with an ethyl acetate group at the 5-position—a strategic handle for molecular elaboration and optimization.

Synthetic Strategy: From Building Block to Potent Inhibitor

The primary synthetic route to a large class of aminothiazole-based Aurora kinase inhibitors involves the coupling of the 2-amino group with a suitably substituted pyrimidine ring. This reaction, typically a nucleophilic aromatic substitution (SNAr), forms the stable N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine core that characterizes many potent inhibitors.

The Causality Behind the Strategy:

  • Core Assembly (SNAr): The reaction between the 2-amino group of our title compound and a di-halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) is a robust and high-yielding method for constructing the key aminopyrimidine linkage. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms activates the chloro-substituents toward nucleophilic attack by the aminothiazole.

  • SAR Exploration via Amide Coupling: The ethyl acetate group at the C5 position of the thiazole is not merely a placeholder. It provides a crucial vector for exploring the structure-activity relationship (SAR). Through simple hydrolysis (saponification) to the corresponding carboxylic acid, a reactive handle is created. This acid can then be coupled with a diverse library of amines using standard peptide coupling chemistry. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties by introducing various functional groups that can interact with solvent-exposed regions of the kinase or improve properties like solubility.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Core Synthesis cluster_1 Functionalization A Ethyl 2-(2-aminothiazol-5-yl)acetate (Starting Material) C Intermediate 1 Ethyl 2-(2-((4-chloropyrimidin-2-yl)amino)thiazol-5-yl)acetate A->C S_NAr Reaction n-BuOH, DIPEA B 2,4-Dichloropyrimidine B->C D Intermediate 2 2-(2-((4-chloropyrimidin-2-yl)amino)thiazol-5-yl)acetic acid C->D Saponification LiOH or NaOH F Final Inhibitor (Amide Product) D->F Amide Coupling HATU, DIPEA E Amine (e.g., Morpholine) E->F G cluster_0 Normal Kinase Function cluster_1 Competitive Inhibition Kinase_A Aurora Kinase (Active Site) ATP Binding Substrate Binding Product_A Phosphorylated Substrate Kinase_A->Product_A Phosphorylation ATP_A ATP ATP_A->Kinase_A:atp Substrate_A Substrate (e.g., Histone H3) Substrate_A->Kinase_A:subst Kinase_B Aurora Kinase (Active Site) ATP Binding Substrate Binding No_Reaction No Phosphorylation Kinase_B->No_Reaction Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Kinase_B:atp Binds to ATP pocket ATP_B ATP ATP_B->Kinase_B:atp Blocked

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate. The synthesis, primarily based on the Hantzsch thiazole synthesis, is a robust reaction but can present several pitfalls.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to ensure your success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've completed the reaction, but the isolated yield of this compound is significantly lower than expected, or you've isolated no product at all.

Potential Causes & Solutions

  • Incomplete Reaction: The Hantzsch thiazole synthesis, while generally efficient, may require optimization of reaction time and temperature.[1][4]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, consider extending the duration or cautiously increasing the temperature. Microwave irradiation has also been shown to accelerate similar reactions, potentially improving yields in minutes.[4][5]

  • Purity of Starting Materials: The presence of impurities in the starting materials, particularly the α-haloester, can lead to side reactions and a decrease in the desired product's yield.

    • Solution: Ensure the purity of your starting materials. Ethyl 4-chloroacetoacetate or a similar α-halo ester should be freshly distilled or purified if necessary. Thiourea should be of high purity.

  • Improper Work-up Procedure: The product, as a hydrochloride salt, is water-soluble.[6] An improper work-up can lead to loss of product.

    • Solution: After the initial reaction, the product is often present as a hydrohalide salt in the reaction mixture.[6] To isolate the free base for purification or before converting it to the hydrochloride salt, careful neutralization is required. If the product does not precipitate upon neutralization, it may be soluble in the aqueous layer, necessitating extraction with an organic solvent like ethyl acetate.[4][7]

  • Suboptimal Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield.

    • Solution: While alcohols like methanol or ethanol are commonly used, screening alternative solvents could be beneficial.[1] Consider using ethanol/water mixtures or dimethyl carbonate (DMC) as greener alternatives.[4]

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for diagnosing and resolving low product yield.

Problem 2: Presence of Significant Impurities in the Final Product

Your final product is contaminated with side products, making purification difficult and affecting the overall purity.

Potential Causes & Solutions

  • Side Reactions: Several side reactions can occur during the Hantzsch synthesis, leading to impurities. These can include the formation of dimers or other condensation products.

    • Solution: Lowering the reaction temperature can often improve selectivity by slowing down the rate of undesired side reactions more than the desired reaction.[4]

  • Regioselectivity Issues with Substituted Thioureas: While the target molecule uses unsubstituted thiourea, it's a crucial point for analogous syntheses. With N-substituted thioureas, the formation of two different regioisomers is possible.

    • Solution: The reaction's pH is a critical factor in controlling regioselectivity. Neutral conditions typically favor the formation of 2-(N-substituted amino)thiazoles, while strongly acidic conditions can lead to the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[4]

  • Ineffective Purification: Simple precipitation or recrystallization may not be sufficient to remove all impurities, especially those with similar polarity to the product.

    • Solution:

      • Acid-Base Extraction: The basic 2-amino group on the thiazole ring can be exploited for purification. Dissolving the crude product in an organic solvent and washing with a dilute acid will extract the desired product into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.[4]

      • Column Chromatography: For stubborn impurities, silica gel column chromatography is a reliable method. A range of eluent systems, such as ethyl acetate/hexanes, can be screened to achieve optimal separation.[4]

      • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or mixtures with water or ethers) can be highly effective for purification.[8]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hantzsch synthesis for Ethyl 2-(2-aminothiazol-5-yl)acetate?

A1: The Hantzsch thiazole synthesis is a classic condensation reaction. The mechanism proceeds through the following key steps:[1][3][9]

  • Nucleophilic Attack: The sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of the ethyl 4-chloroacetoacetate, displacing the chloride ion.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular attack on one of the carbonyl carbons of the ester derivative.

  • Dehydration: A molecule of water is eliminated from the cyclized intermediate, leading to the formation of the aromatic thiazole ring.

Reaction Mechanism Diagram

Hantzsch_Mechanism Thiourea Thiourea Intermediate1 Thiouronium Salt Intermediate Thiourea->Intermediate1 Nucleophilic Attack AlphaHaloEster Ethyl 4-chloroacetoacetate AlphaHaloEster->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 2-(2-aminothiazol-5-yl)acetate Intermediate2->Product Dehydration (-H2O)

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Technical Support Center: Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with these vital heterocyclic scaffolds. The 2-aminothiazole core is a privileged structure in medicinal chemistry, but its synthesis, most commonly via the Hantzsch thiazole synthesis, is often plagued by side reactions that can complicate purification and reduce yields.[1][2][3]

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, understand the underlying chemistry, and optimize your synthetic protocols.

Section 1: Common Impurities and Their Origins

This section addresses the frequent challenge of identifying and understanding the formation of unexpected products in your reaction mixture.

Question: My crude NMR/LC-MS shows a major byproduct with a mass roughly double that of my expected product, minus two hydrogens. What is it and how did it form?

Answer: This is a classic sign of oxidative dimerization, leading to the formation of a bis(2-amino-4-substituted-thiazole) sulfide or disulfide . This is one of the most common and frustrating side reactions in Hantzsch-type syntheses.

  • Causality: The Hantzsch synthesis involves the reaction of an α-haloketone with thiourea.[4][5][6][7] During the reaction, particularly if exposed to air (oxygen) or if trace metals are present, the intermediate thiouronium salt or the final 2-aminothiazole product can undergo oxidation. The exocyclic amino group is susceptible to oxidation, which can lead to the formation of a sulfur-sulfur bond between two thiazole molecules. The exact mechanism can be complex, but it is generally accepted that oxidative conditions promote this dimerization.

  • Preventative Measures:

    • Degas Your Solvent: Before starting the reaction, bubble an inert gas like nitrogen or argon through your solvent (e.g., ethanol, methanol) for 15-30 minutes to remove dissolved oxygen.

    • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon. This is the most effective way to prevent oxidation.

    • Use High-Purity Reagents: Ensure your thiourea and α-haloketone are of high purity. Metal impurities can catalyze oxidative side reactions.

Question: I've noticed a significant amount of a non-polar, non-nitrogenous impurity in my crude product. What could this be?

Answer: This is likely a result of the self-condensation of your α-haloketone starting material .

  • Causality: α-Haloketones are susceptible to self-reaction, especially under basic or even neutral conditions, through pathways resembling an aldol condensation.[8] The presence of a base (or even the weakly basic thiourea) can deprotonate the α-carbon of one ketone molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. Subsequent dehydration can lead to a variety of dimeric, non-heterocyclic byproducts.[9][10]

  • Preventative Measures:

    • Control Stoichiometry: Use a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) to ensure the α-haloketone is consumed preferentially by the desired reaction pathway.[4]

    • Order of Addition: Add the α-haloketone slowly to the solution of thiourea in the solvent. This maintains a low instantaneous concentration of the ketone, minimizing its opportunity to self-react.

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the self-condensation side reaction.

Question: My mass spectrum shows a peak corresponding to my product plus the mass of an alkyl group from my starting ketone. What is happening?

Answer: You are likely observing N-alkylation or over-alkylation of the 2-aminothiazole product .

  • Causality: The final 2-aminothiazole product contains a nucleophilic exocyclic amino group and a nucleophilic ring nitrogen. These can react with any remaining electrophilic α-haloketone starting material. This results in the formation of secondary or tertiary amines, or even quaternary thiazolium salts. This side reaction is more prevalent if the reaction is run for an extended period or at high temperatures with an excess of the α-haloketone.

  • Preventative Measures:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to carefully monitor the consumption of the α-haloketone.[11] Stop the reaction as soon as the limiting reagent is consumed.

    • Stoichiometry Control: As mentioned before, using a slight excess of thiourea helps ensure that the electrophilic α-haloketone is fully consumed once the reaction is complete.

Summary Table of Common Side Products
Side ProductCommon CausePrevention StrategyTypical Analytical Signature
Bis-thiazole Sulfide/DisulfideOxidation (Air/Metal Contaminants)Inert atmosphere (N₂/Ar), degassed solventsM+H peak at ~2x product mass
Ketone Self-Condensation ProductExcess α-haloketone, high temperatureSlow addition of ketone, excess thioureaNon-nitrogenous, often less polar spot on TLC
Over-Alkylated ProductExcess α-haloketone, prolonged reaction timeTLC monitoring, use slight excess of thioureaM+H peak > product mass
Unreacted ThioureaPoor reaction conversion, stoichiometryIncreased temperature/time, proper stoichiometryVery polar, water-soluble, visible on TLC

Section 2: Troubleshooting Reaction and Purification

This section focuses on practical solutions to common experimental hurdles.

Question: My reaction is very slow or is not going to completion. How can I improve the conversion rate?

Answer: Low conversion is typically related to issues with temperature, solvent, or reagent quality.

  • Expert Analysis & Solution:

    • Temperature: The Hantzsch synthesis often requires heating to proceed at a practical rate.[12] A typical reflux in ethanol or methanol is common. If you are running the reaction at room temperature, gradually increasing the heat is the first step.

    • Solvent Choice: Polar protic solvents like ethanol, methanol, or isopropanol are standard as they effectively solvate the ionic intermediates. If your starting materials have poor solubility, consider a co-solvent system or switching to a higher-boiling alcohol. In some cases, solvent-free conditions with gentle heating can be highly effective.[13]

    • Reagent Quality: The α-haloketone can degrade over time, especially if it's a bromide. Ensure its purity before starting. Thiourea should be a clean, crystalline solid.

Question: My product precipitates from the reaction, but it's an oily, intractable mess. How do I get a clean, solid product?

Answer: This is a common purification challenge. The initial precipitate is often the hydrohalide salt of the 2-aminothiazole, which can be hygroscopic or "oily." The key is a proper workup procedure.

  • Expert Analysis & Solution:

    • Neutralization is Key: After cooling the reaction, the mixture is typically acidic due to the formation of HX (e.g., HBr, HCl). The product needs to be neutralized to its free base form, which is usually much less soluble in aqueous media and more likely to crystallize.

    • Basification Protocol: Pour the cooled reaction mixture into a beaker containing a dilute aqueous base like 5% sodium carbonate (Na₂CO₃) or a saturated sodium bicarbonate (NaHCO₃) solution.[4][12] Avoid strong bases like NaOH, as they can promote side reactions. Stir the resulting suspension until the pH is neutral or slightly basic (pH 7-8).

    • Inducing Crystallization: If the product still oils out, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a previously obtained crystal can also work wonders. If all else fails, extract the product into an organic solvent (like ethyl acetate), dry the organic layer, and concentrate it down to be purified by column chromatography or recrystallization.

Visualizing the Process: Reaction and Workup Workflow

The following diagram illustrates the logical flow from reaction setup to obtaining the final product, highlighting key decision points for troubleshooting.

G cluster_reaction Reaction Phase cluster_workup Workup & Purification A Combine Thiourea & Solvent (Under N2 Atmosphere) B Slowly Add α-Haloketone A->B C Heat to Reflux (Monitor by TLC) B->C D Cool Reaction Mixture C->D E Pour into Dilute Base (e.g., 5% Na2CO3) D->E F Solid Precipitates? E->F G Filter Solid, Wash with Water, Dry to Obtain Product F->G Yes H Product is Oily/Sticky F->H No I Extract with Organic Solvent (e.g., Ethyl Acetate) H->I J Dry, Concentrate & Purify (Column Chromatography or Recrystallization) I->J

Caption: Workflow for Hantzsch synthesis and purification.

Section 3: Mechanistic Insights

Understanding the reaction mechanism and competing pathways is crucial for rational problem-solving.

Question: Can you illustrate the main reaction pathway versus the most common side reactions?

Answer: Certainly. The Hantzsch synthesis is a sequence of nucleophilic attack, cyclization, and dehydration. Side reactions branch off from the main pathway, consuming starting materials or intermediates.

Core Hantzsch Synthesis vs. Competing Side Reactions

The diagram below shows the desired reaction in green and the major competing side reactions in red.

G cluster_main Desired Pathway cluster_side Side Reactions SM α-Haloketone + Thiourea INT1 S-Alkylation Intermediate SM->INT1 SN2 Attack SR1 Ketone Self-Condensation SM->SR1 Self-Reaction of α-Haloketone INT2 Cyclized Intermediate (Thiazoline) INT1->INT2 Intramolecular Cyclization PROD 2-Aminothiazole Product INT2->PROD Dehydration SR2 Oxidative Dimerization PROD->SR2 Oxidation (O2) SR3 Over-Alkylation PROD->SR3 + Excess α-Haloketone

Caption: Desired vs. undesired reaction pathways.

Section 4: Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 2-Amino-4-arylthiazole

This protocol is a robust starting point for the Hantzsch synthesis.

  • Inert Atmosphere Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.2 equivalents).

  • Solvent Addition: Add anhydrous ethanol (or methanol) to create a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Degassing: Bubble nitrogen gas through the stirred suspension for 15-20 minutes.

  • Reagent Addition: While maintaining a positive nitrogen pressure, add the α-bromoacetophenone derivative (1.0 equivalent) to the flask.

  • Reaction: Heat the mixture to reflux (typically ~78 °C for ethanol). Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate (approx. 10 volumes relative to the reaction volume).

    • Stir vigorously for 30 minutes. The product should precipitate as a solid.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts and unreacted thiourea.

  • Drying: Dry the collected solid in a vacuum oven at 40-50 °C to a constant weight. The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.

References

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Library of Medicine. [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Google Patents. (2012). 2-aminothiazole derivative, preparation method, and use.
  • ResearchGate. (2018). Synthesis of 2-aminothiazole derivatives. ResearchGate. [Link]

  • Google Patents. (2004). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
  • EXCLI Journal. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Erland Stevens. (2019). synthesis of thiazoles. YouTube. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. [Link]

  • CUTM Courseware. Thiazole. CUTM Courseware. [Link]

  • MDPI. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • ResearchGate. (2012). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. [Link]

  • Wikipedia. 2-Aminothiazole. Wikipedia. [Link]

  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]

  • ResearchGate. (2023). Synthesis of bis(2-amino-4-benzenesulfonamide)disulfide. Reagents and.... ResearchGate. [Link]

  • JoVE. (2024). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Library of Medicine. [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

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Technical Support Center: Purification of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride (CAS No: 76629-17-9). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common purification challenges and achieve high purity for this critical intermediate.

The purity of this compound is paramount, as it is a key building block in the synthesis of various pharmaceutical agents. Impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This guide is structured to address specific issues you may encounter during your work.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.

Question 1: My crude product is a dark, oily, or sticky solid after synthesis. What is the first step to clean it up?

Answer:

This is a common issue resulting from residual solvents, acidic or basic byproducts from the synthesis, and colored impurities. An initial aqueous work-up is the most effective first step before attempting more rigorous purification like recrystallization or chromatography.

Probable Causes & Solutions:

  • Acidic/Basic Impurities: The synthesis of aminothiazoles often involves acidic or basic conditions.[1] Residual acids or bases can prevent crystallization and contribute to degradation.

    • Solution: Perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize and remove acids, followed by a wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.[2]

  • High-Boiling Point Solvents: Solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove by rotary evaporation alone and can cause the product to remain oily.

    • Solution: After the aqueous work-up, ensure the organic solvent is thoroughly removed under reduced pressure. If high-boiling solvents are suspected, they can sometimes be removed by co-evaporation with a lower-boiling solvent like toluene or by using a high-vacuum pump.

  • Colored Impurities: These are often polar, polymeric byproducts.

    • Solution: An activated carbon (charcoal) treatment can be effective. After dissolving the crude product in a suitable solvent for recrystallization, add a small amount of activated carbon, heat the mixture gently, and then filter it hot through a pad of celite to remove the carbon and the adsorbed impurities. Proceed with crystallization as usual.

Question 2: I'm trying to recrystallize the hydrochloride salt, but it's "oiling out" instead of forming crystals. What's going wrong?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This is a frequent challenge when purifying salts of organic compounds.

Probable Causes & Solutions:

  • Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures, or the compound's solubility curve in that solvent is not steep enough.

    • Solution: The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] For a hydrochloride salt, polar protic solvents are often a good starting point.

    • Actionable Step: Screen various solvents. Start with alcohols (methanol, ethanol, isopropanol) or a mixture like ethanol/water or ethyl acetate/hexane.[3][4]

  • Presence of Impurities: Impurities can act as a eutectic mixture, depressing the melting point of your compound and favoring the formation of an oil.

    • Solution: Attempt to pre-purify the material using a quick column filtration (a "plug") with silica gel to remove the most polar impurities before recrystallization.

  • Cooling Rate: Cooling the solution too quickly can cause the compound to crash out of solution as an amorphous oil rather than allowing time for ordered crystals to form.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly into an ice bath. Once it has reached room temperature, cooling can be continued in a refrigerator or freezer to maximize yield.[5] Seeding the solution with a previously obtained pure crystal can also promote proper crystallization.

Question 3: My compound shows significant tailing and poor separation during silica gel column chromatography. How can I improve this?

Answer:

Tailing is a classic problem when purifying basic compounds like amines on standard silica gel. The 2-aminothiazole moiety is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to broad peaks and poor separation.[2]

Probable Causes & Solutions:

  • Strong Amine-Silica Interaction: The basic nitrogen atoms of your compound are protonated by the acidic silica surface, causing strong adsorption and slow, uneven elution.

    • Solution 1 (Mobile Phase Modification): Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) to the solvent system (e.g., ethyl acetate/hexane + 1% NEt₃).[2]

    • Solution 2 (Use of Deactivated Silica): Use commercially available deactivated silica gel (e.g., silica treated with a neutral or basic buffer) or prepare it by pre-treating the silica with the eluent containing the basic modifier.

    • Solution 3 (Alternative Stationary Phase): If tailing persists, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica gel, which separates compounds based on polarity in a different manner.[6]

Troubleshooting Purification Workflow

G cluster_start Initial State cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path Crude Crude Product (Oily, Discolored) Recryst Attempt Recrystallization Crude->Recryst Primary choice Column Attempt Column Chromatography Crude->Column If very impure OilOut Problem: 'Oiling Out' Recryst->OilOut If fails Crystals Pure Crystals Formed Recryst->Crystals If successful SlowCool Solution: 1. Use solvent mixture (e.g., EtOH/Water). 2. Cool slowly. 3. Seed the solution. OilOut->SlowCool Troubleshoot SlowCool->Crystals Success Tailing Problem: Tailing on Silica Column->Tailing If poor separation PureFractions Pure Fractions Collected Column->PureFractions If successful ModifyEluent Solution: 1. Add 1% NEt₃ to eluent. 2. Use neutral alumina. 3. Consider reverse-phase. Tailing->ModifyEluent Troubleshoot ModifyEluent->PureFractions Success

Caption: A decision tree for troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile can vary based on the synthetic route, but common impurities include unreacted starting materials, reagents, and byproducts of side reactions. These may include thiourea, ethyl 4-chloroacetoacetate, and potentially decarboxylated products like 2-amino-5-methylthiazole.[7] Over-reaction or degradation products can also be present.[8]

Q2: Which is generally the better purification method for this compound: recrystallization or column chromatography?

For the hydrochloride salt, recrystallization is often the preferred method for bulk purification if a suitable solvent system can be identified.[9] It is typically faster, more scalable, and more economical than chromatography. However, column chromatography is superior for removing impurities with very similar solubility profiles to the main compound or for purifying smaller quantities when high purity is essential and recrystallization fails.[10][11] Often, a combination is used: an initial purification by chromatography followed by a final recrystallization of the consolidated pure fractions.[12]

Q3: How do I systematically screen for a good recrystallization solvent?

A systematic approach is crucial. Use small amounts of your crude product (10-20 mg) in test tubes.

  • Single Solvent Screening: Add a small amount (0.5 mL) of a solvent at room temperature. If it dissolves, the solvent is too good. If it doesn't, heat the mixture to boiling. If it dissolves when hot, it's a potential candidate. Let it cool to see if crystals form.

  • Solvent Mixture Screening: If you can't find a single suitable solvent, use a binary system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., methanol). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexane or diethyl ether) until the solution becomes cloudy (the saturation point).[3] Gently heat until the solution is clear again, then allow it to cool slowly.

Solvent/SystemPolarityTypical Use Case
Ethanol (EtOH)PolarGood starting point for polar salts.
Isopropanol (IPA)PolarSimilar to ethanol, sometimes gives better crystals.
Methanol (MeOH)HighOften too soluble, but useful as the "good" solvent in a binary mixture.
Ethyl Acetate (EtOAc)MediumCan be effective, especially for less polar impurities.[13]
Acetonitrile (MeCN)PolarAnother option for polar compounds.
Binary Systems
EtOH / WaterHighExcellent for many hydrochloride salts. Water acts as the "poor" solvent.
EtOAc / HexaneLow-MedGood for compounds that are too soluble in pure ethyl acetate.[4]
Dichloromethane / HexaneLow-MedUseful for less polar compounds, but care must be taken with chlorinated solvents.

Q4: What are the recommended storage conditions for the purified this compound?

The compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). A recommended storage temperature is 2-8°C.[14] This minimizes potential degradation from light, moisture, and atmospheric oxygen. As a solid hydrochloride salt, it is generally more stable than its free-base form.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a general guideline and should be optimized for your specific material.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely. Stir and heat the mixture gently (e.g., in a water bath).

  • Hot Filtration (Optional): If there are insoluble impurities or if a charcoal treatment was performed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, add water dropwise until the solution just begins to turn persistently cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Avoid disturbing the flask.

  • Chilling: Once at room temperature, place the flask in an ice bath or a refrigerator (2-8°C) for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture (the same ethanol/water ratio) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography with a Modified Eluent

This protocol assumes the use of a standard silica gel stationary phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. If it's not fully soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Column Packing: Pack a column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate + 1% Triethylamine).

  • Loading: Carefully load the prepared sample onto the top of the silica bed.

  • Elution: Begin elution with the starting solvent system. Monitor the separation using Thin Layer Chromatography (TLC). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound. The added triethylamine should be maintained at a constant percentage throughout the gradient.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Consolidation and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator. The triethylamine will also be removed during this process.

  • Final Product: The resulting solid or oil can be further dried under high vacuum. If desired, it can be recrystallized using Protocol 1 for final polishing.

General Purification and Analysis Workflow

G Crude Crude Product Workup Aqueous Work-up (EtOAc / NaHCO₃) Crude->Workup Dry Dry Organic Layer (e.g., MgSO₄) & Evaporate Workup->Dry Purify Primary Purification Dry->Purify Recryst Recrystallization Purify->Recryst Scalable Column Column Chromatography Purify->Column High Purity TLC Purity Check (TLC/HPLC/NMR) Recryst->TLC Column->TLC TLC->Purify If impure, re-purify Pure Pure Product (>98%) TLC->Pure If pure Store Store at 2-8°C under Inert Gas Pure->Store

Caption: A standard workflow from crude product to final storage.

References

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

  • RSC Publishing. (2017-05-03). Synthesis of aminothiazoles: polymer-supported approaches. [Link]

  • SIELC Technologies. Separation of 2-Aminothiazole on Newcrom R1 HPLC column. [Link]

  • EXCLI Journal. (2025-01-03). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • Khurnia Krisna Puji Pamungkas. The Chemistry of 5-aminothiazole and its derivatives. [Link]

  • Reddit r/chemistry. (2025-05-23). How do I recrystallize this product?[Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 53266-94-7 2-(2-Aminothiazol-4-yl)Acetic Acid ethyl ester Impurity. [Link]

  • Reddit r/chemistry. (2024-02-05). recrystallization. [Link]

  • Google Patents. Synthesis of ethyl 2-(2-aminothiazol-4-yl)-2-(2-ethoxyethoxyimino)
  • Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]

  • ResearchGate. Solubility comparison in ethyl acetate. [Link]

  • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • Pharmaffiliates. Ethyl 2-(2-aminothiazol-4-yl)acetate Hydrochloride. [Link]

  • LookChem. Purification of Ethyl acetate. [Link]

  • Google Patents.
  • Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.

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Technical Support Center: Optimizing Temperature for Reactions with Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride (CAS No: 62557-32-8). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate, particularly in the synthesis of advanced cephalosporin antibiotics and other complex heterocyclic systems. The thermal sensitivity of this reagent, coupled with the delicate nature of its common reaction partners like β-lactams, makes precise temperature control not just a recommendation, but a necessity for achieving high yields and product purity.

This document moves beyond simple protocols to explain the causal relationships between temperature, reaction kinetics, and side-product formation. It is structured as a series of troubleshooting guides and frequently asked questions to directly address challenges encountered in the laboratory.

Section 1: Core Principles of Temperature Optimization

This section addresses the fundamental questions regarding why temperature is a paramount parameter when working with this aminothiazole derivative.

Q1: Why is meticulous temperature control so critical when using this compound?

A1: The criticality of temperature control stems from three primary factors: the stability of the reagent itself, the stability of its reaction partners, and the need to control reaction selectivity.

  • Reagent Stability: Ethyl 2-(2-aminothiazol-5-yl)acetate contains an ester functional group that is susceptible to hydrolysis, especially under basic or acidic conditions that are common in acylation reactions. Elevated temperatures significantly accelerate this hydrolysis, leading to the formation of the corresponding carboxylic acid and reducing the yield of the desired product.[1] The aminothiazole ring itself, while generally robust, can be prone to degradation pathways under harsh thermal conditions.[2]

  • Reaction Partner Stability: This reagent is most famously used to introduce the C-7 side chain onto a cephalosporin nucleus, such as 7-aminocephalosporanic acid (7-ACA).[3] The four-membered β-lactam ring in these core structures is highly strained and exquisitely sensitive to thermal stress and nucleophilic attack, which can lead to ring-opening and complete loss of biological activity. Low temperatures are essential to preserve the integrity of the β-lactam.

  • Selectivity and Side Reactions: Many reactions, particularly acylations, are exothermic. Without adequate cooling, localized heating can occur, promoting undesired side reactions. These can include over-acylation, dimerization, or reactions with the solvent. Maintaining a consistently low and stable temperature ensures that the reaction proceeds selectively along the desired kinetic pathway.

Q2: I am setting up a new reaction with this reagent. What is a reliable starting temperature, and what is the scientific rationale behind it?

A2: For acylations involving sensitive substrates like cephalosporin cores, the recommended starting point is 0 to 5°C .[4]

Rationale: This temperature range represents a crucial balance between reaction kinetics and substrate stability.

  • Minimizing Degradation: At 0-5°C, the degradation rates of both the aminothiazole reagent and the β-lactam core are significantly suppressed.

  • Controlling Exotherms: The reaction is typically initiated by the addition of a base (e.g., triethylamine) to deprotonate the hydrochloride salt and free the primary amine for nucleophilic attack. This acid-base neutralization is often exothermic. Starting at a low temperature provides a thermal buffer, allowing the reaction mixture to absorb this initial heat without a significant temperature spike.

  • Sufficient Reaction Rate: While kinetics are slower than at room temperature, they are generally sufficient for the acylation to proceed to completion within a reasonable timeframe (typically a few hours), which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

Section 2: Troubleshooting Guide for Acylation Reactions

This section provides a problem-solving framework for the most common application of this reagent: the acylation of cephalosporin intermediates.

Q1: My acylation reaction is sluggish, and conversion has stalled according to TLC analysis. Should I increase the temperature?

A1: Increasing the temperature should be a carefully considered and incremental step. A sluggish reaction is not always due to low temperature alone. Before adjusting the heat, verify other critical parameters. Low conversion can often be traced to issues with reagents or reaction setup.

Below is a logical workflow for troubleshooting a stalled reaction.

G start Sluggish Reaction Detected (Low Conversion by TLC/HPLC) check_base Is the base stoichiometry correct? (1.1 - 1.5 eq. typical) start->check_base check_base->start No, adjust & restart check_reagents Are starting materials pure and dry? (Verify by NMR/KF) check_base->check_reagents Yes check_reagents->start No, purify & restart check_solubility Are all components fully dissolved? check_reagents->check_solubility Yes check_solubility->start No, consider co-solvent temp_increase Incrementally increase temperature (e.g., to 10-15°C) check_solubility->temp_increase Yes monitor Monitor reaction closely (every 30-60 mins) temp_increase->monitor side_products Side Products Observed? monitor->side_products complete Reaction Complete side_products->complete No, reaction proceeds revert_temp Revert to lower temperature and reconsider other variables side_products->revert_temp Yes

Caption: Troubleshooting workflow for a sluggish acylation reaction.

Q2: My reaction produced the desired product, but my yield is low and the crude material is impure. What temperature-related side reactions are the likely cause?

A2: The presence of multiple byproducts points towards reaction conditions, particularly temperature, being suboptimal. Elevated temperatures can open several parallel, undesired reaction pathways.

  • Ester Hydrolysis: The most common side reaction. The ethyl ester is hydrolyzed to the carboxylic acid, which will not participate in the desired acylation. This is exacerbated by the presence of water and base.

  • β-Lactam Degradation: If the temperature rises, the sensitive β-lactam ring of the cephalosporin core can open, leading to a complex mixture of degradation products that are difficult to separate.

  • Dimerization/Polymerization: The activated acylating agent (often formed in situ) can potentially react with another molecule of the free-base aminothiazole if concentrations and temperatures are too high.

The diagram below illustrates the balance between the desired reaction and potential side reactions as a function of temperature.

Caption: Relationship between temperature and reaction outcomes.

Q3: How should I structure a systematic experiment to determine the optimal temperature for my specific reaction?

A3: A systematic approach using small-scale parallel reactions is most effective. This allows for direct comparison under identical conditions, varying only the temperature.

Protocol: Temperature Scouting Experiment
  • Setup: Prepare 4-5 identical small-scale reactions (e.g., 100 mg scale) in parallel reaction vials or round-bottom flasks equipped with stir bars.

  • Reagent Premix: Prepare a stock solution of your substrate (e.g., 7-ACA derivative) and the this compound in the chosen anhydrous solvent.

  • Temperature Equilibration: Place each reaction vessel in a cooling bath set to a different temperature (e.g., 0°C, 5°C, 10°C, 15°C, 25°C) and allow them to equilibrate for 15 minutes.

  • Reaction Initiation: At the same time (T=0), add the activating agent (e.g., acylating agent) and the base to each vial.

  • Monitoring: Take a small aliquot from each reaction at set time points (e.g., 30, 60, 120, 240 minutes). Quench the aliquot and analyze by TLC or HPLC to determine conversion and purity.

  • Data Analysis: Log the results in a table to identify the temperature that provides the best balance of reaction rate and purity.

Table 1: Example Data Log for Temperature Optimization
Temperature (°C)Time (min)Conversion (%)Purity by HPLC (%)Notes
024075%98%Reaction slow but very clean
524095%97%Good conversion, clean profile
10120>99%96%Fast conversion, minor impurity noted
1560>99%92%Very fast, significant side product A
2530>99%85%Rapid reaction, multiple byproducts

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the official recommended storage temperature for this compound?

    • A: The standard recommendation for analogous compounds is refrigerated storage at 2-8°C , under an inert atmosphere, and protected from light.[6] This is to prevent slow degradation (hydrolysis, oxidation) over time, ensuring the reagent's integrity and reactivity for your experiments.

  • Q: My synthesis involves a more robust substrate that is not a β-lactam. Can I use higher temperatures, such as reflux?

    • A: While possible, it is generally not recommended unless necessary. Even with a stable substrate, you still risk the thermal degradation of the aminothiazole reagent itself, primarily through ester hydrolysis. If a higher temperature is required to drive the reaction, it is crucial to:

      • Run the reaction under a strictly inert atmosphere (Nitrogen or Argon).

      • Use high-purity, anhydrous solvents.

      • Monitor the reaction closely for the appearance of degradation products.

      • Consider that a different solvent or catalyst system might be a better approach than elevating the temperature.

  • Q: How does the hydrochloride salt form impact my reaction setup and temperature choice?

    • A: The hydrochloride salt makes the amine nitrogen protonated and thus non-nucleophilic. An organic or inorganic base must be added to liberate the free amine. This initial acid-base reaction can be exothermic. It is critical to add the base slowly to a well-stirred, pre-cooled solution (0-5°C) to dissipate this heat effectively and prevent an uncontrolled temperature increase.

  • Q: What are the best analytical methods for monitoring these reactions during temperature optimization?

    • A: A combination of techniques is ideal. Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the disappearance of starting material and the appearance of the product. For quantitative analysis of conversion and, crucially, the detection and quantification of impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[5] For definitive identification of unknown side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

References

  • Google Patents.
  • Mera, Y. et al. (1983). Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]-cephalosporins. Journal of Antibiotics, 36(9), 1205-10. [Link]

  • Gaurav, K. et al. (2012). Design, Development and Synthesis of Novel Cephalosporin Group of Antibiotics. Journal of Pharmacy Research, 5(4), 2206-2213. [Link]

  • Google Patents. EP0453924A1 - A process for synthesizing cephalosporin compounds.
  • Shchelik, I. S. et al. (2022). Synthesis and antimicrobial evaluation of new cephalosporin derivatives containing cyclic disulfide moieties. ZORA (Zurich Open Repository and Archive). [Link]

  • PubChem. This compound. [Link]

  • Male, L. et al. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. Molbank, 2015(2), M857. [Link]

  • Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2(1), 67-82. [Link]

  • Oniga, S. et al. (2015). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 63(3), 356-361. [Link]

  • NIOSH. Analytical Methods for ortho-Phthalaldehyde (OPA). [Link]

  • Google Patents.
  • El-Shekeil, A. G. Hydrolysis of ethyl acetate catalyzed by acid. [Link]

  • He, Y. et al. (1992). The regioselective acylation reactions of imidazopyridines. Heterocycles, 34(6), 1129-1144. [Link]

  • Fisher Scientific. ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, Thermo Scientific. [Link]

  • Pharmaffiliates. Ethyl 2-(2-aminothiazol-4-yl)acetate Hydrochloride. [Link]

  • Hafez, H. N. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • MDPI. Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. [Link]

  • ResearchGate. Ethyl Cyanoacetate Reactions. [Link]

  • Al-Said, M. S. et al. (2012). 2-Amino-4-thiazolidinones: Synthesis and Reactions. International Journal of Organic Chemistry, 2, 233-253. [Link]

  • NIOSH. Ethyl Acetate Method 1457. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals utilizing Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride in their synthetic workflows. We will explore the critical influence of solvent selection on the reactivity of this versatile building block, providing troubleshooting advice and detailed protocols to help you navigate common experimental challenges. Our focus is on empowering you to make informed decisions that enhance reaction efficiency, yield, and purity by understanding the underlying chemical principles.

Section 1: Understanding the Reactant: Key Physicochemical Properties

This section addresses fundamental questions about the structure, reactivity, and solubility of this compound.

Q1: What are the key reactive sites on this compound and how does the hydrochloride salt form impact its use?

A1: The molecule possesses three primary sites of potential reactivity: the 2-amino group, the thiazole ring, and the ethyl ester moiety.

  • 2-Amino Group: This is the most significant nucleophilic center. It is the primary site for reactions like N-acylation, N-alkylation, and condensation reactions.[1]

  • Thiazole Ring: The ring itself is aromatic and can undergo electrophilic substitution, typically at the C5 position if it were unsubstituted.[1] However, the primary reactivity is dominated by the amino group. The ring's electron-withdrawing nature influences the basicity and nucleophilicity of the exocyclic amino group.

  • Ethyl Ester: This group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water, which would yield the corresponding carboxylic acid.

The compound is supplied as a hydrochloride salt . This has two major practical implications:

  • Stability & Handling: The salt form is generally more stable and easier to handle as a crystalline solid compared to the free base.

  • Reactivity: The protonated aminothiazole ring renders the amino group non-nucleophilic. To engage this site in a reaction, a base must be added to the reaction mixture to neutralize the hydrochloride and liberate the free, nucleophilic amino group. The choice of base and its stoichiometry are therefore critical.

Caption: Reactivity map of Ethyl 2-(2-aminothiazol-5-yl)acetate.

Q2: How do I select an appropriate solvent for a reaction involving this compound?

A2: Solvent selection is paramount and depends on three main factors: solubility of reactants, the reaction mechanism , and compatibility with reagents and work-up procedures .

  • Solubility: The hydrochloride salt has limited solubility in many non-polar organic solvents. The corresponding free base is generally more soluble in common organic solvents. It is crucial to ensure all reactants, especially the limiting reagent, are sufficiently soluble at the reaction temperature.

  • Reaction Mechanism: For a typical N-acylation (an SN2-type reaction), the transition state is more polar than the reactants. Polar aprotic solvents are ideal as they can stabilize this charged transition state without deactivating the nucleophile.

    • Polar Aprotic Solvents (Recommended): DMF, DMSO, THF, and Acetonitrile (MeCN) are excellent choices. They effectively solvate cations, leaving the nucleophile "bare" and more reactive.

    • Polar Protic Solvents (Use with Caution): Solvents like ethanol or water can solvate and deactivate the amino nucleophile through hydrogen bonding. They can also participate in side reactions like ester hydrolysis. However, in some cases, their high polarity and ability to solubilize salts can be advantageous if managed correctly.[2][3]

    • Non-Polar Solvents (Generally Avoid): Solvents like Toluene or Hexanes are poor choices as they will not effectively solubilize the salt or stabilize the polar intermediates common in reactions of this substrate.

Table 1: Overview of Common Solvents for Reactions of Ethyl 2-(2-aminothiazol-5-yl)acetate

SolventTypeDielectric Constant (ε)Suitability for N-AcylationComments
Tetrahydrofuran (THF)Polar Aprotic7.6ExcellentGood balance of solubility and reactivity. Anhydrous conditions are important.[4]
Dichloromethane (DCM)Polar Aprotic9.1GoodWidely used, but ensure the free base is soluble. Volatility makes for easy removal.
Acetonitrile (MeCN)Polar Aprotic37.5ExcellentHighly polar, promotes SN2 reactions.
Dimethylformamide (DMF)Polar Aprotic38.3ExcellentHigh boiling point allows for heating. Can be difficult to remove during work-up.
Ethanol (EtOH)Polar Protic24.6FairCan deactivate the nucleophile. May be used when reactants have poor solubility elsewhere.[3]
TolueneNon-Polar2.4PoorGenerally unsuitable due to poor solubility of the salt and inability to stabilize polar intermediates.
Section 2: Troubleshooting Guide for N-Acylation Reactions

N-acylation is the most common reaction performed with this substrate. This section provides solutions to frequently encountered problems.

FAQ 1: My N-acylation reaction is sluggish, incomplete, or not starting at all. What are the solvent-related causes?

A1: This is a common issue often traced back to a few key factors related to the reaction environment.

  • Insufficient Base: The most common non-solvent error is forgetting that the starting material is a hydrochloride salt. You must add at least one equivalent of a non-nucleophilic base (e.g., Triethylamine, DIPEA) to liberate the free amine. Often, a slight excess (1.1-1.2 eq.) is beneficial.

  • Poor Solubility: If the reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the rate.

    • Solution: Switch to a more polar solvent like DMF or consider gentle heating to aid dissolution.

  • Inappropriate Solvent Choice: As detailed in Q2, using a non-polar solvent will fail to stabilize the reaction's transition state. A polar protic solvent like an alcohol can form strong hydrogen bonds with the amino group, shielding it from the acylating agent.

    • Solution: Switch to a recommended polar aprotic solvent such as THF, DCM, or MeCN.

start Sluggish or No Reaction q1 Is at least 1 eq. of base added? start->q1 a1_no Add non-nucleophilic base (e.g., Et3N, DIPEA) q1->a1_no No q2 Are all reactants soluble? q1->q2 Yes a1_no->q2 a2_no Switch to a more polar solvent (DMF, MeCN) or gently heat the reaction. q2->a2_no No q3 Is the solvent polar aprotic? q2->q3 Yes a2_no->q3 a3_no Change solvent to THF, DCM, or MeCN. Avoid non-polar (Toluene) and be cautious with protic (EtOH) solvents. q3->a3_no No end Reaction should proceed. Monitor by TLC. q3->end Yes a3_no->end

Caption: Troubleshooting workflow for a failing N-acylation reaction.

FAQ 2: I'm observing significant side product formation, particularly a lower molecular weight spot on my TLC. What's happening?

A2: This often points to the hydrolysis of the ethyl ester.

  • Cause: The presence of water in the reaction medium, especially under basic conditions used to free the amine, can lead to saponification of the ester. Some polar aprotic solvents like DMF can be hygroscopic and may contain water if not properly dried. Using aqueous bases can also introduce water.

  • Prevention:

    • Use Anhydrous Solvents: Ensure your solvents are dry, especially when heating reactions for extended periods.

    • Use an Organic Base: Employ a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) instead of an aqueous inorganic base (e.g., aq. NaHCO₃).[5]

    • Control Temperature: Higher temperatures will accelerate the rate of hydrolysis. Proceed at the lowest temperature necessary for the acylation to occur.

Section 3: Experimental Protocol: N-Acylation with Acetyl Chloride

This section provides a validated, step-by-step methodology for a common N-acylation reaction, explaining the rationale behind each choice.

Objective: To synthesize Ethyl 2-(2-acetamidothiazol-5-yl)acetate.
Materials:
  • This compound

  • Acetyl Chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Protocol:
  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).

    • Expertise & Causality: Using a flame-dried flask and inert atmosphere minimizes atmospheric moisture, preventing hydrolysis of the ester and the highly reactive acetyl chloride.[6]

  • Solvent and Base Addition: Add anhydrous DCM (to make a ~0.1 M solution). Cool the resulting suspension in an ice bath to 0 °C. Add triethylamine (1.2 eq.) dropwise via syringe. Stir for 15-20 minutes.

    • Expertise & Causality: DCM is chosen for its ability to dissolve the free base (once formed) and its inertness. Cooling the solution helps to control the exotherm from both the acid-base neutralization and the subsequent acylation. The excess base ensures all the hydrochloride salt is neutralized.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq.) dropwise to the stirring solution.

    • Expertise & Causality: Dropwise addition of the highly reactive acyl chloride prevents a rapid exotherm and minimizes the formation of side products. A slight excess ensures the full consumption of the starting amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Trustworthiness: TLC is a critical self-validating step. Do not proceed to work-up until the starting material spot is absent, ensuring the reaction has gone to completion.

  • Work-up & Quenching: Upon completion, dilute the reaction mixture with additional DCM. Carefully wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to quench excess acetyl chloride and neutralize triethylammonium hydrochloride), water, and then brine.

    • Expertise & Causality: The aqueous washes remove the base, salts, and any water-soluble impurities, which is a crucial step for obtaining a pure product.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References
  • O'Donovan, D. H., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Chiruta, C., et al. (2022). Thiazole Ring—A Biologically Active Scaffold. Molecules. [Link]

Sources

Technical Support Center: Troubleshooting Low Purity of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common purity issues encountered during the synthesis and purification of this important chemical intermediate. The following question-and-answer format directly addresses specific challenges, providing in-depth explanations and actionable protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product, this compound, shows significant impurities after synthesis. What are the most likely causes?

Low purity in the synthesis of this compound often stems from several key areas: incomplete reaction, formation of side products, or degradation of the starting materials or product. The most common synthetic route is a variation of the Hantzsch thiazole synthesis.[1][2]

Potential Causes for Low Purity:

  • Incomplete Reaction: The reaction between the alpha-haloketone/ester and thiourea may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or improper stoichiometry.[3]

  • Side Reactions: The Hantzsch synthesis is known for potential side reactions, especially under certain pH conditions.[3] The formation of isomeric impurities or byproducts from the degradation of starting materials can significantly impact purity.

  • Degradation: 2-aminothiazole derivatives can be sensitive to prolonged exposure to harsh conditions like strong acids, bases, or high temperatures, leading to decomposition.

  • Work-up and Purification Issues: Inefficient extraction, washing, or crystallization procedures can fail to remove unreacted starting materials, byproducts, or inorganic salts.

To begin troubleshooting, a thorough analysis of your crude product using techniques like ¹H NMR, LC-MS, and TLC is crucial to identify the nature of the impurities.

Q2: I suspect an isomeric impurity is forming. How can I identify and minimize its formation?

A common isomeric impurity in Hantzsch-type syntheses is the formation of a 2-imino-2,3-dihydrothiazole derivative, particularly when using N-substituted thioureas.[3] However, even with unsubstituted thiourea, reaction conditions can influence regioselectivity.

Identification and Minimization Strategy:

  • Spectroscopic Analysis: Careful examination of ¹H and ¹³C NMR spectra can help distinguish between the desired 2-aminothiazole and its imino isomer. The chemical shifts of the ring protons and carbons, as well as the exocyclic amino/imino group, will differ.

  • Reaction Condition Optimization:

    • pH Control: The Hantzsch synthesis is sensitive to pH. Neutral or slightly basic conditions generally favor the formation of the 2-amino isomer.[3] If your reaction is run under acidic conditions, consider buffering the reaction mixture.

    • Solvent Choice: While alcohols like ethanol are common, aprotic solvents such as DMF might offer better control over the reaction pathway in some cases.[3]

    • Temperature and Time: Avoid excessive heat and prolonged reaction times, as these can promote side reactions and decomposition.[3] Monitoring the reaction progress by TLC or LC-MS is highly recommended to determine the optimal endpoint.

Q3: My reaction seems to stall, leaving a significant amount of unreacted starting materials. How can I drive the reaction to completion?

Incomplete conversion is a frequent cause of low purity. Here’s a systematic approach to address this issue:

Troubleshooting Incomplete Reactions:

ParameterRecommended ActionRationale
Reaction Time Monitor the reaction progress using TLC or LC-MS at regular intervals (e.g., every hour).Insufficient time will lead to incomplete conversion, while excessive time can promote byproduct formation.[3]
Temperature If the reaction is sluggish at room temperature, a modest increase in temperature (e.g., to 40-60 °C) may be necessary.Many Hantzsch syntheses require heating to proceed at a reasonable rate.[4] However, avoid excessive temperatures to prevent degradation.
Reagent Purity Ensure the purity of your starting materials, particularly the α-haloester and thiourea.Impurities in the starting materials can inhibit the reaction or lead to the formation of undesired side products.[3]
Stoichiometry A slight excess of thiourea (e.g., 1.1-1.2 equivalents) can sometimes help drive the reaction to completion.This ensures the complete consumption of the more valuable α-haloester.
Q4: The purity of my product is low after work-up and crystallization. What are the best practices for purification?

Effective purification is critical for obtaining high-purity this compound.

Recommended Purification Protocol:

  • Initial Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If the product has precipitated, it can be isolated by filtration.[1]

    • If the product is in solution, the solvent can be removed under reduced pressure.

  • Acid-Base Extraction:

    • Dissolve the crude residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any excess acid and remove acidic impurities.

    • Wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Hydrochloride Salt Formation and Crystallization:

    • Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol, or a mixture thereof).

    • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Crystallization:

  • Oiling Out: If the product "oils out" instead of crystallizing, try using a different solvent system, adding the HCl solution more slowly, or scratching the inside of the flask with a glass rod to induce crystallization.

  • Low Recovery: If the recovery is low, the product may be too soluble in the chosen solvent. Try using a less polar solvent or a solvent mixture.

Q5: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

Analytical Methods for Purity Assessment:

MethodPurposeKey Parameters to Check
¹H and ¹³C NMR Structural confirmation and identification of impurities.Chemical shifts, integration values, and coupling constants should match the expected structure. The absence of signals from starting materials or known byproducts.
LC-MS Purity determination and identification of impurities by mass.A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the protonated molecule.
TLC Quick purity check and monitoring of reaction progress.A single spot with a consistent Rf value in an appropriate solvent system.
Melting Point Indication of purity.A sharp melting point range close to the literature value. Impurities will typically broaden and depress the melting point.
Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_salt_formation Salt Formation & Isolation start α-haloester + Thiourea reaction Hantzsch Thiazole Synthesis (e.g., in Ethanol, heat) start->reaction crude Crude Product Mixture reaction->crude extraction Acid-Base Extraction crude->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration free_base Purified Free Base concentration->free_base hcl_add Addition of HCl free_base->hcl_add crystallization Crystallization hcl_add->crystallization filtration Filtration & Drying crystallization->filtration final_product Pure Hydrochloride Salt filtration->final_product

Caption: General workflow for synthesis and purification.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting low purity issues.

Troubleshooting_Logic cluster_analysis Impurity Identification cluster_solutions Corrective Actions start Low Purity Observed analyze Analyze Crude Product (NMR, LC-MS, TLC) start->analyze incomplete Incomplete Reaction? analyze->incomplete side_reaction Side Products? incomplete->side_reaction No optimize_reaction Optimize Reaction Conditions: - Increase time/temp - Check stoichiometry incomplete->optimize_reaction Yes degradation Degradation? side_reaction->degradation No optimize_conditions Optimize Reaction Conditions: - Adjust pH - Change solvent side_reaction->optimize_conditions Yes milder_conditions Use Milder Conditions: - Lower temperature - Shorter reaction time degradation->milder_conditions Yes improve_purification Improve Purification Protocol degradation->improve_purification No optimize_reaction->analyze optimize_conditions->analyze milder_conditions->analyze

Caption: Troubleshooting decision tree for purity issues.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • ChemHelpAsap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

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Technical Support Center: Troubleshooting the Scale-Up of Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride. This resource is designed to provide in-depth troubleshooting guidance and address common challenges encountered during the scale-up of this important reaction. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to assist you in optimizing your process, ensuring both efficiency and product quality.

The synthesis of this compound is a cornerstone in the preparation of numerous active pharmaceutical ingredients. However, transitioning this synthesis from the laboratory bench to a larger scale presents a unique set of challenges. This guide is structured to address these issues directly in a practical question-and-answer format.

I. Reaction Overview: The Hantzsch Thiazole Synthesis

The most prevalent method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1][2][3][4][5] This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide derivative, such as thiourea.[2][6] For the synthesis of Ethyl 2-(2-aminothiazol-5-yl)acetate, the key precursors are typically thiourea and an appropriate γ-halo-β-ketoester.

Generalized Reaction Scheme:

Hantzsch_Synthesis Thiourea Thiourea Intermediate Thiouronium Salt Intermediate Thiourea->Intermediate HaloKetoester γ-Halo-β-ketoester HaloKetoester->Intermediate Product Ethyl 2-(2-aminothiazol-5-yl)acetate Intermediate->Product Cyclization & Dehydration FinalProduct Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride Product->FinalProduct HCl HCl HCl->FinalProduct

Caption: Generalized workflow of the Hantzsch-type synthesis.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

A. Starting Material Synthesis & Purity

A common precursor for the main reaction is Ethyl 2-chloroacetoacetate.[7] The quality of this starting material is paramount for a successful and high-yielding synthesis.

Q1: I'm observing low yields and significant by-product formation in my Ethyl 2-chloroacetoacetate synthesis. What are the likely causes and how can I optimize this step?

A1: The synthesis of Ethyl 2-chloroacetoacetate, typically via the chlorination of ethyl acetoacetate with sulfuryl chloride (SO₂Cl₂), is sensitive to reaction conditions.[7][8] The primary challenges are incomplete reaction and the formation of the dichlorinated by-product, Ethyl 2,2-dichloroacetoacetate.[8]

Troubleshooting & Optimization:

  • Temperature Control is Critical: The formation of the dichlorinated by-product is exacerbated at higher temperatures.[8] The dropwise addition of sulfuryl chloride should be conducted at a low temperature, ideally between -5°C and 10°C.[8][9] After the addition is complete, the reaction can be slowly warmed to 20-25°C to drive the reaction to completion without promoting over-chlorination.[8][9]

  • Stoichiometry: Maintain a precise molar ratio of ethyl acetoacetate to sulfuryl chloride, typically between 1:1 and 1:1.1.[7][9] An excess of sulfuryl chloride can lead to increased formation of Ethyl 2,2-dichloroacetoacetate.[8]

  • Reaction Monitoring: To ensure the reaction goes to completion, monitor the consumption of the starting material using Gas Chromatography (GC).[8] The reaction should be allowed to proceed for the recommended time (e.g., 4 hours after complete addition of sulfuryl chloride at 20-25°C).[7][9]

  • Gaseous By-product Removal: The reaction generates HCl and SO₂ gases, which need to be efficiently removed.[8] This can be achieved by slowly reducing the pressure and applying a vacuum after the reaction is complete, with the off-gases being passed through a caustic scrubber.[8][9]

ParameterRecommended RangeRationale
Temperature -5°C to 10°C (addition)Minimizes dichlorination.[8][9]
20-25°C (reaction)Ensures complete reaction.[7][9]
Molar Ratio 1:1 to 1:1.1 (EAA:SO₂Cl₂)Prevents excess chlorinating agent.[7][9]
Reaction Time ~4 hours post-additionAllows for complete conversion.[7][9]
B. Hantzsch Thiazole Synthesis: Core Reaction Challenges

Q2: My Hantzsch reaction is sluggish, and I'm seeing a low yield of the desired Ethyl 2-(2-aminothiazol-5-yl)acetate. What factors should I investigate?

A2: Low yields in the Hantzsch synthesis can be attributed to several factors, including reaction conditions, reagent purity, and the formation of side products.[10]

Troubleshooting & Optimization:

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While various solvents can be used, alcohols like ethanol are common.[11] The solubility of thiourea and the α-haloketone in the chosen solvent is crucial.

  • Temperature: The reaction often requires heating to proceed at a reasonable rate.[6] The optimal temperature will depend on the specific substrates and solvent used.

  • pH Control: The reaction mechanism involves both nucleophilic attack and dehydration steps, which can be sensitive to pH.[6] While the reaction is often carried out under neutral or slightly acidic conditions, careful pH control can be beneficial.

  • Purity of Starting Materials: Impurities in the α-haloketone or thiourea can lead to side reactions and lower yields. Ensure the purity of your starting materials before commencing the reaction.

Troubleshooting_Yield cluster_Conditions Reaction Conditions LowYield Low Yield in Hantzsch Synthesis Purity Purity of Starting Materials LowYield->Purity Conditions Reaction Conditions LowYield->Conditions SideProducts Formation of Side Products LowYield->SideProducts Temperature Suboptimal Temperature Conditions->Temperature Solvent Inappropriate Solvent Conditions->Solvent pH Incorrect pH Conditions->pH

Sources

Technical Support Center: Minimizing Byproducts in Cephalosporin Side Chain Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of cephalosporin antibiotics. The efficiency and purity of the final active pharmaceutical ingredient (API) are critically dependent on the successful synthesis and coupling of the R1 side chain.[1][2][3][4][5] However, this crucial stage is often plagued by the formation of yield-reducing and difficult-to-remove byproducts.

This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you identify, understand, and mitigate the formation of common impurities. We will move beyond simple procedural steps to explore the underlying chemical mechanisms, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during cephalosporin side chain synthesis.

Q1: What are the most common classes of byproducts I should be aware of?

A1: During the synthesis and coupling of cephalosporin side chains, particularly those derived from amino acids like D-phenylglycine, several classes of byproducts are prevalent. These include:

  • Racemization/Epimerization Products: Loss of stereochemical integrity at the α-carbon of the amino acid side chain is a frequent issue, leading to the formation of diastereomeric impurities that can be difficult to separate from the desired product.[6]

  • Over-acylated Byproducts: In coupling reactions using acyl chlorides, the highly reactive nature of the reagent can lead to diacylation or acylation at unintended sites if other nucleophilic functional groups are present.[7][8][9]

  • N-Acylurea Adducts: When using carbodiimide coupling agents like Dicyclohexylcarbodiimide (DCC), the activated O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea, which terminates the desired reaction pathway.[10][11][12][13]

  • Unreacted Starting Materials: Inefficient reactions can leave residual amounts of the side chain precursor or the cephalosporin nucleus (e.g., 7-ACA), complicating downstream purification.

  • Degradation Products: The cephalosporin core is susceptible to degradation under harsh pH or temperature conditions, leading to impurities such as Δ³ isomers or products from the opening of the β-lactam ring.[14][15]

Q2: How critical is temperature control during the acylation step?

A2: Temperature control is paramount. For most acylation reactions, especially those involving the formation of a mixed anhydride from a Dane salt, maintaining low temperatures (typically -20°C to -35°C) is crucial.[16]

  • Causality: Higher temperatures increase the rate of undesirable side reactions. Specifically, it provides the activation energy for:

    • Racemization: The proton at the chiral α-carbon becomes more labile at higher temperatures, increasing the risk of epimerization.

    • Byproduct Formation: The stability of reactive intermediates, such as mixed anhydrides or O-acylisoureas, decreases at higher temperatures, favoring decomposition or rearrangement into non-productive pathways.

    • Degradation: The sensitive β-lactam ring of the cephalosporin nucleus is more susceptible to hydrolysis and degradation at elevated temperatures.

Q3: My HPLC shows a new peak close to my product after switching to a DCC coupling method. What is it likely to be?

A3: A new, often difficult-to-remove peak appearing after employing a DCC coupling protocol is frequently an N-acylurea byproduct .[11] This occurs when the highly reactive O-acylisourea intermediate, formed between your carboxylic acid side chain and DCC, undergoes an intramolecular O→N acyl migration before it can be intercepted by the amine of the cephalosporin nucleus.[10][11] This pathway is irreversible and consumes your activated side chain.

  • Diagram of N-Acylurea Formation:

    G RCOOH Carboxylic Acid (Side Chain) O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + DCC DCC DCC Amide Desired Amide (Product) O_acyl->Amide + Amine N_acyl N-Acylurea (Byproduct) O_acyl->N_acyl Rearrangement (Side Reaction) Amine 7-ACA Amine DCU DCU (Byproduct) Amide->DCU + DCU

    Mechanism of N-acylurea byproduct formation.

Part 2: Troubleshooting Guides

This section provides detailed, scenario-based guides to address specific experimental challenges.

Guide 1: Issue - Low Diastereomeric Purity in D-Phenylglycine Side Chain Acylation

Problem: You are coupling a D-phenylglycine derivative (e.g., a Dane salt) to the 7-aminocephalosporanic acid (7-ACA) nucleus and your chiral HPLC analysis shows a significant percentage of the undesired L-phenylglycine diastereomer.

Probable Cause: Racemization of the D-phenylglycine side chain's α-carbon is occurring either during the preparation of the activated side chain or during the coupling reaction itself. This is often exacerbated by excess base, elevated temperatures, or prolonged reaction times.

Diagnostic & Analytical Protocol
  • Method: Chiral High-Performance Liquid Chromatography (HPLC).

  • Column: A chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent) is required.

  • Mobile Phase: Typically a mixture of hexane/isopropanol/trifluoroacetic acid. The exact ratio must be optimized to achieve baseline separation of the two diastereomers.

  • Procedure: a. Prepare a standard of the undesired diastereomer if available. b. Analyze your crude reaction mixture. c. Take aliquots at different stages of your process (e.g., after Dane salt formation, after mixed anhydride formation, post-coupling) to pinpoint where the racemization is occurring.

Solutions & Mitigation Protocols

Solution A: Optimize Mixed Anhydride Formation Conditions

The formation of the mixed anhydride from the Dane salt and an alkyl chloroformate is a critical step where racemization can occur if not properly controlled.[16]

  • Protocol: Low-Temperature Mixed Anhydride Formation

    • Dissolve the D-phenylglycine Dane potassium salt (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetone) under an inert atmosphere (N₂ or Ar).

    • Cool the slurry to between -25°C and -30°C using a cryo-cooler or a dry ice/acetone bath.

    • Slowly add the alkyl chloroformate (e.g., ethyl chloroformate, 1.0-1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise above -20°C.

    • Stir the reaction at this temperature for 30-60 minutes.

    • Proceed immediately with the coupling to the 7-ACA nucleus, which should also be pre-chilled.

Solution B: Control pH and Base Stoichiometry

Excess base can deprotonate the α-carbon, leading to a planar enolate intermediate that is achiral, thus causing racemization upon re-protonation.

  • Protocol: Stoichiometric Base Control

    • Ensure the Dane salt preparation has gone to completion to avoid residual free D-phenylglycine. A patent suggests yields of 96-98% are achievable with optimized conditions.[17]

    • During the coupling step where the 7-ACA (or its silylated derivative) is introduced, use a non-nucleophilic organic base (e.g., N-methylmorpholine) in a strictly stoichiometric amount (1.0 eq).

    • Avoid strong inorganic bases like KOH or NaOH at this stage.

ParameterStandard ConditionOptimized Condition for High PurityRationale
Temperature -5°C to 0°C-25°C to -30°C Reduces kinetics of proton abstraction and enolate formation.
Base (Coupling) Triethylamine (2.0 eq)N-Methylmorpholine (1.0 eq) Less sterically hindered bases can promote side reactions. Strict stoichiometry prevents excess base from causing epimerization.
Reaction Time > 4 hours1-2 hours (monitor by HPLC) Minimizes the time the chiral center is exposed to potentially racemizing conditions.
Guide 2: Issue - Formation of N-Acylurea Byproduct with DCC/Carbodiimide Coupling

Problem: Your reaction to couple a carboxylic acid side chain to 7-ACA using DCC results in a low yield of the desired amide and a significant amount of a byproduct that is difficult to remove via standard aqueous workup or silica gel chromatography.

Probable Cause: The O-acylisourea intermediate is rearranging to the unreactive N-acylurea faster than it reacts with the 7-ACA amine.[11][13] The resulting dicyclohexylurea (DCU) is also notoriously insoluble, further complicating purification.[13][18]

Diagnostic & Analytical Protocol
  • Method: HPLC-MS and ¹H NMR.

  • HPLC-MS: The N-acylurea byproduct will have a molecular weight corresponding to [MW of side chain + MW of DCC - H₂O]. The DCU byproduct will have a distinct MW as well.

  • ¹H NMR: The N-acylurea will show characteristic signals for both the side chain and the cyclohexyl groups of the DCC moiety. DCU is often so insoluble it crashes out of solution and may not be readily observed in the NMR of the crude mixture.

Solutions & Mitigation Protocols

Solution A: Use of Additives to Trap the O-Acylisourea Intermediate

The most effective way to prevent N-acylurea formation is to add a nucleophilic "activator" or "additive" that rapidly converts the O-acylisourea into a more stable, yet still reactive, activated ester.

  • Protocol: DCC/HOBt Mediated Coupling

    • Dissolve the carboxylic acid side chain (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 eq) to the solution and stir for 15-20 minutes. You may observe the precipitation of some DCU.

    • Add the 7-ACA amine (or its protected form) (1.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or HPLC.

    • Workup: After the reaction is complete, cool the mixture again to 0°C to precipitate the majority of the DCU byproduct. Filter the mixture and wash the solid with a small amount of cold solvent. The filtrate, now largely free of DCU, can be processed via standard aqueous extraction and purification.

  • Diagram of HOBt Additive Mechanism:

    G cluster_0 Standard Pathway cluster_1 HOBt Additive Pathway O_acyl O-Acylisourea N_acyl N-Acylurea (Byproduct) O_acyl->N_acyl Slow Rearrangement HOBt HOBt Active_Ester HOBt Active Ester (More Stable) Product Desired Product Active_Ester->Product + Amine Amine 7-ACA Amine O_acyl_2 O-Acylisourea O_acyl_2->Active_Ester + HOBt (Fast)

    HOBt intercepts the O-acylisourea to prevent rearrangement.

Solution B: Switch to a Water-Soluble Carbodiimide

If DCU removal remains a major issue, consider using a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide). The corresponding urea byproduct is water-soluble and can be easily removed during an aqueous workup.

References

  • Chaudhry, S. B., Veve, M. P., & Wagner, J. L. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Pharmacy (Basel), 7(3), 103. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

  • AK Lectures. (n.d.). Acid Chloride Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Reactions of Acid Chlorides. Retrieved from [Link]

  • ChemistNate. (2022). Acid Chloride Reactions (General Mechanism). YouTube. [Link]

  • Google Patents. (n.d.). Method for preparing amino acid dane salt. (CN101665443A).
  • Google Patents. (n.d.).
  • Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N-dialkyl carbodiimides in water. Retrieved from [Link]

  • Aapptec. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Tian, Y., et al. (2021). Study on Isomeric Impurities in Cefotiam Hydrochloride. Frontiers in Chemistry, 8, 619307. [Link]

  • Reddy, G. S., et al. (2015). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Journal of Clinical & Analytical Medicine, 6(4). [Link]

  • ResearchGate. (n.d.). Synthesis of Cephalosporin-Type Antibiotics by Coupling of Their β-Lactam Nucleus and Racemic Amino Acid Side Chains Using a Clathration-Induced Asymmetric Transformation. [Link]

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Technical Support Center: Stability and Handling of (2-aminothiazol-4-yl)-acetic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-aminothiazol-4-yl)-acetic acid and its associated derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize this important chemical scaffold. The unique structure of the 2-aminothiazole ring, while valuable in medicinal chemistry, presents specific stability challenges that can impact experimental reproducibility and outcomes. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: I've noticed my solid sample of (2-aminothiazol-4-yl)-acetic acid is changing color over time. What does this indicate?

A color change, typically to a light brown or yellow hue, is often an indicator of degradation. The 2-aminothiazole moiety is susceptible to oxidation, which can lead to the formation of colored impurities and polymeric byproducts.[1] This process can be accelerated by exposure to light and air. It is strongly recommended to assess the purity of the compound by High-Performance Liquid Chromatography (HPLC) before use. If significant degradation is observed, the sample should be discarded to ensure the integrity of your experimental results.

Q2: My (2-aminothiazol-4-yl)-acetic acid has poor solubility in my aqueous assay buffer. What is the safest way to dissolve it without causing degradation?

This is a common issue, as the free acid form has limited water solubility.[2] Here are several strategies, ordered by recommendation:

  • pH Adjustment: The molecule contains both a basic amino group and an acidic carboxylic acid group. Gently adjusting the pH of your aqueous buffer can significantly improve solubility. Titrating with a dilute base (e.g., 0.1 M NaOH) to deprotonate the carboxylic acid into its more soluble carboxylate salt is often effective. However, avoid extreme pH conditions (pH > 9), which can promote hydrolysis of derivatives or ring degradation.

  • Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol, and then dilute it into your aqueous medium. It is critical to ensure the final concentration of the organic solvent is low enough (typically <1%) to be compatible with your experimental system (e.g., cell-based assays).

  • Salt Form: If available, using a pre-formed salt of the compound, such as (2-aminothiazol-4-yl)-acetic acid hydrochloride, is highly recommended. The hydrochloride salt form is known to be more stable and exhibits better solubility in aqueous solutions.[3][4]

Q3: What are the optimal storage conditions for (2-aminothiazol-4-yl)-acetic acid and its solutions?

Proper storage is critical to prolonging the shelf-life of these compounds.

  • Solid Form: Store the solid compound under refrigerated temperatures (2-8 °C), protected from light in a tightly sealed container.[5] To minimize exposure to air and moisture, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

  • Solutions: Solutions are significantly less stable than the solid material.[1] It is not recommended to store solutions for long periods.[1] If you must, prepare fresh solutions for each experiment. If short-term storage is unavoidable, flash-freeze aliquots of the stock solution (e.g., in DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Never store aqueous solutions for extended periods, as they are prone to decarboxylation and other forms of degradation.[3]

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you may encounter during your research and provides actionable solutions based on the chemical properties of the 2-aminothiazole scaffold.

Problem 1: My reaction yields are low and HPLC analysis shows multiple unexpected peaks.

Low yields and the formation of multiple side products often point to compound instability under the chosen reaction conditions.

  • Possible Cause 1: Incompatible Reagents. The 2-aminothiazole ring is sensitive to certain classes of reagents.

    • Strong Oxidizing Agents: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid can lead to the oxidation of the sulfur atom and the amino group, or even ring cleavage.[6][7]

    • Strong Bases: Strong bases can deprotonate the amino group and may catalyze side reactions or degradation.

    • Nitrating Conditions: The use of nitric acid or mixed nitric-sulfuric acids with 2-aminothiazole can lead to a violent, uncontrolled reaction.[5]

  • Scientific Rationale: The exocyclic amino group and the endocyclic nitrogen atom make the ring electron-rich and thus susceptible to electrophilic attack and oxidation. The sulfur atom can also be oxidized to sulfoxides or sulfones under strong oxidizing conditions.

  • Troubleshooting Workflow:

    G start Low Yield / Multiple Side Products Observed check_reagents Review Reagents: - Strong Oxidizing Agents? - Strong Bases? - Nitrating Agents? start->check_reagents check_temp Review Reaction Temperature: - Is it elevated (>60°C)? start->check_temp check_ph Review Reaction pH: - Is it strongly acidic or basic? start->check_ph solution_reagents Solution: - Choose milder reagents. - Protect the amino group (e.g., acylation). check_reagents->solution_reagents solution_temp Solution: - Run reaction at lower temperature. - Monitor for shorter duration. check_temp->solution_temp solution_ph Solution: - Use appropriate buffers. - Maintain pH in the 4-7 range if possible. check_ph->solution_ph

    Caption: Troubleshooting workflow for reaction optimization.

Problem 2: During biological screening, the activity of my compound is inconsistent between experiments.

Inconsistent biological data is frequently traced back to the degradation of the test compound in the aqueous assay medium over the duration of the experiment.

  • Possible Cause: Hydrolysis and/or Decarboxylation. In aqueous solutions, especially with prolonged incubation at 37°C, (2-aminothiazol-4-yl)-acetic acid can undergo decarboxylation to form 2-amino-4-methylthiazole.[3][8] Ester or amide derivatives are susceptible to hydrolysis, particularly under non-neutral pH conditions.

  • Scientific Rationale: The acetic acid side chain can be eliminated as carbon dioxide, a process that is often facilitated in solution.[3] This transformation removes a key functional group, leading to a different molecule with potentially little to no biological activity, thus causing variable results.

  • Solution: Assess Compound Stability in Assay Media. Before conducting extensive biological assays, perform a preliminary experiment to determine the stability of your compound under the exact assay conditions.

    • Prepare a solution of your compound in the assay buffer at the final test concentration.

    • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO₂).

    • Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately quench any potential degradation by freezing or by diluting with a strong organic solvent.

    • Analyze the aliquots by HPLC to quantify the amount of remaining parent compound.

    • If significant degradation (>10%) is observed within the timeframe of your experiment, the assay results may be unreliable. Consider redesigning the experiment with shorter incubation times if possible.

Key Degradation Pathways

Understanding the primary mechanisms of degradation is essential for preventing them. For (2-aminothiazol-4-yl)-acetic acid, the main vulnerabilities are photodegradation, decarboxylation, and oxidation.

  • Photodegradation & Decarboxylation: Exposure to UV light can initiate a decarboxylation reaction, where the carboxylic acid group is lost as CO₂.[9] This is a significant pathway, especially in solution, and results in the formation of 2-amino-4-methylthiazole.[3] Further UV exposure can lead to the cleavage of the thiazole ring itself through complex radical pathways.[9]

  • Oxidation: The electron-rich nature of the aminothiazole ring makes it a target for oxidation. This can result in the formation of various oxidized species, including potential covalent modification of biological targets in enzymatic assays.[6]

G cluster_main Primary Degradation Pathways cluster_photo Light (UV) / Solution cluster_ox Oxidizing Agents / Air Parent (2-aminothiazol-4-yl)-acetic acid Decarboxylation Decarboxylation Parent->Decarboxylation [6, 7] Oxidation Oxidation Parent->Oxidation [5] Product1 2-amino-4-methylthiazole + CO2 Decarboxylation->Product1 RingOpening Ring Opening Product1->RingOpening [4] Product2 Carbodiimides & other fragments RingOpening->Product2 Product3 Oxidized Ring Species (e.g., Sulfoxides) Oxidation->Product3

Caption: Major degradation pathways for (2-aminothiazol-4-yl)-acetic acid.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing Stock Solutions

This protocol minimizes degradation during solubilization.

  • Accurately weigh the required amount of solid (2-aminothiazol-4-yl)-acetic acid or its derivative in a microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution gently for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary, but avoid excessive heating.

  • If not for immediate use, dispense the stock solution into single-use aliquots in tightly sealed tubes.

  • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer to -80°C for long-term storage.

Protocol 2: General Stability-Indicating RP-HPLC Method

This method provides a starting point for developing a validated procedure to separate the parent compound from its primary degradant, 2-amino-4-methylthiazole. Method optimization will be required for specific derivatives.[10][11]

ParameterRecommended ConditionRationale / Notes
Column C18, 5 µm, 4.6 x 250 mmA standard C18 column provides good hydrophobic retention for separating the parent acid from its less polar decarboxylated product.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase ensures protonation of the amino group and suppression of carboxylate ionization for good peak shape.
Mobile Phase B AcetonitrileProvides good separation selectivity for this class of compounds.
Gradient 5% B to 95% B over 20 minA broad gradient is essential to elute both the polar parent compound and any non-polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or 280 nmThe thiazole ring provides strong UV absorbance.
Column Temp. 25 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLAdjust as needed based on concentration and detector response.

References

  • PubChem. 2-aminothiazole. National Center for Biotechnology Information. [Link]

  • Sałdyka, M., & Bumażnik-Kosiorek, D. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 26(11), 3321. [Link]

  • Musah, R. A., et al. (1997). Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme. Biochemistry, 36(39), 11645-11655. [Link]

  • Huwiler, A., & Tenud, L. (1983). U.S. Patent No. 4,391,979. Washington, DC: U.S.
  • Huwiler, A., & Tenud, L. (1984).
  • Wei, Y., et al. (2015). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Molecules, 20(8), 13613-13627. [Link]

  • Kayal, A., & De, M. (2026). Dual Photocatalytic Pathways: Substrate-Directed Oxidative and Reductive Photocatalysis in the Presence of MoS2 Quantum Dots (QDs). ACS Catalysis. [Link]

  • Abuo-Rahma, G. E.-D. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(9), 2699. [Link]

  • National Center for Biotechnology Information (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central. [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 2-aminothiazole derivatives. [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). Stability Indicating HPLC Method Development –A Review. [Link]

  • Fawzy, M. G., & Kamel, M. S. (2024). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Journal of Chromatographic Science. [Link]

  • Gul, S., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Latin American Journal of Pharmacy, 37(3), 549-557. [Link]

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Khalifa, M. E. (2014). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 61(1), 1-20. [Link]

  • ResearchGate. Degradation of Acetic Acid to decrease COD by Photocatalytic Process in Wastewater: TiO2 catalyst with UV Process. [Link]

  • National Center for Biotechnology Information. Study of visible-light photocatalytic degradation of 2,4-dichlorophenoxy acetic acid in batch and circulated-mode photoreactors. PubMed Central. [Link]

  • ResearchGate. Photocatalytic degradation of 2,4-dichlorophenoxyacetic acid under visible light: Effect of synthesis route. [Link]

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Validation & Comparative

A Researcher's Guide to the ¹H NMR Analysis of Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride: Structural Verification and Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise structural characterization of heterocyclic building blocks is a foundational requirement. Ethyl 2-(2-aminothiazol-5-yl)acetate is a key intermediate in the synthesis of various bioactive molecules, and its hydrochloride salt is a common form for handling and storage. The unequivocal confirmation of its structure, particularly the substitution pattern on the thiazole ring, is critical to ensure the integrity of the synthetic pathway.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride. We will dissect the spectrum to assign each proton, explain the underlying principles governing their chemical shifts and multiplicities, and present a comparative analysis against its common regioisomer, Ethyl 2-(2-aminothiazol-4-yl)acetate hydrochloride. Furthermore, a detailed, field-tested protocol for sample preparation and data acquisition is provided to empower researchers to obtain high-quality, reproducible results.

Structural Elucidation by ¹H NMR Spectroscopy

The first step in any NMR analysis is a thorough understanding of the molecule's structure. The structure of this compound, shown below, contains several distinct proton environments that give rise to a characteristic set of signals in the ¹H NMR spectrum.

Caption: Structure of this compound with key protons labeled.

Predicted ¹H NMR Spectrum

Based on the structure, we can predict the signals we expect to observe. The analysis is performed in a suitable deuterated solvent, such as DMSO-d₆, which is capable of dissolving the polar hydrochloride salt.

Proton Label Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Chemical Shift and Multiplicity
(a) -NH₂ (Amine)~7.0 - 9.0 (broad)Singlet (broad)2HThe amine protons are acidic and rapidly exchange, leading to a broad signal.[1] Their chemical shift is highly dependent on solvent, concentration, and temperature.[1][2] In the hydrochloride salt form, protonation of the thiazole nitrogen or the amine itself can lead to significant downfield shifts. D₂O exchange will cause this signal to disappear.[3]
(b) -CH₂- (Acetate)~3.7Singlet2HThis methylene group is adjacent to the thiazole ring and an electron-withdrawing carbonyl group, causing a downfield shift. It has no adjacent protons, hence it appears as a singlet.
(c) -CH= (Thiazole)~6.8 - 7.2Singlet1HThis is a key signal. The proton is attached to an aromatic, heterocyclic ring.[4][5] Its specific chemical shift helps distinguish it from the 4-yl isomer. It appears as a singlet due to the absence of neighboring protons on the ring.
(d) -O-CH₂- (Ethyl)~4.1Quartet (q)2HThis methylene group is deshielded by the adjacent ester oxygen atom. It is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4).[6]
(e) -CH₃ (Ethyl)~1.2Triplet (t)3HThese methyl protons are in a standard aliphatic environment but are slightly deshielded by proximity to the ester group. They are split into a triplet by the two neighboring protons of the methylene group (n+1 = 2+1 = 3).[6]

Note on Exchangeable Protons: The hydrochloride salt introduces an additional acidic proton. In DMSO-d₆, this proton, along with the two amine protons, will likely be in exchange. They may appear as a single, very broad resonance or be indistinguishable from the residual water peak in the solvent. A D₂O shake experiment is essential for positive identification by causing the disappearance of these signals.[1]

Comparative Analysis: 5-yl vs. 4-yl Isomer

A common challenge in the synthesis of substituted thiazoles is the potential for formation of regioisomers. The primary alternative to our target compound is Ethyl 2-(2-aminothiazol-4-yl)acetate hydrochloride. While structurally similar, its ¹H NMR spectrum exhibits distinct and diagnostic differences.

Feature Ethyl 2-(2-aminothiazol-5-yl)acetate HCl (Target) Ethyl 2-(2-aminothiazol-4-yl)acetate HCl (Isomer) Significance of the Difference
Structure Substituent at C5 positionSubstituent at C4 positionThe position of the acetate side chain fundamentally alters the electronic environment of the ring protons.
Thiazole Proton (-CH=) Singlet at ~6.8 - 7.2 ppm (H at C4)Singlet at ~6.5 ppm (H at C5)This is the most diagnostic difference. The proton at the C4 position of a thiazole ring is typically found further downfield than a proton at the C5 position. This allows for unambiguous assignment.
Acetate Methylene (-CH₂-) Singlet at ~3.7 ppm Singlet at ~3.5 ppm The electronic environment of the side chain is also subtly different, potentially leading to a slight upfield shift for the 4-yl isomer's methylene protons.

This comparison underscores the power of ¹H NMR in quality control, allowing for the rapid and definitive confirmation of the correct isomeric product.

A Validated Experimental Protocol for ¹H NMR Analysis

Adhering to a robust protocol is key to acquiring high-quality, interpretable data. The following procedure is designed to be self-validating and is suitable for routine analysis.

Workflow Diagram

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_val Validation (D₂O Exchange) prep1 Weigh 5-10 mg of Ethyl 2-(2-aminothiazol-5-yl)acetate HCl prep2 Add ~0.7 mL of DMSO-d₆ to a clean vial prep1->prep2 prep3 Vortex until fully dissolved prep2->prep3 prep4 Filter solution through a glass wool plugged pipette into a clean, dry 5mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock on DMSO-d₆ signal and shim acq1->acq2 acq3 Acquire ¹H Spectrum (e.g., 16 scans, 1s relaxation delay) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference spectrum to residual DMSO peak (δ 2.50 ppm) proc2->proc3 proc4 Integrate signals proc3->proc4 val1 Add 1-2 drops of D₂O to the NMR tube proc4->val1 If exchangeable protons need confirmation val2 Shake gently to mix val1->val2 val3 Re-acquire ¹H Spectrum val2->val3 val4 Confirm disappearance of the broad -NH₂ signal val3->val4

Caption: Experimental workflow for ¹H NMR analysis and validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.[7] A higher concentration may be needed for less sensitive experiments like ¹³C NMR.

    • Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).[8] DMSO-d₆ is an excellent solvent for most hydrochloride salts.

    • Vortex the vial until the sample is completely dissolved. The solution should be clear and transparent.

    • Crucial Step for Quality: Filter the solution into a 5 mm NMR tube using a Pasteur pipette with a small, tightly packed plug of glass wool.[9] This removes any particulate matter that can degrade spectral resolution, leading to broadened lines. The final liquid column height in the tube should be approximately 4-5 cm.[7][8]

  • Instrumental Setup and Data Acquisition (Example on a 400 MHz Spectrometer):

    • Insert the labeled NMR tube into the spectrometer's autosampler or manual sample holder.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity. This is critical for achieving sharp, well-resolved peaks.

    • Set up the ¹H acquisition parameters. Typical starting parameters would be:

      • Number of Scans (NS): 8 to 16

      • Relaxation Delay (D1): 1-2 seconds

      • Acquisition Time (AQ): 3-4 seconds

      • Pulse Width: Calibrated 90° pulse

    • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction (both zero- and first-order) to ensure all peaks are in positive, absorptive phase.

    • Apply a baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

  • Self-Validation via Deuterium Exchange:

    • Remove the NMR tube from the spectrometer.

    • Add 1-2 drops of deuterium oxide (D₂O) directly to the sample.

    • Cap the tube and shake gently to mix thoroughly.

    • Re-insert the sample and acquire a second ¹H NMR spectrum using the same parameters.

    • Confirmation: Compare the two spectra. The broad signal assigned to the amine (-NH₂) protons should significantly decrease in intensity or disappear entirely in the second spectrum.[3] This unequivocally confirms the presence and location of the exchangeable protons.

By following this comprehensive guide, researchers can confidently perform ¹H NMR analysis to verify the identity and purity of this compound, ensuring the quality of this critical building block for drug discovery and development.

References

  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn.
  • NMR Spectroscopy Of Amines. JoVE.
  • Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate.
  • Spectra of ethyl acetate. University of Birmingham.
  • This compound. PubChem, National Center for Biotechnology Information.
  • When does amine (NH2) and hydroxy (OH) proton/s couple with nearby proton/s in PMR and give the peak multiplicity in signal? ResearchGate.
  • NMR spectrum of ethyl acetate (A) ¹H-NMR spectra (400 MHz) of ethyl acetate in DMSO-d6. ResearchGate.
  • Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate.
  • Sketch the ^1H NMR spectrum of ethyl acetate (CH_3C(O)OCH_2CH_3) approximate chemical shift values of all peaks. Homework.Study.com.
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PubMed Central, National Institutes of Health.
  • NMR spectrum of ethyl acetate. YouTube.
  • 23.5: Spectroscopic Properties of Amines. Chemistry LibreTexts.
  • and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace, The University of Queensland.
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  • Sample Preparation. Max T. Rogers NMR Facility, Michigan State University.
  • NMR Sample Preparation. University of Reading.
  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. PubMed Central, National Institutes of Health.
  • Sample Preparation. University College London.
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry.
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  • Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 1H NMR spectrum. ChemicalBook.
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A Researcher's Guide to the 13C NMR Spectroscopy of Aminothiazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal structural elucidation of novel compounds is paramount. Among the plethora of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands out as an indispensable tool for mapping the carbon framework of organic molecules. This guide provides an in-depth comparative analysis of the 13C NMR spectra of aminothiazole derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous bioactive compounds.[1][2][3] We will delve into the characteristic chemical shifts, the profound influence of substituents, and present comparative case studies to illustrate the power of this technique in differentiating closely related structures.

The Aminothiazole Core: Understanding the 13C NMR Fingerprint

The 2-aminothiazole ring possesses a unique electronic environment that gives rise to a characteristic 13C NMR spectral pattern. The three core carbon atoms, C2, C4, and C5, resonate in distinct regions of the spectrum, and their precise chemical shifts are highly sensitive to the electronic nature of the substituents attached to the ring.

A fundamental understanding of the 13C NMR spectrum of the parent 2-aminothiazole is the first step in analyzing its derivatives. The approximate chemical shifts for the unsubstituted core are:

  • C2: ~168-170 ppm

  • C4: ~132-134 ppm

  • C5: ~104-109 ppm

The C2 carbon, being directly attached to two nitrogen atoms and a sulfur atom, is the most deshielded and appears furthest downfield.[4] The C4 and C5 carbons, forming the ethylene-like fragment of the ring, resonate at higher fields.

The Influence of Substituents: A Predictive Tool for Structural Analysis

The true utility of 13C NMR in the study of aminothiazole derivatives lies in its ability to reveal the substitution pattern of the ring. Both the position and the electronic nature (electron-donating or electron-withdrawing) of a substituent cause predictable shifts in the resonances of the core carbons.

General Trends in Substituent Effects:
  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups tend to cause a downfield shift (deshielding) of the carbon atoms they are attached to, as well as other carbons in the ring through resonance and inductive effects.

  • Electron-Donating Groups (EDGs) like alkyl (-R), alkoxy (-OR), and amino (-NR2) groups generally lead to an upfield shift (shielding) of the attached carbon and other ring carbons.

The following table summarizes the typical 13C NMR chemical shift ranges for the core carbons of 2-aminothiazole with various substitution patterns.

CarbonUnsubstituted4-Substituted5-Substituted2,4-Disubstituted
C2 168-170 ppm168-174 ppm165-170 ppm162-171 ppm
C4 132-134 ppm148-154 ppm130-135 ppm153-160 ppm
C5 104-109 ppm100-111 ppm125-135 ppm107-112 ppm

Note: These are approximate ranges and can vary based on the specific substituent and solvent used.

Visualizing the Aminothiazole Scaffold

To aid in the interpretation of spectral data, a clear understanding of the numbering of the aminothiazole ring is essential.

aminothiazole_structure cluster_0 2-Aminothiazole Core C2 C2 N3 N C2->N3 NH2 H₂N C2->NH2 C4 C4 C5 C5 C4->C5 S1 S C5->S1 N3->C4 S1->C2

Caption: General structure of a 2-aminothiazole derivative with key carbon atoms labeled.

Comparative Case Studies: Differentiating Isomers and Analogs

The following case studies, derived from the literature, demonstrate how 13C NMR spectroscopy is practically applied to distinguish between structurally similar aminothiazole derivatives.

Case Study 1: Positional Isomers - 4-Phenyl- vs. 5-Phenyl-2-aminothiazole

The differentiation of positional isomers is a common challenge in organic synthesis. 13C NMR provides a definitive solution.

CompoundC2 (ppm)C4 (ppm)C5 (ppm)Phenyl C1' (ppm)
4-Phenyl-2-aminothiazole ~169~150~102~135
5-Phenyl-2-aminothiazole ~168~133~126~131

Analysis:

  • In 4-phenyl-2-aminothiazole , the direct attachment of the phenyl group to C4 causes a significant downfield shift of the C4 resonance to around 150 ppm.[5] The C5 carbon is subsequently shifted slightly upfield.

  • Conversely, in 5-phenyl-2-aminothiazole , the C5 carbon is deshielded, resonating around 126 ppm, while the C4 chemical shift remains closer to that of the unsubstituted ring.

Case Study 2: Impact of Electron-Donating vs. Electron-Withdrawing Groups at C4

This comparison highlights how the electronic nature of a substituent at the C4 position modulates the chemical shifts of the thiazole ring carbons.

CompoundC2 (ppm)C4 (ppm)C5 (ppm)
4-Methyl-2-aminothiazole ~169.2~153.4~111.1
4-(4-Bromophenyl)-2-aminothiazole ~168~134~104

Analysis:

  • The electron-donating methyl group in 4-methyl-2-aminothiazole leads to a significant deshielding of C4 (~153.4 ppm) and a slight downfield shift of C5 (~111.1 ppm) compared to the unsubstituted ring.[6]

  • In 4-(4-bromophenyl)-2-aminothiazole , the electron-withdrawing nature of the bromophenyl group results in a downfield shift for C4 to approximately 134 ppm, while C5 is found at around 104 ppm.[4]

Standardized Experimental Protocol for 13C NMR Acquisition

To ensure reproducibility and accuracy of 13C NMR data for aminothiazole derivatives, a standardized experimental protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the aminothiazole derivative is fully soluble. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Methanol (CD₃OD). DMSO-d₆ is often a good starting point due to its high solubilizing power for a wide range of organic compounds.[6][7]

  • Concentration: For a standard 5 mm NMR tube, dissolve 10-50 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.[8][9] Higher concentrations are generally better for 13C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm. For aqueous solvents, a different standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) may be used.

2. NMR Instrument Parameters:

  • Spectrometer Frequency: While data can be acquired on instruments ranging from 300 to 800 MHz, higher field strengths will provide better signal dispersion and sensitivity.

  • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for routine 13C NMR spectra.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is required.

  • Number of Scans (ns): The number of scans will depend on the concentration of the sample and the magnetic field strength of the instrument. For a moderately concentrated sample, 256 to 1024 scans are often adequate.[8]

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Chemical Shift Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift value (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Workflow for 13C NMR Analysis of Aminothiazole Derivatives

The following diagram outlines the logical progression from sample preparation to the final structural confirmation of an aminothiazole derivative using 13C NMR spectroscopy.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Solvent Select Deuterated Solvent Dissolve Dissolve Sample (10-50 mg in 0.5-0.7 mL) Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Instrument Set Instrument Parameters (Pulse Program, ns, d1) Transfer->Instrument Acquire Acquire 13C NMR Spectrum Instrument->Acquire FT Fourier Transform & Apodization Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum (Solvent Peak) Phase->Reference Assign Assign Core Carbon Signals (C2, C4, C5) Reference->Assign Compare Compare with Known Derivatives & Substituent Effects Assign->Compare Structure Propose/Confirm Structure Compare->Structure

Caption: Workflow for the 13C NMR analysis of aminothiazole derivatives.

Conclusion

13C NMR spectroscopy is a powerful and definitive technique for the structural characterization of aminothiazole derivatives. By understanding the characteristic chemical shifts of the core ring carbons and the predictable influence of various substituents, researchers can confidently assign substitution patterns and differentiate between closely related isomers. The comparative data and standardized protocols presented in this guide serve as a valuable resource for scientists and professionals in the field of medicinal chemistry, facilitating the accurate and efficient elucidation of novel aminothiazole-based compounds.

References

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1475.
  • Tekale, A. S. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies, 10(6), 132-135.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175–1179.
  • Hosseinzadeh, R., et al. (2018). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.... RSC Advances, 8(28), 15485-15492.
  • University of Arizona. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Incerti, M., et al. (2008). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic resonance in chemistry : MRC, 46(12), 1175-9.
  • Wang, Y., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules (Basel, Switzerland), 30(7), 1643.
  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Tierney, J., et al. (2012). Substituent effects using 13C chemcial shifts for a series of substituted 2-phenyl-3-(pyridin-2-yl)-1,3-thiazolidin-4-ones with a comparison to similarly substituted 1,3-thiazolidin-4-ones. Magnetic Resonance in Chemistry, 50(9), 621-625.
  • Prachayasittikul, V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • Ogoshi, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2501.
  • Edison, A. S., et al. (2019). Practical Guidelines to 13C-based NMR Metabolomics. Methods in Molecular Biology, 2037, 81-99.
  • Mori, K., et al. (2011). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. The Journal of organic chemistry, 76(8), 2536-44.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1449.
  • Farghaly, T. A., et al. (2023). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
  • Ağırbaş, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
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A Senior Application Scientist's Guide to Alternative Reagents for Ethyl 2-(2-aminothiazol-5-yl)acetate Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparative analysis of alternative reagents to Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride (CAS 383672-45-5), a critical building block in the synthesis of advanced cephalosporin antibiotics. We will explore the nuances of its positional isomer, Ethyl 2-(2-aminothiazol-4-yl)acetate hydrochloride, and the bioisosteric alternative, Ethyl 2-(2-aminooxazol-5-yl)acetate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the synthetic utility, performance metrics, and biological implications of these key reagents, supported by experimental data and detailed protocols.

Introduction: The Significance of the 2-Aminothiazole Acetic Acid Side Chain

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, renowned for imparting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] In the realm of antibiotics, the incorporation of a 2-aminothiazol-4-yl acetic acid moiety at the C-7 position of the cephalosporin nucleus was a watershed moment, leading to the development of potent third and fourth-generation cephalosporins.[2][3] This side chain confers enhanced antibacterial activity, particularly against Gram-negative bacteria, and provides stability against β-lactamase enzymes.[2][4]

Our focus, this compound, is a positional isomer of the more commonly utilized 4-substituted analogue. The exploration of such isomers and their bioisosteres is a critical endeavor in drug discovery, as subtle structural changes can profoundly impact a drug's pharmacokinetic and pharmacodynamic profile. This guide will dissect the comparative merits of these alternatives, providing a data-driven framework for informed reagent selection in cephalosporin synthesis.

Comparative Analysis of Key Reagents

The selection of a side chain precursor in cephalosporin synthesis is a multi-faceted decision, balancing synthetic accessibility, reaction efficiency, and the biological properties of the final active pharmaceutical ingredient (API). Here, we compare our primary compound with its main alternatives.

The Incumbent: this compound
  • Structure:

    
    
    
  • CAS Number: 383672-45-5[5]

  • Role: Precursor to the C-7 side chain of novel cephalosporins. The 5-substitution pattern offers a different spatial arrangement of the acetic acid moiety compared to the 4-isomer, potentially influencing interactions with penicillin-binding proteins (PBPs).

The Established Alternative: Ethyl 2-(2-aminothiazol-4-yl)acetate Hydrochloride
  • Structure:

    
    
    
  • CAS Number: 76629-17-9[6]

  • Role: A widely used intermediate for the side chains of numerous commercial cephalosporins (e.g., cefotaxime, ceftriaxone).[7][8] Its synthesis and application are well-documented.[9][10][11]

The Bioisosteric Challenger: Ethyl 2-(2-aminooxazol-5-yl)acetate
  • Structure:

    
    
    
  • CAS Number: 1120271-63-7[12]

  • Role: A bioisosteric analogue where the sulfur atom of the thiazole ring is replaced by oxygen. This modification can alter physicochemical properties such as solubility and lipophilicity, and potentially mitigate issues associated with the 2-aminothiazole scaffold, which is sometimes flagged as a problematic group in drug design due to potential promiscuous reactivity.[3]

Performance Comparison: A Data-Driven Approach

The true measure of these reagents lies in their performance in synthesis and the ultimate biological activity they confer. Below is a summary of comparative data gleaned from the literature.

Physicochemical Properties

The isosteric replacement of the thiazole ring with an oxazole ring has been shown to significantly impact key physicochemical properties.

Property2-Aminothiazole Derivatives2-Aminooxazole DerivativesRationale for Impact
Lipophilicity (log k'w) HigherLower (by ~0.95-1.05)[3]The oxygen atom in the oxazole ring is more electronegative than the sulfur in thiazole, leading to increased polarity and hydrophilicity.
Water Solubility (log S) LowerHigher (up to 59-fold increase observed)[3]The increased hydrophilicity of the oxazole ring directly translates to improved aqueous solubility.

Implication for Drug Development: The enhanced water solubility of the 2-aminooxazole analogues is a significant advantage, potentially improving formulation options and bioavailability for intravenously administered antibiotics.[3][13]

Synthetic Yields

While the final yield of a multi-step synthesis is dependent on numerous factors, general trends in the acylation of the cephalosporin core can be noted.

Reagent TypeTypical Yields in AcylationCausality
2-Aminothiazole DerivativesGenerally Good to Excellent (e.g., 73-80% for individual steps)[7]The 2-amino group on the thiazole ring is sufficiently nucleophilic for efficient amide bond formation.
2-Aminooxazole DerivativesGenerally LowerThe 2-amino group on the oxazole ring exhibits lower nucleophilicity compared to its thiazole counterpart, which can lead to lower yields in the acylation step.[3]

Expert Insight: While the lower nucleophilicity of 2-aminooxazoles may present a synthetic challenge, optimization of coupling reagents and reaction conditions can often mitigate this issue. The potential benefits in the final compound's properties may justify the additional process development.

Biological Activity (Minimum Inhibitory Concentration - MIC)

The ultimate test for these side chains is the antibacterial potency they impart to the cephalosporin molecule.

Side Chain TypeGeneral Activity ProfileSupporting Data
2-Aminothiazol-4-yl Broad-spectrum activity, particularly against Gram-negative bacteria. A key feature of many potent third and fourth-generation cephalosporins.[14][15][16]A study on a new aminothiazolyl cephalosporin, RU 29246, showed excellent in vitro activity, inhibiting >90% of E. coli, Klebsiella, and Enterobacter at an MIC of 0.5-1.0 mg/l.[14]
2-Aminothiazole N-oxide Introduction of an N-oxide to the thiazole ring can enhance activity against cephalosporinase-producing strains resistant to standard aminothiazole cephalosporins.[4]FCE 20635, an N-oxide analogue, showed useful activity against strains resistant to cefotaxime.[4]
2-Aminooxazole High activity against mycobacteria, including Mycobacterium tuberculosis. Also shows promising activity against various other bacterial and fungal strains.[3][13]Oxazole-containing compounds showed high activity against M. tuberculosis with MIC values as low as 3.13 µg/mL.[3]

Note: Direct comparative MIC data for cephalosporins with the 5-yl-thiazole versus the 4-yl-thiazole versus the 5-yl-oxazole side chain is sparse in publicly available literature and would be the subject of proprietary drug development programs. However, the data strongly suggests that the 2-aminooxazole scaffold is a highly promising alternative for developing novel antibiotics, particularly for challenging pathogens like mycobacteria.[3]

Experimental Protocols and Methodologies

To provide a practical context, we outline the general synthetic workflows for preparing these reagents and their subsequent use in cephalosporin synthesis.

General Synthesis of 2-Aminothiazole/Oxazole Acetate Derivatives

The Hantzsch synthesis is a classic and versatile method for the preparation of the 2-aminothiazole core. A generalized workflow is presented below.

G cluster_0 Synthesis of α-Haloketone cluster_1 Ring Formation start Ethyl Acetoacetate Derivative halogenation Halogenation (e.g., Br2, NBS) start->halogenation haloketone α-Haloketone Ester halogenation->haloketone condensation Cyclocondensation (Hantzsch Reaction) haloketone->condensation thiourea Thiourea or Urea thiourea->condensation product Ethyl 2-Amino-thiazole/oxazole-acetate condensation->product G side_chain Ethyl 2-(2-aminothiazol-5-yl)acetate or Alternative activation Activation (e.g., to Acyl Chloride) side_chain->activation activated_side_chain Activated Side Chain activation->activated_side_chain acylation Acylation Reaction activated_side_chain->acylation seven_aca 7-Aminocephalosporanic Acid (7-ACA) seven_aca->acylation cephalosporin Final Cephalosporin API acylation->cephalosporin

Sources

Efficacy comparison of different aminothiazole-based compounds in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole moiety is a well-established "privileged structure" in the realm of medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have led to its incorporation into numerous compounds with significant therapeutic potential.[1][2] This guide provides an in-depth, comparative analysis of the efficacy of various aminothiazole-based compounds in key biological assays, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed protocols. We will explore the anticancer, antimicrobial, and anti-inflammatory activities of these compounds, elucidating the structure-activity relationships (SAR) that govern their potency.

Comparative Efficacy in Anticancer Assays

The 2-aminothiazole core is a fundamental component of several clinically approved anticancer drugs, including the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[1][3] This underscores the significant potential of this scaffold in oncology drug discovery. The cytotoxic and antiproliferative activities of novel aminothiazole derivatives are frequently evaluated against a panel of human cancer cell lines.

Quantitative Comparison of Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the anticancer efficacy of a compound. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various cancer cell lines, as determined by the MTT assay.

Compound IDR1 SubstituentR2 SubstituentCancer Cell LineIC50 (µM)Reference
Dasatinib Complex Side ChainCarboxamideK562 (Leukemia)<0.001[1]
Alpelisib Complex Side ChainSulfonamideBreast Cancer LinesVaries (Potent)[1]
Compound 27 4-(tert-butyl)2-(piperazin-1-yl)acetamideHeLa (Cervical)1.6 ± 0.8[1]
Compound 21 5-carboxylic acid phenylamideHK563 (Leukemia)16.3[1]
Compound 1c H4-ChlorophenylH1299 (Lung)15.8[4]
Compound 1d -(CH2)4-4-MethylbenzylSHG-44 (Glioma)4.03[4]

Structure-Activity Relationship (SAR) Insights:

The data reveals that the substitution pattern on the 2-aminothiazole ring is a critical determinant of anticancer activity. For instance, the introduction of a chloro-substitution on the phenyl ring at the 2-amino position (Compound 1c) enhances cytotoxic activity compared to an unsubstituted phenyl ring.[4] Furthermore, a more complex and cyclic substitution at the amino group, coupled with a benzylic amine (Compound 1d), leads to a significant increase in potency.[4] The remarkable potency of Dasatinib highlights the effectiveness of targeting specific signaling pathways, in this case, the Src family kinases.[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[4] The concentration of these crystals, which are subsequently solubilized, is directly proportional to the number of viable cells.[6]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using Trypan blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only to serve as blanks.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the aminothiazole-based compounds in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (fresh medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under the same conditions.[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.

    • Gently mix the plate on a shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway: Src Kinase Inhibition

Several potent anticancer aminothiazole derivatives, such as Dasatinib, function by inhibiting tyrosine kinases like those in the Src family.[5] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and migration.[7][8]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation PI3K PI3K Src->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Dasatinib Dasatinib (Aminothiazole Inhibitor) Dasatinib->Src Inhibition

Caption: Simplified Src Kinase Signaling Pathway and Inhibition by Dasatinib.

Comparative Efficacy in Antimicrobial Assays

The 2-aminothiazole scaffold is also prevalent in compounds exhibiting potent antimicrobial activity against a range of bacterial and fungal pathogens.[9][10] Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Quantitative Comparison of Antimicrobial Activity

The following table presents the MIC values for selected aminothiazole derivatives against representative microorganisms.

Compound IDR SubstituentTest OrganismMIC (µg/mL)Reference
Compound 117 (R1=OCH3) 4-MethoxyphenylE. coliRemarkable Efficacy[10]
Compound 117 (R1=CH3) 4-MethylphenylE. coliRemarkable Efficacy[10]
Compound 6c 4-ChlorophenylE. coliHigh Activity[11]
Compound 6d 4-CyanophenylE. coliHigh Activity[11]
Compound 8 Not SpecifiedEn. cloacaePotent (Best in study)[12]
Compound 1 Not SpecifiedT. viride (Fungus)Potent (Best in study)[12]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of 2-aminothiazole derivatives is significantly influenced by the nature of the substituent at the 4-position of the thiazole ring. Electron-withdrawing groups like chloro and cyano on a phenyl ring at this position appear to confer high antibacterial activity against Gram-negative bacteria like E. coli.[11] The specific substitution patterns in compounds 8 and 1 demonstrate their broad-spectrum potential against both bacteria and fungi.[12]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[11][13]

Principle: This assay involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.[11]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the aminothiazole compound in a suitable solvent.

    • Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[13] Each well will contain a specific concentration of the compound.

  • Inoculum Preparation:

    • From a fresh culture, prepare a standardized inoculum of the test microorganism in the broth medium. The turbidity should be adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

    • Dilute this standardized suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Inoculation of Microtiter Plate:

    • Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized inoculum.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[13]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (an indication of microbial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow Start Start PrepCompound Prepare Serial Dilutions of Aminothiazole Compound in 96-well Plate Start->PrepCompound PrepInoculum Prepare Standardized Microbial Inoculum Start->PrepInoculum Inoculate Inoculate Wells with Microbial Suspension PrepCompound->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate (e.g., 37°C for 24h) Inoculate->Incubate ReadMIC Visually Determine MIC (Lowest Concentration with No Growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for Broth Microdilution MIC Assay.

Comparative Efficacy in Anti-inflammatory Assays

Certain 2-aminothiazole derivatives have demonstrated promising anti-inflammatory properties, often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).[6][14]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected aminothiazole derivatives, focusing on the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Compound IDR SubstituentAssayEfficacyReference
Compound 43 ArylaminoCarrageenan-induced rat paw edemaComparable to Ibuprofen[14]
Compound 46 3-[40-(p-chlorophenyl)-thiazol-20-yl]-2-[(substituted...Rat paw edema modelComparable to Phenylbutazone[14]
Compound 54 Not SpecifiedRat paw edema modelComparable to Dexamethasone[14]
Flesh Extract (Musa paradisiaca) Mixture of compoundsInhibition of NO production in RAW 264.7 cells52.21% inhibition at 250 µg/mL[15]

Structure-Activity Relationship (SAR) Insights:

The anti-inflammatory potential of 2-aminothiazoles appears to be significant, with some derivatives showing efficacy comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids in in vivo models.[14] The specific structural features contributing to this activity are diverse and warrant further investigation to establish clear SAR trends.

Experimental Protocol: Griess Assay for Nitric Oxide Measurement

The Griess assay is a widely used method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[15][16]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.[17]

Step-by-Step Protocol:

  • Cell Culture and Stimulation:

    • Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the aminothiazole compounds for 1 hour.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production.

    • Incubate for 24 hours.[15]

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[15]

    • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

    • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

Conclusion

The 2-aminothiazole scaffold continues to be a highly valuable pharmacophore in drug discovery, demonstrating a broad spectrum of biological activities. This guide has provided a comparative overview of the efficacy of various aminothiazole-based compounds in anticancer, antimicrobial, and anti-inflammatory assays. The presented data and protocols offer a solid foundation for researchers to design and evaluate novel aminothiazole derivatives with enhanced therapeutic potential. The structure-activity relationships highlighted herein underscore the importance of rational design in optimizing the biological activity of this versatile heterocyclic core. Further exploration of this privileged structure is poised to yield the next generation of innovative therapeutics.

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A Senior Application Scientist's Guide to Catalyst Selection for Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of 2-aminothiazoles is a critical process, as this heterocyclic scaffold is a cornerstone in a multitude of pharmacologically active compounds.[1][2][3] The classical Hantzsch synthesis, while foundational, is often beset by harsh conditions and the use of hazardous reagents.[4] This has spurred the development of a diverse array of catalytic systems aimed at improving efficiency, sustainability, and yield. This guide provides an in-depth comparative analysis of various catalysts, offering experimental data, mechanistic insights, and detailed protocols to empower you in selecting the optimal catalyst for your synthetic needs.

The Evolving Landscape of Aminothiazole Synthesis Catalysis

The ideal catalyst for aminothiazole synthesis should offer high yields, short reaction times, mild operating conditions, and be environmentally benign. Modern catalytic approaches have moved towards heterogeneous systems for ease of separation and recyclability, as well as novel activation methods like microwave and ultrasound irradiation to accelerate reactions.[5][6][7][8] This guide will explore several key classes of catalysts, providing a comparative framework for their performance.

Comparative Performance of Modern Catalysts

The efficacy of a catalyst is a multi-faceted consideration. Key performance indicators include product yield, reaction time, temperature, and catalyst loading. The following table summarizes the performance of a selection of modern catalysts for the synthesis of 2-aminothiazoles.

CatalystReactants & ConditionsReaction TimeYield (%)Key Advantages
Ca/4-MePy-IL@ZY-Fe₃O₄ Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C25 minHigh (not specified)Magnetically separable, reusable, replaces toxic iodine with TCCA.[9][10][11]
Silica Chloride (SiO₂-Cl) Ketone, Thiourea, Acetonitrile, Reflux1 hQuantitativeHeterogeneous, stable, and easily prepared.[12]
Ammonium-12-molybdophosphate (AMP) Phenacyl bromides, Thiourea/Thioamides, MeOH, Room Temp.20 minExcellentHeterogeneous, easily filtered, and works at room temperature.[12]
Starch Nanoparticles Methylcarbonyl compounds, ThioureaNot specifiedNot specifiedBiocompatible, biodegradable, and renewable.[12]
MoS₂ Quantum Dots Phenacyl halide derivatives or EWG-substituted substrates, visible light, Room Temp.Not specified>80%Photocatalytic, operates at room temperature, shows substrate-dependent dual reaction pathways.[13]
Chitosan-based hydrogel (TCsSB) Hydrazonoyl chlorides or 2-bromo-1-arylethan-1-ones, Ultrasound irradiationShortHighBiocatalyst, reusable, mild conditions.[14]

In-Depth Analysis of Catalyst Classes

Heterogeneous Catalysts: The Workhorses of Green Chemistry

Heterogeneous catalysts are a cornerstone of sustainable synthesis due to their ease of separation and potential for recyclability.[15] This class includes a wide range of materials from modified natural polymers to sophisticated nanomaterials.

Silica-Supported and Zeolite-Based Catalysts:

Silica chloride (SiO₂-Cl) and zeolite-based catalysts represent robust and efficient options for aminothiazole synthesis.[9][12] Zeolites, with their high surface area and tunable acidity, can act as excellent supports for catalytic species.[9][16] For instance, the Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst combines a Lewis acidic Ca²⁺ site and a basic ionic liquid on a magnetic zeolite support.[9] This multifunctional design facilitates the one-pot synthesis of 2-aminothiazoles with high efficiency.[9] The magnetic core allows for simple recovery of the catalyst using an external magnet, a significant advantage for process scale-up.[9]

Proposed Mechanism for Zeolite-Based Catalysis:

The reaction on the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst is believed to proceed through a dual activation pathway. The Lewis acidic calcium ions activate the carbonyl group of the acetophenone derivative, making it more susceptible to nucleophilic attack. Simultaneously, the basic ionic liquid component can deprotonate the thiourea, enhancing its nucleophilicity.

G cluster_0 Catalyst Surface Catalyst Ca/4-MePy-IL@ZY-Fe3O4 Acetophenone Acetophenone Derivative Catalyst->Acetophenone Lewis Acid Activation (Ca²⁺) Thiourea Thiourea Catalyst->Thiourea Base Activation (Ionic Liquid) Intermediate1 Activated Acetophenone Acetophenone->Intermediate1 Intermediate2 Activated Thiourea Thiourea->Intermediate2 Product 2-Aminothiazole Intermediate1->Product Reaction with Intermediate2->Product G Reactants Reactants + Chitosan Catalyst Reaction Reaction Mixture Reactants->Reaction Ultrasonic_Bath Ultrasonic Bath (Mild Temperature) Filtration Filtration Ultrasonic_Bath->Filtration Reaction->Ultrasonic_Bath Irradiation Product 2-Aminothiazole Product Filtration->Product Catalyst_Recovery Catalyst Recovery & Reuse Filtration->Catalyst_Recovery

Caption: Workflow for aminothiazole synthesis using a biocatalyst and ultrasound.

Photocatalysts: A Light-Driven Approach

Photocatalysis offers a novel and green approach to organic synthesis, often proceeding under ambient temperature and pressure. Molybdenum disulfide (MoS₂) quantum dots have emerged as effective photocatalysts for aminothiazole synthesis, demonstrating high yields under visible light irradiation. [13]Interestingly, the reaction mechanism can be substrate-dependent, proceeding through either an oxidative or reductive quenching pathway. [13]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminothiazoles using Ca/4-MePy-IL@ZY-Fe₃O₄ [9][10]

  • To a 10 mL round-bottom flask, add the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA, 0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g).

  • Add ethanol (3.0 mL) and stir the mixture at 80°C for 25 minutes. Monitor the formation of the intermediate α-haloketone by Thin Layer Chromatography (TLC).

  • Upon completion of the first step, add thiourea (1.0 mmol) to the reaction mixture.

  • Continue stirring at 80°C and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and separate the nanocatalyst using an external magnet.

  • Neutralize the reaction mixture with a 10% sodium bicarbonate solution.

  • Filter the resulting solid product, wash with water, and dry.

Protocol 2: Synthesis of 2-Aminothiazoles using Silica Chloride [12]

  • In a round-bottom flask, suspend silica chloride in acetonitrile.

  • Add the ketone (1 equivalent) and thiourea (1 equivalent) to the suspension at 0°C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 1 hour.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the silica chloride.

  • Wash the filtrate with sodium bicarbonate solution and brine, then extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the 2-aminothiazole product.

Conclusion

The field of catalyst development for 2-aminothiazole synthesis is rich and rapidly evolving. The choice of catalyst should be guided by the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and scalability. Heterogeneous catalysts like the magnetic zeolite-based system offer excellent reusability and ease of handling, making them attractive for industrial applications. Biocatalysts provide a green and sustainable alternative, while photocatalysis represents a frontier with the potential for highly efficient and mild transformations. By understanding the comparative performance and mechanistic nuances of these catalytic systems, researchers can make informed decisions to optimize their synthetic strategies for this important class of heterocyclic compounds.

References

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A Senior Application Scientist's Guide to Benchmarking New Aminothiazole Derivatives Against Existing Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pressing Need for Novel Antibacterial Agents

The rise of antimicrobial resistance (AMR) presents one of the most significant threats to global health. Pathogens are increasingly evolving mechanisms to evade the effects of last-resort antibiotics, creating an urgent demand for new chemical entities with novel mechanisms of action.[1] The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for compounds with a wide range of biological activities, including antibacterial properties.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously benchmark a novel aminothiazole derivative, which we will hypothetically call ATZ-2026 , against established, clinically relevant antibiotics. Our objective is to move beyond simple data reporting and delve into the causality behind experimental choices, ensuring a robust and scientifically sound evaluation.

Benchmarking Strategy: A Multi-Pillar Approach

A successful benchmarking program must be logical and sequential. We will assess ATZ-2026's potential by systematically answering key questions regarding its efficacy, potency, spectrum of activity, and safety. This process ensures that we build a comprehensive profile of the candidate compound.

Our strategy is grounded in standards set by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI), whose guidelines are the gold standard for antimicrobial susceptibility testing (AST).[4][5][6][7]

Benchmarking_Workflow cluster_0 Phase 1: Core Efficacy cluster_1 Phase 2: Pharmacodynamics cluster_2 Phase 3: Safety Profile cluster_3 Phase 4: Mechanism Insights MIC MIC Assay (Potency & Spectrum) MBC MBC Assay (Bactericidal vs. Bacteriostatic) MIC->MBC Inform TimeKill Time-Kill Kinetics (Rate of Killing) MIC->TimeKill Hemolysis Hemolysis Assay (Red Blood Cell Lysis) MIC->Hemolysis MBC->TimeKill MoA Mechanism of Action (Target Identification) TimeKill->MoA Cytotoxicity Cytotoxicity Assay (Mammalian Cell Viability)

Caption: High-level workflow for benchmarking a new antibiotic candidate.

The Candidates: ATZ-2026 and Comparators

  • Investigational Compound: ATZ-2026 , a novel synthetic aminothiazole derivative.

  • Comparator Antibiotics: To establish a meaningful benchmark, we select antibiotics with well-defined mechanisms and clinical relevance.

    • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[8][9] It is particularly effective against Gram-negative bacteria.[9]

    • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis. It is a primary treatment for infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

Phase 1: Core Efficacy and Spectrum of Activity

The first step is to determine the fundamental potency and spectrum of ATZ-2026. This is achieved through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Experiment 1: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11] It is the primary metric for assessing an antibiotic's potency.

Rationale for Experimental Choices:

  • Methodology: We will use the broth microdilution method as it is a standardized, high-throughput technique recommended by CLSI.[11][12][13]

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for routine susceptibility testing.[14] Its composition is well-defined, ensuring reproducibility.

  • Bacterial Panel: A diverse panel is crucial for determining the spectrum of activity. It should include:

    • Gram-positive: Staphylococcus aureus (including a MRSA strain, e.g., ATCC 43300), Enterococcus faecalis.

    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.

    • Quality Control: S. aureus ATCC 29213 and E. coli ATCC 25922 are used to validate the assay's accuracy.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend 3-5 bacterial colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Drug Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of ATZ-2026, Ciprofloxacin, and Vancomycin in CAMHB. A typical concentration range might be 64 µg/mL down to 0.06 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions. The final volume in each well should be 200 µL.[11]

  • Controls:

    • Growth Control: Wells containing only broth and inoculum (no antibiotic).

    • Sterility Control: Wells containing only broth to check for contamination.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).[15]

Experiment 2: Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, the MBC reveals the concentration required to kill the bacteria. The MBC is defined as the lowest concentration of an antibacterial agent that results in a ≥99.9% (3-log₁₀) reduction in the initial bacterial inoculum.[15][16][17]

Rationale for Experimental Choices:

  • This assay is a direct extension of the MIC test and is crucial for distinguishing between bactericidal (killing) and bacteriostatic (inhibitory) activity. An antibiotic is generally considered bactericidal if the MBC is no more than four times its MIC.[17]

  • Perform MIC Assay: Follow the MIC protocol as described above.

  • Subculturing: After determining the MIC, take a 10 µL aliquot from all the wells that show no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate each aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Result Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that resulted in a ≥99.9% reduction of the initial inoculum count.[16]

Data Presentation: Comparative Efficacy of ATZ-2026
MicroorganismStrainATZ-2026 (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
MIC / MBC MIC / MBC MIC / MBC
S. aureus ATCC 29213 (MSSA)1 / 20.5 / 11 / 2
S. aureus ATCC 43300 (MRSA)2 / 432 / >641 / 2
E. coli ATCC 259224 / 80.015 / 0.03>64 / >64
P. aeruginosa ATCC 2785316 / 320.25 / 0.5>64 / >64

Note: Data are hypothetical and for illustrative purposes only.

Interpretation: The hypothetical data suggest ATZ-2026 has potent bactericidal activity (MBC/MIC ratio of 2) against both MSSA and MRSA. Its activity against Gram-negative bacteria is moderate but less potent than the comparator, Ciprofloxacin.

Phase 2: Pharmacodynamics - The Rate of Bacterial Killing

Static endpoints like MIC and MBC are vital, but they don't capture the dynamic nature of antibiotic activity over time. A time-kill kinetics assay provides this crucial insight.

Experiment 3: Time-Kill Kinetic Assay

This assay measures the change in bacterial viability over time when exposed to a constant antibiotic concentration.[18] It helps characterize the rate and extent of bactericidal activity and can reveal concentration-dependent or time-dependent killing effects.[19]

Rationale for Experimental Choices:

  • Concentrations: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides a dynamic range to observe the killing kinetics.

  • Time Points: Sampling at 0, 2, 4, 8, and 24 hours captures the initial, intermediate, and final effects of the drug on the bacterial population.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB adjusted to a 0.5 McFarland standard and then dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL.[18]

  • Assay Setup: Prepare flasks containing CAMHB with the test compound (ATZ-2026) at concentrations of 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC.

  • Inoculation: Inoculate each flask with the prepared bacterial suspension.

  • Sampling: At specified time points (0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial ten-fold dilutions of each aliquot in sterile PBS. Plate the dilutions onto antibiotic-free agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL (y-axis) against time (x-axis) for each concentration. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19][20]

Phase 3: Preliminary Safety & Selectivity Profile

A promising antibiotic must be potent against bacterial pathogens while exhibiting minimal toxicity to host cells. Preliminary safety screening is a critical step.

Experiment 4: Hemolysis Assay

This assay is a fundamental screen for cytotoxicity, measuring the lytic activity of a compound against red blood cells (erythrocytes).[21] It serves as a rapid and cost-effective indicator of membrane-damaging potential.[22][23]

  • RBC Preparation: Obtain fresh whole blood (e.g., human or rat) with an anticoagulant. Wash the red blood cells by centrifuging and resuspending them in sterile PBS to create a 0.5-2% RBC suspension.[21]

  • Assay Setup: In a 96-well plate, add serial dilutions of ATZ-2026 to the wells.

  • Controls:

    • Negative Control (0% hemolysis): RBCs suspended in PBS only.

    • Positive Control (100% hemolysis): RBCs suspended in 1% Triton X-100, a detergent that completely lyses the cells.[21][24]

  • Incubation: Add the RBC suspension to all wells and incubate at 37°C for 1 hour.[25]

  • Measurement: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new flat-bottom plate and measure the absorbance at 540 nm, which quantifies hemoglobin release.[24]

  • Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100[21]

Experiment 5: Mammalian Cell Cytotoxicity Assay (MTT Assay)

To assess the broader toxicity against nucleated mammalian cells, the MTT assay is a standard colorimetric method. It measures the metabolic activity of cells, which correlates with cell viability.[26] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into a purple formazan product.[27]

  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa or HEK293) into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of ATZ-2026 to the cells and incubate for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[27]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[28]

  • Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value can be calculated.

Data Presentation: Comparative Safety Profile
CompoundHemolysis HC₅₀ (µg/mL)Cytotoxicity IC₅₀ (µg/mL) vs. HeLa
ATZ-2026 >12885
Ciprofloxacin >128>100
Vancomycin >128>100

Note: Data are hypothetical. HC₅₀ is the concentration causing 50% hemolysis.

Phase 4: Mechanism of Action (MoA) Insights

Understanding how a new antibiotic works is critical for its development. Many aminothiazole derivatives have been shown to target essential bacterial processes.[2] Based on structural similarities to other known inhibitors, a plausible hypothesis is that ATZ-2026 could target either DNA gyrase (like quinolones)[8] or the cell division protein FtsZ .[29][30][31] FtsZ is an attractive target as it is highly conserved in bacteria but absent in higher eukaryotes, suggesting a lower potential for host toxicity.[31]

MoA_Pathway cluster_0 Bacterial Cell cluster_1 DNA Replication cluster_2 Cell Division DNA_relaxed Relaxed DNA DNA_gyrase DNA Gyrase (GyrA, GyrB) DNA_relaxed->DNA_gyrase ATP -> ADP DNA_supercoiled Supercoiled DNA DNA_gyrase->DNA_supercoiled ATP -> ADP FtsZ_monomer FtsZ Monomers Z_ring Z-Ring Assembly FtsZ_monomer->Z_ring GTP Hydrolysis Septum Septum Formation Z_ring->Septum ATZ_2026 ATZ-2026 ATZ_2026->DNA_gyrase Inhibition ATZ_2026->Z_ring Inhibition

Caption: Potential mechanisms of action for ATZ-2026.

Further biochemical and genetic assays would be required to confirm the precise molecular target of ATZ-2026, but the initial efficacy and safety data provide a strong foundation for these more in-depth investigations.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to the preclinical benchmarking of a novel aminothiazole antibiotic, ATZ-2026. By integrating standardized protocols for efficacy, pharmacodynamics, and safety, we can build a comprehensive data package. The hypothetical results suggest that ATZ-2026 is a promising bactericidal agent, particularly against challenging Gram-positive pathogens like MRSA, with a favorable preliminary safety profile.

The subsequent steps in the drug development pipeline would involve confirming the mechanism of action, evaluating efficacy in animal infection models, and conducting more extensive toxicology studies. This rigorous, evidence-based approach is paramount to advancing new chemical entities from the bench to the clinic in the global fight against antimicrobial resistance.

References

  • Mode of action and mechanisms of resistance of gyrase inhibitors. (1984). Immun Infekt.
  • FtsZ as an Antibacterial Target: Status and Guidelines for Progressing This Avenue. (2019). ACS Infectious Diseases.
  • What are Bacterial DNA gyrase inhibitors and how do they work? (2024).
  • Filamentous Temperature-sensitive mutant Z (FtsZ) protein as an antibacterial target. (2015).
  • FtsZ Interactions and Biomolecular Condensates as Potential Targets for New Antibiotics. (n.d.). MDPI.
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  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the integrity of our research is intrinsically linked to the safety and responsibility of our laboratory practices. The proper disposal of chemical reagents, such as Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride, is a critical component of ensuring a safe working environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory guidelines.

Hazard Assessment and Waste Characterization

The foundational step in any chemical disposal procedure is a thorough hazard assessment. In the absence of a specific SDS, we must infer potential hazards from the compound's structure and available data on similar chemicals.

  • Aminothiazole Moiety : Thiazole-containing compounds can exhibit toxic properties. The presence of an amino group can also contribute to biological activity and potential toxicity.

  • Hydrochloride Salt : The hydrochloride salt indicates that this compound is acidic and may be corrosive.

  • Ethyl Acetate Moiety : While part of a larger molecule, the ethyl acetate component suggests that the compound could have some degree of flammability and may cause skin or eye irritation, similar to ethyl acetate.[1][2]

Based on this analysis, this compound should be treated as a potentially hazardous chemical. The Occupational Safety and Health Administration (OSHA) mandates that if the composition of a chemical byproduct is unknown, it should be assumed to be hazardous.[3] Therefore, this compound must be disposed of as hazardous waste.

Table 1: Inferred Hazard Profile of this compound

Hazard CharacteristicPotential for HazardRationale
Toxicity LikelyPresence of aminothiazole moiety.
Corrosivity PossibleHydrochloride salt form.
Ignitability PossiblePresence of ethyl acetate moiety.
Reactivity UnknownTo be determined by compatibility testing.
Personal Protective Equipment (PPE) and Spill Management

Prior to handling for disposal, it is imperative to don the appropriate PPE.

  • Eye Protection : Chemical safety goggles are mandatory.

  • Hand Protection : Nitrile or other chemically resistant gloves should be worn.

  • Body Protection : A standard laboratory coat is required.

In the event of a spill, the area should be evacuated and ventilated. The spilled solid should be carefully swept up to avoid generating dust and placed in a designated, labeled waste container.[4] The spill area should then be decontaminated with a suitable solvent and washed thoroughly.

Segregation and Containerization of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5]

  • Waste Stream : this compound waste should be collected in a dedicated hazardous waste container. It should not be mixed with other waste streams unless compatibility is confirmed.

  • Container Selection : Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. The container must have a secure, tight-fitting lid to prevent leaks or spills.[5]

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of waste.

On-Site Accumulation and Storage

Hazardous waste must be stored in a designated satellite accumulation area within the laboratory.

  • Location : The storage area should be away from sources of ignition, heat, and incompatible materials.[5]

  • Container Management : Keep the waste container closed at all times except when adding waste.

  • Inspection : Regularly inspect the container for any signs of leakage or degradation.[5]

Disposal Pathway Decision Framework

The following decision tree, rendered in DOT language, illustrates the logical flow for determining the appropriate disposal pathway for this compound.

Disposal_Workflow start Start: Waste Generated characterize Characterize Waste: This compound start->characterize is_hazardous Is it a Hazardous Waste? characterize->is_hazardous yes_hazardous Yes (Assume Hazardous) is_hazardous->yes_hazardous Inferred Hazard no_hazardous No is_hazardous->no_hazardous Non-hazardous (Not Applicable) segregate Segregate in a Labeled Container yes_hazardous->segregate store Store in Satellite Accumulation Area segregate->store dispose Dispose via Licensed Hazardous Waste Contractor store->dispose end End: Disposal Complete dispose->end

Disposal decision workflow for this compound.
Final Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or in regular trash.[6] The U.S. Environmental Protection Agency (EPA) has strict regulations against the sewering of pharmaceutical and chemical waste.[7][8]

The only acceptable method for the final disposal of this compound is through a licensed hazardous waste contractor. This ensures that the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations. The most common disposal method for this type of chemical waste is incineration at a permitted hazardous waste facility.[5]

Documentation and Record-Keeping

Accurate and complete documentation is a critical component of a compliant hazardous waste management program.

  • Waste Manifest : A hazardous waste manifest must be completed for all off-site shipments of hazardous waste. This document tracks the waste from the point of generation to its final disposal.

  • Record Retention : Copies of all waste manifests and other disposal records should be maintained for a minimum of three years, or as required by state and local regulations.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven guidance on the correct selection and use of Personal Protective Equipment (PPE) when handling Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride. This compound, a key building block in the synthesis of various biologically active molecules, requires meticulous handling to mitigate inherent risks.[1][2][3] Our protocols are designed not as a mere checklist, but as a self-validating system to ensure your protection and the integrity of your research.

Core Hazard Analysis: Understanding the "Why"

The key hazards are summarized below:

Hazard ClassificationGHS CodeDescriptionRationale & Implication for Handling
Skin Irritation H315Causes skin irritation.Direct contact can cause localized redness and discomfort. This necessitates robust hand and body protection.
Serious Eye Irritation H319Causes serious eye irritation.The fine powder can easily become airborne and cause significant pain and injury upon contact with the eyes. Splash-proof eye protection is mandatory.
Respiratory Irritation H335May cause respiratory irritation.Inhalation of the dust can irritate the respiratory tract. This is a primary exposure route that must be controlled with proper ventilation.
Harmful if Swallowed H302Harmful if swallowed.Ingestion can lead to systemic effects. This underscores the importance of hygiene and preventing hand-to-mouth contamination.

Hazard classifications are based on the related compound Ethyl 2-(2-aminothiazol-4-yl)acetate hydrochloride as a representative proxy.[4][5]

The First Line of Defense: Engineering and Ventilation Controls

Before any discussion of PPE, we must emphasize the primacy of engineering controls. PPE is the last line of defense, used after engineering and administrative controls are implemented.

  • Chemical Fume Hood: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood contains dust and vapors at the source, drastically reducing the potential for inhalation and skin exposure.[6]

Mandated PPE: A Step-by-Step Protocol

The following PPE is required for all operations involving this compound. The causality behind each choice is critical to understanding and ensuring your safety.

Hand Protection: Your Primary Contact Barrier
  • Specification: Nitrile gloves are the standard recommendation. They provide excellent protection against incidental splashes and contact with powders.[6] For prolonged operations or when handling solutions, consider double-gloving.

  • Expert Rationale: While thicker gloves may seem more protective, they can impair dexterity, increasing the risk of spills. The key is to inspect nitrile gloves for any signs of degradation before and during use and to change them frequently—a minimum of every 60 minutes or immediately upon known contamination.[7]

Eye and Face Protection: Shielding from Dust and Splashes
  • Specification: Chemical safety goggles that provide a full seal around the eyes are mandatory.[8] When handling larger quantities (>5g) or preparing solutions where a splash risk exists, a full-face shield must be worn over the safety goggles.

  • Expert Rationale: Standard safety glasses do not protect from airborne dust that can easily travel around the lenses. Goggles create a necessary seal. The face shield adds a critical layer of protection for the entire face during higher-risk procedures.[6]

Body Protection: Preventing Contamination
  • Specification: A clean, properly fitting laboratory coat with long sleeves and tight-fitting cuffs is required.

  • Expert Rationale: The lab coat protects your personal clothing and skin from spills and contamination.[7] It should remain in the laboratory to prevent the tracking of chemicals to other areas.

Operational Plan: Task-Specific PPE Selection

Different laboratory tasks carry different levels of risk. This table provides a clear, step-by-step guide to scaling your PPE based on the specific operation.

TaskRisk AssessmentMinimum Required PPE
Pre-use Inspection LowLab Coat, Safety Goggles, Single Pair of Nitrile Gloves
Weighing Solid High (Inhalation/Dust)Inside a Fume Hood: Lab Coat, Safety Goggles, Double Nitrile Gloves
Preparing Solutions High (Splash/Inhalation)Inside a Fume Hood: Lab Coat, Safety Goggles, Face Shield, Double Nitrile Gloves
Reaction Workup & Transfer Medium-High (Splash)Inside a Fume Hood: Lab Coat, Safety Goggles, Face Shield (if splash risk), Double Nitrile Gloves
PPE Selection Workflow Diagram

The following diagram illustrates the decision-making process for ensuring adequate protection.

PPE_Workflow PPE Selection Workflow for Handling Aminothiazole Derivatives cluster_0 cluster_1 start Begin Task Assessment fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed. Consult EHS. fume_hood->stop  No handle_solid Does the task involve handling the solid powder (weighing, transfer)? fume_hood->handle_solid  Yes ppe_base Required Base PPE: - Lab Coat - Safety Goggles - Nitrile Gloves handle_solid->ppe_base  No ppe_double_glove Upgrade to: Double Nitrile Gloves handle_solid->ppe_double_glove  Yes splash_risk Is there a significant risk of splashing (solution prep, transfer)? ppe_face_shield Add: Full Face Shield splash_risk->ppe_face_shield  Yes proceed Proceed with Task splash_risk->proceed  No ppe_base->splash_risk ppe_double_glove->splash_risk ppe_face_shield->proceed

Caption: Decision workflow for selecting appropriate PPE.

Disposal Plan: Handling Contaminated Materials

Proper disposal is a critical final step to prevent exposure to yourself and others.

  • Gloves: After handling the chemical, remove the outer pair of gloves (if double-gloving) before touching any surfaces like keyboards or door handles. All used gloves should be disposed of in the designated solid hazardous waste container.

  • Lab Coats: If a spill occurs on your lab coat, carefully remove it and have it professionally decontaminated. Do not take contaminated lab coats home.

  • Chemical Waste: All disposable materials (weigh boats, contaminated wipes) and residual chemical must be disposed of in a clearly labeled, sealed hazardous waste container according to your institution's environmental health and safety (EHS) guidelines.[5][9][10]

By adhering to these scientifically grounded protocols, you build a framework of safety that protects you, your colleagues, and the integrity of your work.

References

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Lead Sciences. Ethyl 2-(2-aminothiazol-5-yl)acetate. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Overview on Biological Activities of Thiazole Derivatives. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green One-Pot Synthesis of Thiazole Scaffolds.... Retrieved from [Link]

  • Google Patents. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • PubMed. (n.d.). Protective effect of an aminothiazole compound against γ-radiation induced oxidative damage. Retrieved from [Link]

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Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride
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Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.